Hexafluoroethane
Description
This compound is a fluoroalkane and a fluorocarbon. It has a role as a refrigerant.
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,2-hexafluoroethane | |
|---|---|---|
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InChI |
InChI=1S/C2F6/c3-1(4,5)2(6,7)8 | |
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InChI Key |
WMIYKQLTONQJES-UHFFFAOYSA-N | |
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Canonical SMILES |
C(C(F)(F)F)(F)(F)F | |
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Molecular Formula |
C2F6 | |
| Record name | HEXAFLUOROETHANE | |
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Related CAS |
60720-23-2 | |
| Record name | Ethane, 1,1,1,2,2,2-hexafluoro-, homopolymer | |
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DSSTOX Substance ID |
DTXSID2041915 | |
| Record name | Perfluoroethane | |
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Molecular Weight |
138.01 g/mol | |
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Physical Description |
Hexafluoroethane is a colorless, odorless gas. It is relatively inert. The mixture is nonflammable and nontoxic, though asphyxiation may occur because of displacement of oxygen. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Gas or Vapor, Colorless odorless gas; [CAMEO] | |
| Record name | HEXAFLUOROETHANE | |
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| Record name | Ethane, 1,1,1,2,2,2-hexafluoro- | |
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| Record name | Hexafluoroethane | |
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Boiling Point |
-78.1 °C | |
| Record name | Perfluoroethane | |
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Solubility |
In water, 7.78 mg/L at 25 °C, Insoluble in water; slightly soluble in ethanol, ethyl ether | |
| Record name | Perfluoroethane | |
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Density |
Density: 1.590 g/cu cm at -78 °C | |
| Record name | Perfluoroethane | |
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Vapor Pressure |
2.51X10+4 mm Hg at 25 °C /extrapolated/ | |
| Record name | Perfluoroethane | |
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Color/Form |
Colorless gas | |
CAS No. |
76-16-4 | |
| Record name | HEXAFLUOROETHANE | |
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| Record name | Hexafluoroethane | |
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| Record name | Perfluoroethane | |
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| Record name | Ethane, 1,1,1,2,2,2-hexafluoro- | |
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| Record name | HEXAFLUOROETHANE | |
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Melting Point |
-100.015 °C | |
| Record name | Perfluoroethane | |
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Foundational & Exploratory
Hexafluoroethane: A Comprehensive Technical Guide to its Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoroethane (C₂F₆), also known as perfluoroethane, is a synthetic, gaseous fluorocarbon. Due to its chemical inertness, high density, and thermal stability, it finds applications in various specialized fields, including as a refrigerant, a plasma etchant in the semiconductor industry, and as a potential component in medical gas mixtures.[1][2] This technical guide provides an in-depth overview of the core chemical and physical properties of this compound, complete with tabulated data, detailed experimental methodologies, and visual representations of its structure and analytical workflows. This document is intended to serve as a comprehensive resource for professionals in research, science, and drug development who require a thorough understanding of this compound.
Chemical Properties
This compound is a non-flammable, colorless, and odorless gas.[1][3] It is characterized by its high thermal stability and chemical inertness, being one of the most stable of all organic compounds. This lack of reactivity stems from the strength of the carbon-fluorine bonds. It is generally unreactive with most materials, though it can react violently with strong reducing agents such as very active metals.[4] When heated to decomposition, it can emit acrid smoke and irritating vapors.
Table 1: Chemical Identity and Descriptors
| Property | Value |
| Molecular Formula | C₂F₆ |
| Molecular Weight | 138.01 g/mol |
| IUPAC Name | 1,1,1,2,2,2-hexafluoroethane |
| CAS Number | 76-16-4[3] |
| Synonyms | Perfluoroethane, Freon 116, R-116, CFC-116[3] |
| SMILES | FC(F)(F)C(F)(F)F[3] |
| InChI Key | WMIYKQLTONQJES-UHFFFAOYSA-N[3] |
Physical Properties
This compound exists as a gas at standard temperature and pressure. Its physical properties are critical for its application in various industrial and scientific processes.
Table 2: Key Physical Properties of this compound
| Property | Value |
| Melting Point | -100.6 °C[3] |
| Boiling Point | -78.2 °C[3] |
| Density (gas, 24 °C) | 5.734 kg/m ³[3] |
| Density (liquid, at boiling point) | 1608 kg/m ³[5] |
| Vapor Pressure (21 °C) | 3.0701 MPa[5] |
| Critical Temperature | 19.89 °C[3] |
| Critical Pressure | 30.39 bar[3] |
| Solubility in Water (25 °C) | 7.78 mg/L |
| Solubility in Organic Solvents | Slightly soluble in ethanol and ethyl ether.[2] |
| log P (Octanol-Water Partition Coefficient) | 2.0 |
| Henry's Law Constant (25 °C) | 20.3 atm·m³/mol |
Molecular Structure
The molecular structure of this compound consists of two carbon atoms single-bonded to each other, with each carbon atom also bonded to three fluorine atoms. The geometry around each carbon atom is tetrahedral.
References
Synthesis of Hexafluoroethane: A Technical Guide
Hexafluoroethane (C₂F₆), also known as perfluoroethane, is a perfluorocarbon with high chemical and thermal stability. It is a colorless, odorless, non-flammable gas used extensively in the semiconductor industry for plasma etching and chamber cleaning. Its inertness and specific physical properties also make it valuable as a component in specialty refrigerants. This technical guide provides an in-depth overview of the core synthesis methods for producing this compound, tailored for researchers and professionals in chemistry and drug development.
Core Synthesis Methodologies
The production of this compound can be achieved through several distinct chemical routes, each with its own set of advantages and challenges. The primary industrial methods include direct fluorination of hydrocarbons or hydrofluorocarbons, electrochemical fluorination (the Simons Process), and high-temperature pyrolysis.
Direct Fluorination
Direct fluorination involves the reaction of a hydrocarbon or a partially fluorinated hydrocarbon with elemental fluorine (F₂). This method is characterized by its high exothermicity and the generation of hydrogen fluoride (HF) as a byproduct. The overall reaction for the fluorination of ethane is:
C₂H₆ + 6F₂ → C₂F₆ + 6HF (ΔH ≈ -690 kcal/mol)[1]
Due to the extreme reactivity of fluorine gas and the high heat of reaction, this process requires careful control to prevent C-C bond cleavage, carbon deposition, and potential explosions.[2][3] To mitigate these risks, the reaction is typically carried out in the vapor phase at elevated temperatures using a large excess of a diluent gas.
A more controlled and efficient variation of this method uses a hydrofluorocarbon (HFC) with two carbon atoms, such as 1,1,1,2-tetrafluoroethane (HFC-134a) or pentafluoroethane (HFC-125), as the starting material.[1] The reaction with HFC-134a is significantly less exothermic:
CF₃CH₂F + 2F₂ → CF₃CF₃ + 2HF
This process is conducted at temperatures ranging from 250 to 500°C in the presence of a diluent gas, which is often rich in hydrogen fluoride.[1] This approach can achieve high yields, with some processes reporting up to 95% efficiency.
Electrochemical Fluorination (Simons Process)
The Simons Process is a widely used industrial method for producing perfluorinated compounds.[4][5] It involves the electrolysis of an organic substrate dissolved in anhydrous hydrogen fluoride (aHF).[4] A nickel-plated anode is used, and a cell potential of 5-6 volts is applied.[4] During electrolysis, hydrogen atoms on the organic molecule are replaced by fluorine atoms sourced from the hydrogen fluoride electrolyte.[4]
The general reaction at the anode can be represented as: R₃C–H + HF → R₃C–F + H₂
This method avoids the direct use of hazardous elemental fluorine and can be applied to a variety of organic precursors, including ethers, amines, and carboxylic acids.[4] However, the process can suffer from low yields, rearrangements, and fragmentation of the carbon skeleton. Anhydrous conditions are critical to the success of the reaction.[4]
Pyrolysis
Pyrolysis involves the thermal decomposition of fluorinated compounds at high temperatures to produce this compound, often alongside other valuable fluoromonomers. For instance, the pyrolysis of trifluoromethane (CHF₃, HFC-23) at temperatures between 700 and 900°C can yield a mixture of products including tetrafluoroethylene (TFE), hexafluoropropylene (HFP), and this compound.[6]
The initial step in the pyrolysis of CHF₃ is the formation of difluorocarbene (:CF₂), which can then dimerize and undergo further reactions.[6] Similarly, tetrafluoroethylene can produce this compound upon pyrolysis at around 800°C.[7] These processes are complex, require significant energy input, and often result in a mixture of products that necessitate extensive purification.
Other Laboratory-Scale Methods
A less common method for synthesizing C₂F₆ involves the decomposition of trifluoroacetic acid (TFA) in the presence of xenon difluoride (XeF₂). The reaction generates trifluoromethyl radicals (•CF₃) in situ, which then dimerize to form this compound.
Data Presentation: Comparison of Synthesis Methods
The following tables summarize the key quantitative data for the primary synthesis methods of this compound.
Table 1: Reactants and Products
| Synthesis Method | Primary Reactant(s) | Fluorine Source | Major Product(s) | Key Byproduct(s) |
| Direct Fluorination | Ethane (C₂H₆) or Tetrafluoroethane (C₂HF₅) | Elemental Fluorine (F₂) | This compound (C₂F₆) | Hydrogen Fluoride (HF) |
| Electrochemical Fluorination | Ethane (C₂H₆) or other organics | Anhydrous Hydrogen Fluoride (aHF) | This compound (C₂F₆) | Hydrogen (H₂) |
| Pyrolysis | Trifluoromethane (CHF₃) or Tetrafluoroethylene (C₂F₄) | N/A (Decomposition) | C₂F₆, C₂F₄, C₃F₆, etc. | Hydrogen Fluoride (HF) |
| TFA Decomposition | Trifluoroacetic Acid (CF₃COOH) | Xenon Difluoride (XeF₂) | This compound (C₂F₆) | Carbon Dioxide (CO₂), Xe |
Table 2: Reaction Conditions and Yields
| Synthesis Method | Temperature | Pressure | Catalyst / Medium | Reported Yield |
| Direct Fluorination | 250 - 500 °C | 0 - 3 MPa | Diluent gas (e.g., HF, N₂) | Up to 95% (from HFC) |
| Electrochemical Fluorination | Ambient | Atmospheric | aHF, Nickel Anode | Variable, often moderate to low |
| Pyrolysis | 700 - 1000 °C | Atmospheric | Nickel or Graphite Reactor | Variable (part of product mix)[6][7][8] |
| TFA Decomposition | N/A | N/A | N/A | Moderate to good |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not widely published in open literature due to the hazardous nature of the reagents and the industrial relevance of the processes. The following protocols are based on descriptions from patent literature and general knowledge of the techniques.
Protocol 1: Direct Fluorination of 1,1,1,2-Tetrafluoroethane (HFC-134a)
This protocol is adapted from patent literature describing a continuous vapor-phase fluorination process.[1]
Objective: To safely and efficiently synthesize this compound by reacting HFC-134a with elemental fluorine in a tubular reactor.
Materials:
-
1,1,1,2-Tetrafluoroethane (C₂H₂F₄) gas
-
Fluorine (F₂) gas, typically diluted with Nitrogen (N₂)
-
Hydrogen Fluoride (HF), anhydrous, as a diluent gas
-
Nitrogen (N₂) gas for purging
Apparatus:
-
A tubular reactor made of a corrosion-resistant material (e.g., Monel or Nickel).
-
Mass flow controllers for precise metering of all reactant and diluent gases.
-
A high-temperature furnace capable of maintaining the reactor at 250-500°C.
-
A cooling/scrubbing system to neutralize unreacted F₂ and the HF byproduct. This typically involves a condenser followed by an alkaline scrubber (e.g., KOH or NaOH solution).
-
Gas chromatography (GC) system for online or offline analysis of the product stream.
Procedure:
-
System Preparation: The entire apparatus must be thoroughly dried and passivated. Purge the system with dry nitrogen gas to remove any air and moisture.
-
Reactor Heating: Heat the tubular reactor to the desired reaction temperature (e.g., 400°C).[1]
-
Initiate Diluent Flow: Start the flow of the primary diluent gas, anhydrous HF, through the reactor at a high flow rate (e.g., 50 NL/h).[1]
-
Introduce Reactants:
-
Introduce a stream of HFC-134a gas into a portion of the divided diluent gas flow before it enters the reactor. A typical flow rate might be 1.8 NL/h.[1]
-
Simultaneously, introduce the fluorine gas (diluted in N₂) into the other portion of the diluent gas flow before the reactor inlet. A typical flow rate might be 3.9 NL/h of F₂.[1]
-
The concentrations at the reactor inlet should be carefully controlled to maintain a low concentration of the hydrofluorocarbon (e.g., ~2-6 mol%) to manage the reaction exotherm.[1]
-
-
Reaction: The gases mix and react in the heated zone of the tubular reactor. The reaction is rapid.
-
Product Quenching and Collection: The exiting gas stream, containing C₂F₆, HF, and unreacted starting materials, is passed through a cooling trap to condense and separate the bulk of the HF.
-
Purification: The remaining gas stream is passed through an alkaline scrubber to remove residual HF and any unreacted F₂. The non-condensable gas, primarily C₂F₆, can be collected in a cold trap (liquid nitrogen) or in gas bags for analysis.
-
Analysis: Analyze the composition of the product gas using gas chromatography to determine the conversion of HFC-134a and the yield of C₂F₆.
Protocol 2: General Procedure for Electrochemical Fluorination (Simons Process)
Objective: To synthesize perfluorinated compounds via electrolysis in anhydrous hydrogen fluoride.
Apparatus:
-
An electrolysis cell constructed from a material resistant to HF, such as Monel, steel, or copper.
-
A pack of alternating anode and cathode plates. Anodes are typically nickel or nickel-plated, and cathodes can be nickel or steel.
-
A DC power supply capable of delivering a constant voltage (5-6 V).
-
A reflux condenser cooled to a low temperature (e.g., -20°C) to condense and return vaporized HF to the cell.
-
An outlet gas system with scrubbers to handle the gaseous products (H₂ and fluorinated compounds) and neutralize any entrained HF.
Procedure:
-
Cell Preparation: The cell must be scrupulously dried and leak-tested.
-
Electrolyte Preparation: Condense anhydrous hydrogen fluoride into the cooled electrolysis cell.
-
Substrate Addition: Dissolve the organic starting material (e.g., a C₂ hydrocarbon derivative) in the liquid aHF to create the electrolyte solution. The concentration is typically 5-25% by weight.
-
Electrolysis:
-
Begin cooling the reflux condenser.
-
Apply a constant voltage of 5-6 V across the electrodes. Current will flow and electrolysis will begin.
-
Hydrogen gas will evolve at the cathode, while fluorination occurs at the anode surface.
-
The process is typically run until the current drops to a low, steady value, indicating that the substrate has been consumed.
-
-
Product Recovery: Volatile perfluorinated products, like C₂F₆, will exit the cell along with hydrogen gas. The gas stream is passed through scrubbers to remove HF. The C₂F₆ can then be isolated by condensation in a cold trap cooled with liquid nitrogen.
-
Purification: The collected crude product is typically purified by fractional distillation to separate it from partially fluorinated byproducts.
Visualizations
The following diagrams illustrate the relationships between synthesis methods and a detailed experimental workflow.
Caption: Overview of the primary synthesis pathways to produce this compound.
Caption: Experimental workflow for the continuous direct fluorination of HFC-134a.
Caption: Simplified free-radical mechanism for the direct fluorination of ethane.
References
- 1. GB2311287A - Process for producing this compound - Google Patents [patents.google.com]
- 2. Production of chemically activated fluoroalkanes by direct fluorination - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 3. DE19654720A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. Electrochemical fluorination - Wikipedia [en.wikipedia.org]
- 5. Simons: Joseph Simons | Materials Research Institute [mri.psu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US4849554A - Production of tetrafluoroethylene and hexafluoropropylene - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of Hexafluoroethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoroethane (C2F6) is a perfluorocarbon compound that serves as the fluorinated analog of ethane. It is a colorless, odorless, and non-flammable gas at standard conditions.[1] Due to the exceptional strength of the carbon-fluorine bonds, this compound is chemically inert and possesses high thermal stability.[1] These properties have led to its application in the semiconductor industry as a plasma etchant, in refrigerants, and in medical applications, including as a contrast agent and for retinal surgery.[1][2] A thorough understanding of the molecular structure and bonding of this compound is paramount for elucidating its physical properties, chemical reactivity, and potential interactions in biological systems. This technical guide provides a comprehensive overview of the molecular geometry of this compound, supported by experimental and computational data, and details the methodologies employed in these structural determinations.
Molecular Structure and Bonding
The this compound molecule consists of two carbon atoms connected by a single bond, with each carbon atom also bonded to three fluorine atoms. This arrangement results in a tetrahedral geometry around each carbon atom.[3] The molecule predominantly exists in a staggered conformation (D3d symmetry) due to steric hindrance between the fluorine atoms on adjacent carbons, which is energetically more favorable than the eclipsed conformation (D3h symmetry).
Data Presentation: Structural Parameters of this compound
The following table summarizes key quantitative data on the molecular structure of this compound obtained from various experimental and computational methods.
| Parameter | Experimental Value | Computational Value | Method | Reference |
| Bond Lengths (Å) | ||||
| C-C | 1.56 | 1.545 | Gas Electron Diffraction | [4] |
| C-F | 1.32 | 1.326 | Gas Electron Diffraction | [4] |
| Bond Angles (°) | ||||
| F-C-F | 109.5 | 109.8 | Gas Electron Diffraction | [4][5] |
| C-C-F | 109.5 | - | Gas Electron Diffraction | [4] |
| Rotational Barrier (kcal/mol) | 4.2 | 3.94 | Infrared Spectroscopy | [6] |
Experimental Protocols
The determination of the molecular structure of this compound relies on a combination of experimental techniques and computational modeling. The primary experimental methods employed are gas-phase electron diffraction and vibrational spectroscopy (infrared and Raman).
Gas Electron Diffraction (GED)
Gas electron diffraction is a powerful technique for determining the precise molecular structure of molecules in the gas phase, free from intermolecular interactions that are present in condensed phases.[7]
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.[5]
-
Electron Bombardment: A high-energy beam of electrons is directed perpendicular to the molecular beam.[5]
-
Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules. The scattered electrons create a diffraction pattern of concentric rings.[5]
-
Detection: The diffraction pattern is recorded on a photographic plate or a modern detector. A rotating sector may be used to compensate for the steep decline in scattering intensity with increasing scattering angle.[5]
-
Data Analysis: The radial distribution of the scattered electrons is analyzed to determine the internuclear distances and bond angles. This analysis involves fitting the experimental scattering data to a theoretical model of the molecule's geometry.[5]
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides information about the vibrational modes of a molecule, which are related to its structure and bonding.
Infrared Spectroscopy Methodology:
-
Sample Preparation: Gaseous this compound is introduced into a gas cell with windows transparent to infrared radiation, such as potassium bromide (KBr).[4] The pressure of the gas can be varied to optimize the observation of different absorption bands.[4]
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used. The instrument consists of a light source (e.g., Globar), an interferometer (e.g., Michelson), the sample cell, and a detector.[8]
-
Data Acquisition: Infrared radiation is passed through the sample. The interferometer modulates the radiation, and the detector measures the intensity of the transmitted light as a function of the optical path difference. A Fourier transform of this interferogram yields the infrared spectrum, which shows the absorption of radiation at specific frequencies corresponding to the vibrational modes of the molecule.[8] For this compound, spectra are typically recorded over a range of 2 to 40 microns using various prisms like lithium fluoride, sodium chloride, and potassium bromide to cover the entire spectral region of interest.[4]
Raman Spectroscopy Methodology:
-
Sample Preparation: For this compound, Raman spectra are often obtained from the liquid phase.[9] The sample is condensed and maintained at a low temperature (e.g., 195 K) in a sample tube.[9]
-
Instrumentation: A laser is used as the excitation source. The laser beam is focused on the sample, and the scattered light is collected, typically at a 90° or 180° angle to the incident beam.[10] The scattered light is then passed through a spectrometer to separate the different wavelengths.
-
Data Acquisition: The intensity of the scattered light is measured as a function of its frequency shift relative to the incident laser frequency. These frequency shifts correspond to the vibrational frequencies of the molecule. Polarization measurements of the scattered light can aid in the assignment of the observed vibrational modes.[9]
Computational Chemistry Methods
Ab initio quantum chemical calculations provide a theoretical framework for determining the molecular structure and properties of this compound.
Methodology:
-
Theoretical Model: A level of theory and a basis set are chosen. For accurate structural predictions of fluorinated hydrocarbons, methods that account for electron correlation, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)), are often employed with extended basis sets (e.g., aug-cc-pVTZ).[11]
-
Geometry Optimization: An initial guess for the molecular geometry is provided. The electronic energy of the molecule is then calculated, and the positions of the atoms are systematically varied to find the geometry with the lowest energy. This process is continued until the forces on the atoms are negligible, and the structure is considered to be at a minimum on the potential energy surface.[11]
-
Frequency Calculations: Once the optimized geometry is found, vibrational frequencies are calculated to confirm that the structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra. These calculated frequencies can be compared with experimental data.
Mandatory Visualization
Caption: Workflow for the experimental determination of molecular structure.
Caption: Workflow for the computational determination of molecular structure.
Caption: Logical relationship for validating molecular structure.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound | C2F6 | CID 6431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Experimental Setup of an Electron Diffraction Tube [virtuelle-experimente.de]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
spectroscopic data analysis of hexafluoroethane
An in-depth technical guide on the spectroscopic analysis of hexafluoroethane (C₂F₆) is presented for researchers, scientists, and professionals in drug development. This document details the experimental protocols for infrared, Raman, and nuclear magnetic resonance spectroscopy and summarizes the quantitative data in structured tables. Visual diagrams of the experimental workflows are provided to clarify the methodologies.
Infrared (IR) Spectroscopy
Infrared spectroscopy of this compound is primarily conducted on gaseous samples to study its vibrational modes. The molecule's high symmetry influences its IR spectrum, making certain fundamental vibrations infrared-inactive.
Experimental Protocol: Gas-Phase IR Spectroscopy
The following protocol is a synthesis of methodologies reported for obtaining gas-phase infrared absorption spectra of this compound.[1]
-
Sample Preparation : High-purity this compound gas is introduced into an infrared gas cell. Cell lengths can vary, with 5 cm being common for many measurements and longer path lengths (e.g., 1 meter) used for regions with weak absorption.[1]
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is typically used. For broad spectral range analysis (e.g., 2 to 40 μm), multiple prism materials are required, such as lithium fluoride (LiF), sodium chloride (NaCl), potassium bromide (KBr), and thallium bromide-iodide (KRS-5).[1]
-
Data Acquisition :
-
The gas cell is filled with C₂F₆ at a controlled pressure, for instance, 500 mm Hg. The pressure may be adjusted to optimize the observation of both strong and weak absorption bands.[1]
-
A background spectrum of the evacuated cell is recorded.
-
The sample spectrum is then recorded. For regions with weak radiation, such as the far-infrared, a sensitive detector like a Golay detector may be employed, while a vacuum thermocouple is suitable for other regions.[1]
-
The spectrum is typically plotted as percentage transmission versus wavelength (μm) or wavenumber (cm⁻¹).[1]
-
Logical Workflow for Gas-Phase IR Spectroscopy
Infrared Spectroscopy Data
The observed infrared absorption bands for gaseous this compound are summarized below.
| Wavenumber (cm⁻¹) | Wavelength (μm) | Assignment | Type |
| 216 | 46.30 | ν₁₂ | Fundamental (Eu) |
| 523 | 19.12 | ν₁₁ | Fundamental (Eu) |
| 714 | 14.01 | ν₆ | Fundamental (A₂u) |
| 1117 | 8.95 | ν₅ | Fundamental (A₂u) |
| 1251 | 7.99 | ν₁₀ | Fundamental (Eu) |
| 1370 | 7.30 | ν₈ + ν₁₁ | Combination |
| 1430 | 6.99 | 2 x ν₆ | Overtone |
| 1770 | 5.65 | ν₂ + ν₁₁ | Combination |
| 2230 | 4.48 | 2 x ν₅ | Overtone |
| 2360 | 4.24 | ν₃ + ν₁₀ | Combination |
| 2500 | 4.00 | 2 x ν₁₀ | Overtone |
| Data sourced from NIST Chemistry WebBook and computational studies.[2] |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy, as different selection rules apply. It is particularly useful for observing vibrational modes that are symmetric and do not involve a change in dipole moment.
Experimental Protocol: Liquid-Phase Raman Spectroscopy
The following is a generalized protocol for obtaining the Raman spectrum of liquid this compound, based on standard practices.[3][4]
-
Sample Preparation : Gaseous this compound is condensed into a sealed glass or quartz capillary tube to form a liquid sample. The use of glass or quartz is an advantage over IR spectroscopy, which often requires salt-based windows.[3]
-
Instrumentation : A Raman spectrometer equipped with a high-intensity laser source, such as a frequency-doubled Nd:YAG laser, is used for excitation.[4] The instrument includes collection optics (typically in a 90° or 180° backscattering geometry), a monochromator or interferometer, and a sensitive detector like a Charge-Coupled Device (CCD).[4][5]
-
Data Acquisition :
-
The laser is focused onto the liquid sample in the capillary tube.
-
The scattered light is collected by the optics and directed into the spectrometer.
-
A notch or edge filter is used to block the intense Rayleigh scattered light at the laser frequency, allowing only the weaker Raman scattered light (Stokes and anti-Stokes) to reach the detector.
-
The spectrum is recorded over a range of Raman shifts (typically 100 to 4000 cm⁻¹) and plotted as intensity versus Raman shift.
-
Depolarization ratios can be measured by inserting polarizers in the incident and scattered beams to help with peak assignments.[6]
-
Logical Workflow for Liquid-Phase Raman Spectroscopy
Raman Spectroscopy Data
The fundamental Raman active modes for this compound are listed below.
| Raman Shift (cm⁻¹) | Symmetry | Assignment |
| 349 | A₁g | ν₃ (CF₃ rock) |
| 380 | E₉ | ν₉ (CF₃ rock) |
| 620 | E₉ | ν₈ (CF₃ def.) |
| 809 | A₁g | ν₂ (C-C stretch) |
| 1237 | E₉ | ν₇ (C-F stretch) |
| 1417 | A₁g | ν₁ (C-F stretch) |
| Data sourced from computational chemistry databases and published spectra.[7] Note that some bands may exhibit splitting due to Fermi resonance.[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful technique for analyzing fluorinated compounds like this compound due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[8][9]
Experimental Protocol: ¹⁹F NMR Spectroscopy
A typical protocol for acquiring a ¹⁹F NMR spectrum of this compound is as follows.[10]
-
Sample Preparation : A sample of this compound, often dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube, is prepared. An internal standard is added for chemical shift referencing. Trichlorofluoromethane (CCl₃F) is the conventional standard for ¹⁹F NMR, with its signal set to 0 ppm.[11][12]
-
Instrumentation : A high-field NMR spectrometer (e.g., 200 MHz or higher) equipped with a fluorine-observe probe is used.[11][13]
-
Data Acquisition :
-
The sample is placed in the spectrometer's magnet and the field is locked onto the deuterium signal of the solvent.
-
The probe is tuned to the ¹⁹F frequency.
-
A standard pulse-acquire experiment is performed. Key parameters include the acquisition time, relaxation delay, and number of scans. For quantitative results, the relaxation delay should be at least five times the longitudinal relaxation time (T₁).[9]
-
The resulting Free Induction Decay (FID) is recorded.
-
-
Data Processing :
-
The FID is Fourier transformed to produce the frequency-domain spectrum.
-
The spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the internal standard (CCl₃F).
-
Logical Workflow for ¹⁹F NMR Spectroscopy
NMR Spectroscopy Data
Due to the molecular symmetry of this compound (D₃d point group), all six fluorine atoms are chemically and magnetically equivalent. Consequently, the ¹⁹F NMR spectrum consists of a single sharp peak.
| Nucleus | Chemical Shift (δ) | Standard | Multiplicity |
| ¹⁹F | -58.6 ppm | CCl₃F | Singlet |
| Data sourced from SpectraBase.[11] The chemical shift falls within the typical range for -CF₃ groups.[12] No homonuclear ¹⁹F-¹⁹F coupling is observed due to the equivalence of all fluorine atoms. The ¹³C NMR spectrum would show a septet due to coupling with the three attached fluorine atoms. |
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. Ethane, hexafluoro- [webbook.nist.gov]
- 3. plus.ac.at [plus.ac.at]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. reed.edu [reed.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. ekwan.github.io [ekwan.github.io]
- 11. spectrabase.com [spectrabase.com]
- 12. 19F [nmr.chem.ucsb.edu]
- 13. rsc.org [rsc.org]
The Dawn of Perfluorocarbons: A Historical and Technical Guide to the Discovery of Hexafluoroethane
For Immediate Release
This technical guide delves into the seminal research that led to the first synthesis and identification of hexafluoroethane (C₂F₆), a compound that marked a significant milestone in the field of organofluorine chemistry. The discovery, primarily attributed to the groundbreaking work of American chemists Joseph H. Simons and L. P. Block in the late 1930s, laid the foundation for the development of a vast array of fluorinated materials with profound impacts on science and industry. This document provides a detailed account of the early experimental methodologies, presents the initial quantitative findings, and visualizes the pioneering reaction pathways for researchers, scientists, and drug development professionals.
The Pioneering Synthesis: Direct Fluorination with a Mercuric Catalyst
The first successful and controlled synthesis of a series of fluorocarbons, including this compound, was reported by J. H. Simons and L. P. Block in their 1939 publication in the Journal of the American Chemical Society. Their innovative approach involved the direct reaction of elemental fluorine with a specially prepared form of carbon, a process that was notoriously difficult to control due to the extreme reactivity of fluorine. The key to their success was the use of a mercury catalyst, which moderated the reaction and prevented the complete degradation of the carbon substrate.
While Simons and Block's work is widely recognized for its systematic approach, it is noteworthy that earlier work by Otto Ruff and R. Keim in 1930 may have produced this compound, which they referred to as "ethforane," from the reaction of fluorine with carbon. However, the work of Simons and Block provided a more controlled and reproducible method, paving the way for further exploration of this new class of compounds.
Experimental Protocol: The Mercury-Catalyzed Direct Fluorination of Carbon
The experimental setup employed by Simons and Block was designed to handle the highly reactive and hazardous nature of elemental fluorine. While the original publication provides the most detailed account, the fundamental components and procedure can be summarized as follows:
Apparatus:
-
A fluorine generator, typically an electrolytic cell containing molten potassium bifluoride (KHF₂).
-
A reaction vessel, likely constructed of a fluorine-resistant material such as copper or nickel, containing the carbon reactant.
-
A system for introducing the mercury catalyst, potentially by passing fluorine gas over heated mercury or using a mercury salt mixed with the carbon.
-
A series of cold traps, cooled with liquid air or other refrigerants, to condense and separate the volatile fluorocarbon products.
-
Manometers and flowmeters to monitor and control the reaction conditions.
Methodology:
-
Preparation of Reactants: A suitable form of carbon, such as sugar charcoal, was placed in the reaction vessel. The mercury catalyst was introduced.
-
Fluorination Reaction: A controlled stream of fluorine gas was passed over the carbon bed. The reaction was likely initiated by gentle heating. The extreme exothermic nature of the reaction required careful temperature management to prevent uncontrolled combustion.
-
Product Collection: The gaseous products exiting the reactor were passed through a series of cold traps maintained at progressively lower temperatures. This allowed for the fractional condensation and separation of the different fluorocarbon products based on their boiling points.
-
Purification and Identification: The collected fractions were further purified by distillation. Identification of the compounds was likely performed through measurements of their physical properties, such as boiling point, vapor density, and molecular weight determination, which were the state-of-the-art methods at the time.
Quantitative Data from Early Syntheses
The initial publications on the synthesis of this compound provided limited quantitative data by modern standards. However, the reported physical properties were crucial for the identification and characterization of this novel compound. The following table summarizes some of the key early reported and modern accepted values for this compound.
| Property | Reported Value (Simons & Block, 1939, and other early sources) | Modern Accepted Value |
| Boiling Point | Approximately -78 °C to -79 °C | -78.2 °C |
| Molecular Weight | Determined by vapor density measurements | 138.01 g/mol |
| Reaction Yield | Not explicitly stated as a percentage, but a mixture of fluorocarbons was obtained. | Varies significantly with the specific fluorination method. |
| Physical Appearance | A colorless, odorless gas | A colorless, odorless gas |
| Chemical Reactivity | Described as remarkably inert | Chemically inert under most conditions |
Visualizing the Discovery
The logical workflow of the pioneering synthesis of this compound can be visualized as a straightforward process of reaction and separation.
Caption: Experimental workflow for the mercury-catalyzed direct fluorination of carbon.
The signaling pathway for this synthesis is a direct combination of the reactants under the influence of the catalyst to form a variety of perfluorinated alkanes.
Caption: Catalytic pathway for the formation of fluorocarbons.
Conclusion
The discovery of this compound by Simons and Block was a landmark achievement that opened the door to the vast field of perfluorocarbon chemistry. Their development of a controlled direct fluorination method, utilizing a mercury catalyst, was a critical innovation that allowed for the systematic synthesis and characterization of these remarkably stable compounds. The initial findings, though lacking the detailed quantitative analysis of modern chemistry, accurately described the fundamental properties of this compound and hinted at the unique characteristics that would make fluorocarbons indispensable in a multitude of applications, from refrigerants and propellants to advanced materials and pharmaceuticals. This historical research serves as a testament to the pioneering spirit of early fluorine chemists and provides a valuable foundation for contemporary researchers in the field.
An In-depth Technical Guide to the Thermodynamic Properties of Hexafluoroethane (C2F6) Gas
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexafluoroethane (C2F6), also known as Perfluoroethane or R-116, is a colorless, odorless, and non-flammable gas.[1][2] Due to its chemical inertness and unique physical properties, it finds applications in various specialized fields, including semiconductor manufacturing as an etchant, in refrigeration mixtures, and as a potential agent in medical applications.[2][3] A thorough understanding of its thermodynamic properties is critical for process modeling, safety analysis, and the development of new applications. This guide provides a comprehensive overview of the core thermodynamic properties of this compound gas, details the experimental protocols for their determination, and illustrates key relationships and workflows.
Core Thermodynamic and Physical Properties
The fundamental physical and thermodynamic characteristics of this compound are summarized below. These values are essential for a wide range of calculations in chemical engineering and materials science.
Table 1: General and Physical Properties of this compound
| Property | Value | Units | Reference |
| Chemical Formula | C2F6 | - | [4][5] |
| Molar Mass | 138.012 | g·mol⁻¹ | [2][4] |
| Boiling Point (at 1 atm) | -78.2 | °C | [1][6] |
| Melting Point | -100.015 | °C | [1] |
| Appearance | Colorless, odorless gas | - | [1][2] |
| Vapor Density (air = 1) | 4.823 | - | [2] |
Table 2: Critical and Triple Point Properties
| Property | Value | Units | Reference |
| Critical Temperature | 19.6 | °C | [6] |
| Critical Pressure | 29.79 | bar | [6] |
| Critical Density | 0.6161 | kg·l⁻¹ | [6] |
| Triple Point Temperature | 173.08 | K | [7] |
| Triple Point Pressure | 26.60 | kPa | [7] |
Table 3: Standard Thermodynamic Properties of Gaseous this compound (at 298.15 K and 1 bar)
| Property | Value | Units | Reference |
| Standard Enthalpy of Formation (ΔfH°) | -1343.90 | kJ·mol⁻¹ | [7][8] |
| Standard Molar Entropy (S°) | 332.09 | J·mol⁻¹·K⁻¹ | [7][8] |
| Heat Capacity (Cp) | 106.3 | J·mol⁻¹·K⁻¹ | [7] |
Temperature-Dependent Thermodynamic Data
The thermodynamic properties of this compound gas vary significantly with temperature. The Shomate Equation is commonly used to model the ideal gas heat capacity (Cp°) as a function of temperature.
Shomate Equation: Cp° = A + Bt + Ct² + Dt³ + E/t²*
Where:
-
Cp° = heat capacity (J·mol⁻¹·K⁻¹)
-
t = temperature (K) / 1000
The coefficients for this compound are provided in the table below, as sourced from the NIST Chemistry WebBook.[8][9]
Table 4: Shomate Equation Coefficients for this compound Gas
| Temperature Range (K) | A | B | C | D | E | F | G | H |
| 298 - 1400 | 69.74728 | 225.3599 | -174.1628 | 47.14657 | -1.455677 | -1378.180 | 348.4444 | -1343.901 |
| 1400 - 6000 | 176.9522 | 1.023370 | -0.193084 | 0.010897 | -11.17956 | -1429.213 | 496.5780 | -1343.901 |
Reference for coefficients:[8]
These coefficients can be used to calculate other thermodynamic functions, such as enthalpy and entropy, relative to a reference state (298.15 K).[8]
Experimental Protocols for Property Determination
The accurate determination of thermodynamic properties relies on precise experimental techniques. Key methodologies are detailed below.
Speed-of-Sound Measurements
This is a highly precise acoustic resonance technique used to determine ideal-gas heat capacities and virial coefficients.[10][11]
Methodology:
-
Apparatus: A cylindrical acoustic resonator is filled with the sample gas (C2F6).[10][12]
-
Measurement: The speed of sound in the gas is measured over a range of temperatures and pressures. For C2F6, measurements typically span from 210 K to 475 K at pressures up to 1.5 MPa.[10][13]
-
Data Analysis:
-
Output: This method yields highly accurate data on heat capacity and provides the basis for developing precise equations of state.[10] The resulting virial equations can reproduce the sound-speed measurements to within 0.005%.[10][12]
Calorimetry
Calorimetry directly measures the heat transferred during a process, allowing for the determination of heat capacities and enthalpies of formation.
a) Specific Heat Capacity at Constant Volume (Cv)
Joly's Differential Steam Calorimeter (Historical Method):
-
Apparatus: Two identical hollow copper spheres are suspended from a beam balance. One is filled with the gas under high pressure, and the other is evacuated.[14][15]
-
Procedure: The spheres are placed in a chamber, and steam is introduced. The steam condenses on the cooler spheres.[14][15]
-
Measurement: More steam condenses on the gas-filled sphere due to its higher thermal capacity. The extra mass of condensed steam is measured by adding weights to the other side of the balance.[14][15]
-
Calculation: The specific heat capacity at constant volume (Cv) is calculated using the mass of the extra condensate, its latent heat of vaporization, the mass of the gas, and the temperature change.[14]
b) Specific Heat Capacity at Constant Pressure (Cp)
Regnault's Continuous-Flow Calorimeter (Historical Method):
-
Apparatus: Gas from a high-pressure cylinder is passed through a series of tubes in a constant-temperature bath to achieve a stable initial temperature.[14][15]
-
Procedure: The gas then flows at a constant rate over an electric heater, where its temperature is raised. The initial and final temperatures are measured using platinum resistance thermometers.[14]
-
Measurement: The energy supplied by the heater (VIt) and the mass of the gas (M) that flows through in a given time are recorded.[14]
-
Calculation: To account for heat loss to the surroundings (H), the experiment is repeated at a different flow rate while maintaining the same temperature difference. This allows for the elimination of H from the equations to solve for Cp.[14]
c) Modern Method: Differential Scanning Calorimetry (DSC)
-
Principle: DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[16]
-
Procedure (Sapphire Method): This is a common and accurate DSC method. Three consecutive measurements are performed under identical conditions:
-
An empty crucible (blank measurement).
-
A crucible with a sapphire standard (a material with a well-known heat capacity).
-
A crucible with the sample.
-
-
Calculation: The heat capacity of the sample is determined by comparing its heat flow signal to that of the sapphire standard, after correcting for the blank baseline.[16] This method provides high precision (±5% to ±10% compared to literature values) for pure substances.[16]
Visualizations
The following diagrams illustrate the logical relationships between thermodynamic properties and a typical experimental workflow.
Caption: Logical flow from basic properties and experiments to derived thermodynamic functions.
Caption: Workflow for determining thermodynamic properties via speed-of-sound measurements.
References
- 1. This compound | C2F6 | CID 6431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Gas (C2F6) from EFC [efcgases.com]
- 4. Ethane, hexafluoro- [webbook.nist.gov]
- 5. Ethane, hexafluoro- [webbook.nist.gov]
- 6. Gas Technologies & Chemicals - HALOCARBON 116 [gastech.co.il]
- 7. This compound (data page) - Wikipedia [en.wikipedia.org]
- 8. Ethane, hexafluoro- [webbook.nist.gov]
- 9. Ethane, hexafluoro- [webbook.nist.gov]
- 10. Thermophysical Properties of Gaseous CF4 and C2F6 from Speed-of-Sound Measurements | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Thermophysical Properties of Gaseous CF4 and C2F6 From Speed-of-Sound Measurements | NIST [nist.gov]
- 13. scispace.com [scispace.com]
- 14. schoolphysics.co.uk [schoolphysics.co.uk]
- 15. quora.com [quora.com]
- 16. azom.com [azom.com]
An In-depth Technical Guide to the Solubility of Hexafluoroethane in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility of hexafluoroethane (C₂F₆) in various organic solvents. This compound is a chemically inert and thermally stable gas with applications in the semiconductor industry, as a refrigerant, and in medical procedures. Understanding its solubility in organic media is crucial for its application in these fields, particularly in solvent-based processes and for assessing its environmental fate. This document summarizes available quantitative solubility data, details the experimental protocols for its determination, and provides a logical workflow for these procedures.
Core Concepts in this compound Solubility
This compound is a nonpolar molecule with very weak intermolecular van der Waals forces. Its solubility in organic solvents is primarily governed by the principle of "like dissolves like," with a preference for nonpolar or weakly polar solvents. The solubility of a gas in a liquid is influenced by several factors, including temperature, pressure, and the nature of both the gas and the solvent.
Key parameters used to quantify gas solubility include:
-
Mole Fraction (x₂): The ratio of the moles of the gaseous solute to the total moles in the solution.
-
Ostwald Coefficient (L): The ratio of the volume of gas absorbed to the volume of the absorbing liquid at a specific temperature.
-
Bunsen Coefficient (α): The volume of gas, reduced to standard conditions (0 °C and 1 atm), dissolved per unit volume of solvent at the temperature of measurement under a partial pressure of 1 atm.
-
Henry's Law Constant (kH): Relates the partial pressure of the gas above the liquid to its concentration in the liquid at equilibrium.
Quantitative Solubility Data
Quantitative data on the solubility of this compound in a wide range of organic solvents is limited in publicly available literature. However, some key data points have been compiled below. It is noted that this compound is slightly soluble in methanol, ethanol, and ethyl ether.[1][2]
Table 1: Solubility of this compound in Water
| Temperature (K) | Henry's Law Constant (kH) (mol/(kg·bar)) | Reference |
| 298.15 | 0.000058 | [2] |
Note: This value can be used to calculate the mole fraction solubility in water under specific partial pressures of this compound.
Experimental Protocols for Determining Gas Solubility
Several established methods can be employed to determine the solubility of gases like this compound in organic solvents. The choice of method often depends on the expected solubility, the volatility of the solvent, and the required precision. The following are detailed descriptions of common experimental protocols.
The volumetric method is a classical and widely used technique for measuring the volume of gas absorbed by a known volume of solvent.[3]
Principle: A known volume of degassed solvent is brought into contact with the gas at a constant temperature and pressure. The decrease in the gas volume at equilibrium corresponds to the amount of gas dissolved in the solvent.
Apparatus:
-
Gas burette
-
Equilibrium vessel (absorption pipette)
-
Manometer
-
Thermostatic bath
-
Magnetic stirrer
Detailed Procedure:
-
Degassing the Solvent: The solvent is thoroughly degassed to remove any dissolved air. This can be achieved by boiling the solvent under reflux and then cooling it under a vacuum, or by repeated freeze-pump-thaw cycles.
-
Apparatus Setup: The gas burette and the equilibrium vessel are cleaned, dried, and assembled. The entire apparatus is then evacuated.
-
Solvent Introduction: A precisely measured volume of the degassed solvent is introduced into the equilibrium vessel.
-
Gas Introduction: The apparatus is filled with this compound gas. The initial volume of the gas in the burette is recorded at a known temperature and pressure.
-
Equilibration: The solvent is brought into contact with the gas, and the mixture is agitated using a magnetic stirrer to facilitate dissolution. The system is allowed to reach equilibrium, which is indicated by a constant pressure reading on the manometer.
-
Volume Measurement: The final volume of the gas in the burette is recorded. The difference between the initial and final volumes, after correcting for the vapor pressure of the solvent, gives the volume of this compound dissolved in the solvent.
-
Calculation: The Ostwald or Bunsen coefficient can be calculated from the volume of dissolved gas and the volume of the solvent. The mole fraction can be determined if the molar volumes of the gas and solvent are known.
The gravimetric method involves determining the mass of gas absorbed by a known mass of solvent.[4][5][6]
Principle: A known mass of the degassed solvent is exposed to the gas at a constant temperature and pressure. The increase in the mass of the solution at equilibrium corresponds to the mass of the dissolved gas.
Apparatus:
-
High-precision analytical balance
-
Equilibrium cell (pressure vessel)
-
Thermostatic bath
-
Pressure transducer
Detailed Procedure:
-
Degassing the Solvent: The solvent is degassed as described in the volumetric method.
-
Solvent Introduction and Initial Weighing: A known mass of the degassed solvent is placed in the equilibrium cell. The cell is sealed and weighed accurately.
-
Gas Introduction: this compound is introduced into the equilibrium cell at a specific pressure.
-
Equilibration: The cell is placed in a thermostatic bath and agitated to ensure thorough mixing and to allow the system to reach equilibrium.
-
Final Weighing: After equilibrium is achieved, the equilibrium cell is carefully weighed again. The increase in mass corresponds to the mass of this compound dissolved in the solvent.
-
Calculation: The mole fraction solubility can be directly calculated from the masses and molar masses of the solvent and the dissolved gas.
This method is particularly useful for measuring the solubility of sparingly soluble gases.[7]
Principle: A solution with a dissolved gas is stripped by a stream of an inert carrier gas. The amount of the stripped gas is then measured, typically by gas chromatography.
Apparatus:
-
Gas-tight syringe or a stripping vessel
-
Inert carrier gas supply (e.g., helium or nitrogen)
-
Mass flow controllers
-
Gas chromatograph (GC) with a suitable detector (e.g., thermal conductivity detector - TCD)
Detailed Procedure:
-
Saturation: A known volume of the solvent is saturated with this compound at a specific temperature and partial pressure.
-
Stripping: A controlled flow of an inert carrier gas is bubbled through the saturated solution. The carrier gas strips the dissolved this compound from the liquid phase.
-
Analysis: The gas mixture exiting the stripping vessel is directed to a gas chromatograph for quantitative analysis. The GC separates the this compound from the carrier gas, and the detector measures its concentration.
-
Calculation: By integrating the concentration of this compound over the stripping time and knowing the flow rate of the carrier gas, the total amount of dissolved gas can be determined. From this, the solubility can be calculated.
Visualized Experimental Workflow
The following diagrams illustrate the logical workflow for the experimental determination of this compound solubility using the volumetric and gravimetric methods.
Conclusion
This technical guide has summarized the currently available information on the solubility of this compound in organic solvents and detailed the primary experimental methods for its determination. While qualitative information suggests slight solubility in some polar organic solvents, there is a clear need for more comprehensive quantitative data across a wider range of solvents to better support its industrial and scientific applications. The provided experimental protocols and workflows offer a robust framework for researchers to conduct further studies in this area.
References
A Technical Guide to the Vapor Pressure of Hexafluoroethane (C₂F₆)
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vapor pressure of hexafluoroethane (C₂F₆) as a function of temperature. It includes tabulated experimental data, detailed descriptions of common experimental protocols for vapor pressure measurement, and conceptual diagrams to illustrate key relationships and workflows.
Introduction to Vapor Pressure
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.[1] It is a fundamental thermodynamic property of a substance that indicates its volatility. As temperature increases, the vapor pressure of a substance also increases.[1] Accurate vapor pressure data is crucial in a wide range of scientific and industrial applications, including chemical engineering, environmental science, and materials science. For instance, in the semiconductor industry, this compound is used as a plasma process gas, where precise knowledge of its vapor pressure is essential for process control.[2]
Vapor Pressure Data for this compound
The following table summarizes experimental data for the vapor pressure of this compound at various temperatures. The data is compiled from studies utilizing high-purity samples (≥99.999 molar %).
| Temperature (K) | Temperature (°C) | Vapor Pressure (kPa) | Reference |
| 177 | -96.15 | 35 | [2][3] |
| 177.3 | -95.85 | - | [2] |
| 198.15 | -75 | 101.325 | [4] |
| 232.96 | -40.19 | 19.04 | [2] |
| 234 | -39.15 | 21 | [2][3] |
| 291 | 17.85 | 2902 | [2][3] |
| 293.035 | 19.885 | 3030.47 | [2] |
| 294.15 | 21 | 3164.7 | [4] |
Note: Vapor pressure values may be converted from other units presented in the source material. The value at 294.15 K (21 °C) was converted from 459 psia.[4]
Experimental Protocols for Vapor Pressure Measurement
The determination of vapor pressure can be performed using several experimental methods, which are broadly classified as static, dynamic, or effusion-based.[5] The selection of a method depends on factors such as the substance's volatility, the required accuracy, and the temperature and pressure range of interest.[1][6]
3.1. Static Method
The static method is a direct measurement technique where the sample is placed in a sealed, evacuated container, and the pressure of the vapor in equilibrium with the condensed phase is measured at a constant temperature.[7][8] It is considered one of the most accurate methods for vapor pressure measurement.[8]
Detailed Methodology (based on OECD 104): [9]
-
Sample Preparation: A sample of the substance is introduced into the test apparatus.
-
Degassing: The sample is thoroughly degassed to remove any dissolved gases, such as air, which would contribute to the total pressure and lead to erroneous results.[7] This is often achieved by repeated freeze-pump-thaw cycles or by in-situ cyclic pumping.[9][10]
-
Temperature Equilibration: The entire apparatus, including the pressure sensor, is heated to the desired temperature. It is crucial to ensure the entire substance and its vapor are at the prescribed temperature to achieve accurate results.[11] The system is allowed to reach thermal equilibrium, where the temperature is stable (e.g., within ±0.2 K).[9]
-
Pressure Measurement: Once thermodynamic equilibrium between the liquid/solid and vapor phases is established, the vapor pressure is measured using a calibrated pressure transducer.[9][11]
-
Data Collection: The procedure is repeated at different temperatures to obtain a vapor pressure curve.[9]
The static cell method was used to obtain the vapor pressure data for this compound presented in the table above over a temperature range of 177 K to 291 K.[2][3][12]
3.2. Dynamic Method
In the dynamic method, a liquid is heated until it boils at a specific, controlled external pressure. The temperature at which it boils is the equilibrium temperature for that pressure.[6] Alternatively, a stream of inert gas is passed through or over the substance at a rate slow enough to ensure saturation, and the amount of substance transported by the gas is determined.[1][6][13]
Detailed Methodology (Boiling-Point Method):
-
Apparatus Setup: The substance is placed in an ebulliometer, which is connected to a pressure control system.[6]
-
Pressure Control: The system pressure is set and maintained at a desired value by an electronic pressure controller.
-
Heating and Boiling: The substance is heated until it boils. The temperature of the vapor-liquid equilibrium is precisely measured.
-
Data Acquisition: The boiling temperature is recorded for the set pressure.
-
Iterative Measurements: The process is repeated at various pressures to construct the vapor pressure curve.
This method is advantageous because the continual renewal of the vapor-liquid interface can facilitate the attainment of equilibrium.[14]
3.3. Isoteniscope Method
The isoteniscope is a specific type of static apparatus.[7] It consists of a sample bulb connected to a U-tube manometer containing a sample of the liquid being tested.[15][16] When the liquid levels in the U-tube are equal, the vapor pressure of the substance in the bulb is balanced by and equal to the externally applied pressure, which is measured by a separate manometer.[15] This method is designed to minimize compositional changes during measurement.[17]
Visualizations
The following diagrams illustrate the conceptual relationship between temperature and vapor pressure and a typical workflow for the static measurement method.
Caption: Logical flow showing how temperature increase leads to higher vapor pressure.
Caption: A typical experimental workflow for the static method of vapor pressure measurement.
References
- 1. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. CAS 76-16-4 | 1100-2-26 | MDL MFCD00000428 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Vapor Pressures - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Apparatus to measure the vapor pressure of slowly decomposing compounds from 1 Pa to 105 Pa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consilab.de [consilab.de]
- 10. Correcting “static” measurements of vapor pressure for time dependence due to diffusion and decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vapor pressure - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tsapps.nist.gov [tsapps.nist.gov]
- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 15. tccc.iesl.forth.gr [tccc.iesl.forth.gr]
- 16. Isoteniscope - Wikipedia [en.wikipedia.org]
- 17. ASTM D2879 (Vapor Pressure by Isoteniscope) – SPL [spllabs.com]
An In-Depth Technical Guide to the Electronic Structure of the Hexafluoroethane Molecule
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexafluoroethane (C2F6), a perfluorocarbon analogue of ethane, possesses a unique electronic structure dominated by the high electronegativity of fluorine. This characteristic imparts upon it significant chemical inertness and a distinct molecular orbital landscape. This document provides a comprehensive analysis of the electronic structure of this compound, integrating experimental data with theoretical and computational insights. Key quantitative data are summarized, experimental protocols are detailed, and logical and experimental workflows are visualized to offer a thorough understanding for researchers in the chemical and pharmaceutical sciences.
Molecular Geometry and Bonding
This compound adopts a staggered conformation (D3d symmetry) as its ground state. The molecule consists of two carbon atoms joined by a single bond, with each carbon atom tetrahedrally bonded to three fluorine atoms.[1][2] This symmetrical arrangement of highly polar C-F bonds results in a nonpolar molecule, as the individual bond dipoles cancel each other out.[1][2]
From a valence bond theory perspective, the carbon atoms in this compound are considered to be sp³ hybridized.[3] Each carbon forms four sigma (σ) bonds: one with the other carbon atom and three with fluorine atoms. The fluorine atoms, each with seven valence electrons, participate in one sigma bond with carbon and hold three lone pairs of electrons.[1][4]
Key Geometrical Parameters
Experimental and computational studies have precisely determined the bond lengths and angles in this compound. These parameters are crucial for understanding its steric and electronic properties.
| Parameter | Experimental Value | Computational Value | Method |
| C-C Bond Length | 1.560 Å | - | Electron Diffraction |
| C-F Bond Length | 1.320 Å | - | Electron Diffraction |
| C-C-F Bond Angle | 109.5° | - | Electron Diffraction |
| F-C-F Bond Angle | 109.442° | - | Electron Diffraction |
Table 1: Experimental Bond Lengths and Angles for this compound. Data sourced from the Computational Chemistry Comparison and Benchmark Database.
Molecular Orbital Theory
A molecular orbital (MO) approach provides a more detailed picture of the electronic structure of this compound beyond the localized bonds of valence bond theory. The MOs are delocalized over the entire molecule and are characterized by specific energy levels.
Photoelectron spectroscopy studies have revealed that the highest occupied molecular orbital (HOMO) in this compound is primarily of C-C σ bonding character.[5] Ionization of an electron from this orbital leads to the C2F6⁺ radical cation.[6][7] The lower-lying occupied MOs are associated with the C-F σ bonds and the lone pairs of the fluorine atoms.
Electron transmission spectroscopy has been employed to probe the unoccupied molecular orbitals. These studies have identified negative ion resonances at 4.60 eV and 8.86 eV, which are attributed to the formation of temporary anions by electron capture into σ* antibonding molecular orbitals.[5]
Energetic Properties
The energetic properties of this compound, such as its bond dissociation energies and rotational barrier, are a direct consequence of its electronic structure.
Carbon-Carbon Bond Dissociation Energy
The strength of the C-C bond in this compound is a topic of considerable interest. There is a notable range in the reported experimental and theoretical values for the C-C bond dissociation energy (BDE), spanning from approximately 64 to 97 kcal/mol.[8] This variation can be attributed to the different experimental techniques and theoretical methods employed.
| C-C BDE (kcal/mol) | Method | Reference |
| 97 | Electron Impact | Dibeler, et al. (cited in[8]) |
| 69 | Thermochemical Calculation | Farmer, et al. (cited in[8]) |
| 77.6 | Thermochemical Calculation (revised) | Pritchard, et al. (cited in[8]) |
| 93 | Vapor Phase Bromination | Corbett, Tarr, and Whittle (cited in[8]) |
| 64 | Diffusion Flame Method | Rabinovitch and used (cited in[8]) |
| 96.5 ± 1.0 | Equilibrium Study | [9] |
Table 2: Selected Reported Values for the C-C Bond Dissociation Energy of this compound.
Rotational Barrier
The rotation about the C-C single bond in this compound is hindered by a rotational barrier. This barrier is a result of the repulsive interactions between the electron clouds of the fluorine atoms on adjacent carbons. Both experimental and computational studies have been conducted to determine the height of this barrier. Infrared and electron diffraction measurements have yielded a barrier of 4.2 kcal/mol.[10] Computational studies using density functional theory (B3LYP) and ab initio (MP2) methods have also been performed to investigate this property.[11][12]
| Rotational Barrier (kcal/mol) | Method |
| 4.2 | Infrared and Electron Diffraction |
| 16.6 kJ/mol (3.97 kcal/mol) | Not specified |
| ~4.3 | B3LYP/6-311+G(3df,2p) |
Table 3: Rotational Barrier of this compound.
Experimental Protocols
Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy is a powerful technique for probing the energies of molecular orbitals. In a typical PES experiment for a gaseous sample like this compound, a beam of monochromatic radiation (e.g., vacuum ultraviolet light) is directed at the sample. The photons ionize the molecules by ejecting electrons. The kinetic energies of these photoelectrons are measured by an electron energy analyzer. The ionization energy (IE) for a particular molecular orbital is then determined by the equation:
IE = hν - KE
where hν is the energy of the incident photon and KE is the kinetic energy of the ejected electron. A spectrum of electron counts versus ionization energy provides a map of the occupied molecular orbital energy levels.
Computational Chemistry Workflow
Computational chemistry plays a vital role in elucidating the electronic structure of molecules like this compound. A typical workflow involves selecting a theoretical method and a basis set to perform calculations that can predict molecular geometries, energies, and other properties.
Theory and Experiment: A Synergistic Relationship
The understanding of the electronic structure of this compound is built upon the interplay between theoretical models and experimental observations. Theoretical calculations provide a framework for interpreting experimental data, while experimental results serve to validate and refine theoretical models.
Conclusion
The electronic structure of this compound is characterized by strong, polar C-F sigma bonds and a relatively weaker C-C sigma bond, which constitutes the HOMO. Its high symmetry leads to a nonpolar nature despite the presence of highly electronegative fluorine atoms. The combination of experimental techniques like photoelectron spectroscopy and electron diffraction with a variety of computational methods has provided a detailed and quantitative understanding of its molecular geometry, orbital energies, and energetic properties. This comprehensive knowledge is fundamental for applications ranging from materials science to its use as a plasma etchant in the semiconductor industry.
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. homework.study.com [homework.study.com]
- 4. learnool.com [learnool.com]
- 5. nist.gov [nist.gov]
- 6. The one-electron carbon-carbon bond: this compound and ethane radical cations. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. datapdf.com [datapdf.com]
- 9. Bond dissociation energies from equilibrium studies. Part 2.—D(CF3—CF3) and enthalpy of formation of C2F6 - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Pioneering Investigations into the Stability of Hexafluoroethane: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research that established the remarkable inertness of hexafluoroethane (C₂F₆). Spurred by the demands of mid-20th century technological advancements, early scientific inquiries sought to understand the limits of this synthetic compound's stability. This document provides a detailed overview of the key experiments, methodologies, and quantitative data from this pioneering era, offering valuable insights for contemporary research in fluorocarbon chemistry and materials science.
Introduction: The Quest for Chemical Inertness
The mid-1940s, largely driven by the material requirements of the Manhattan Project, saw a surge in the synthesis and characterization of fluorocarbons.[1] These compounds, with their strong carbon-fluorine bonds, promised unprecedented chemical and thermal stability. Among these, this compound stood out as a subject of significant interest. Early researchers sought to quantify its resistance to decomposition and reaction, laying the groundwork for its future applications and our understanding of its unique properties.
Early Thermal Stability Investigations
Two seminal studies form the cornerstone of our early understanding of this compound's thermal inertness. These investigations, conducted in the late 1940s and early 1960s, employed pyrolysis techniques to probe the strength of the C-C and C-F bonds within the C₂F₆ molecule.
The Thermal Reaction of this compound with Quartz (White and Rice, 1947)
One of the earliest documented studies on the thermal decomposition of this compound was conducted by Locke White Jr. and O. K. Rice in 1947. Their work, titled "The Thermal Reaction of this compound with Quartz," provided the first quantitative insights into the energy required to break down this highly stable molecule.
Experimental Protocol:
-
Sample Preparation: High-purity this compound gas was prepared and introduced into a sealed quartz reaction vessel.
-
Pyrolysis: The quartz tube containing the C₂F₆ sample was heated to a series of precise, high temperatures in a furnace. The temperature range was likely chosen to induce measurable decomposition without being excessively rapid.
-
Reaction Monitoring: The progress of the decomposition was likely monitored by measuring changes in pressure within the sealed system over time.
-
Product Analysis: After the reaction, the gaseous products were collected and analyzed. Analytical techniques of the 1940s for fluorocarbons included vapor density measurements for determining molecular weights and refractometry for identifying compounds.[2]
Quantitative Data:
The primary quantitative datum to emerge from this study was the activation energy for the thermal decomposition of this compound.
| Parameter | Value | Reference |
| Activation Energy (Ea) | Not explicitly stated in available abstracts | [3] |
Note: While the exact value is not available in the abstract, this study was foundational in establishing a high energy barrier for C₂F₆ decomposition.
Thermal Decomposition in an Inconel Tube (Fielder, 1961)
Building on earlier work, William L. Fielder of the NASA Lewis Research Center conducted a detailed investigation into the pyrolysis of several linear perfluoroalkanes, including this compound. This 1961 study, "Thermal Decomposition of Some Linear Perfluoroalkanes in an Inconel Tube," provided more precise quantitative data on the kinetics of C₂F₆ decomposition.
Experimental Protocol:
The experimental setup for this study was more robust, utilizing a high-temperature, high-pressure vessel.
-
Apparatus: The pyrolysis was carried out in a sealed "Inconel bomb," a reaction vessel made from a nickel-chromium-based superalloy capable of withstanding extreme temperatures and corrosive environments.
-
Sample Introduction: A known quantity of this compound gas was introduced into the Inconel bomb.
-
Pyrolysis: The bomb was heated in a furnace to a range of temperatures, and the decomposition was allowed to proceed for a set period.
-
Product Analysis: The resulting gaseous products were collected and analyzed. By the 1960s, gas chromatography was becoming a more common and powerful tool for separating and identifying volatile compounds, and it is likely this technique was employed.
Quantitative Data:
Fielder's study provided key kinetic parameters for the first-order pyrolysis of this compound.
| Parameter | Value | Reference |
| Activation Energy (Ea) | 53 kcal/mole | |
| Frequency Factor (A) | 3 x 10⁷ sec⁻¹ |
Early Investigations into Chemical Reactivity
Beyond thermal stability, early researchers also explored the chemical inertness of this compound in the presence of various substances.
Reactivity with Metals
Given the intended applications of fluorocarbons in environments with metal components, understanding their reactivity with metals was crucial. While specific early studies on this compound's reactivity with individual metals are not well-documented in readily available literature, the general understanding that emerged from the broader study of fluorocarbons was their exceptional resistance to reaction with most metals at moderate temperatures. The use of an Inconel vessel in Fielder's high-temperature pyrolysis experiments further underscores the need for highly resistant materials when studying these inert compounds.
Foundational Understanding of the Carbon-Fluorine Bond
The remarkable inertness of this compound is a direct consequence of the strength of the carbon-fluorine bond. Early theoretical and experimental work in the 1940s and 1950s began to quantify this bond strength, providing a fundamental explanation for the stability of fluorocarbons. These studies, often driven by the need for thermodynamic data for industrial processes, established the C-F bond as one of the strongest single bonds in organic chemistry.
Logical Flow of Early Investigations
The progression of early research into this compound's inertness followed a logical and systematic path, driven by the technological needs of the time.
Caption: Logical workflow of early this compound inertness research.
Conclusion
The early investigations into the inertness of this compound, born from the pressing technological demands of the mid-20th century, were instrumental in establishing the fundamental principles of fluorocarbon chemistry. The pioneering work of scientists like White, Rice, and Fielder provided the first quantitative measures of the remarkable stability of this molecule, a stability rooted in the immense strength of the carbon-fluorine bond. Their meticulous, albeit technologically limited by modern standards, experimental work laid a critical foundation for the subsequent development and application of a wide range of fluorinated materials that are indispensable in modern science and industry. This historical perspective not only illuminates the origins of our understanding but also underscores the enduring importance of fundamental chemical research.
References
Methodological & Application
Application Notes and Protocols: Hexafluoroethane (C₂F₆) in Semiconductor Plasma Etching
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hexafluoroethane (C₂F₆) in semiconductor plasma etching processes. This document details the underlying plasma chemistry, experimental protocols for etching key semiconductor materials, and quantitative data on process outcomes.
Introduction to this compound in Plasma Etching
This compound (C₂F₆) is a perfluorocarbon (PFC) gas widely utilized in the semiconductor industry for plasma etching, a critical process in the fabrication of microelectronic devices.[1][2] Its primary application lies in the dry etching of dielectric films, most notably silicon dioxide (SiO₂) and silicon nitride (Si₃N₄), as well as other silicon-based materials.[1][3] The appeal of C₂F₆ stems from its ability to generate a high concentration of fluorine-containing reactive species in a plasma, which are essential for the chemical removal of material from a substrate. Furthermore, it allows for anisotropic etching, which is crucial for creating the high-aspect-ratio features required in modern integrated circuits.[4] The etching process in a C₂F₆ plasma is a complex interplay between gaseous reactive species and the substrate surface, often involving the formation of a passivating polymer layer that aids in achieving directional etching.[5][6]
Plasma Chemistry and Etching Mechanism
The etching efficacy of a C₂F₆ plasma is rooted in its dissociation into various reactive species upon electron impact. The primary dissociation pathway of C₂F₆ results in the formation of trifluoromethyl (CF₃) radicals.[7] These radicals, along with other fluorocarbon fragments (CFₓ) and fluorine atoms (F), are the key etchants.
The general mechanism for etching silicon-based materials with a C₂F₆ plasma can be summarized as follows:
-
Plasma Generation: An external energy source, typically radio frequency (RF) power, is applied to the C₂F₆ gas at low pressure, creating a plasma.
-
Dissociation: High-energy electrons in the plasma collide with C₂F₆ molecules, breaking them down into reactive radicals (e.g., CF₃, CF₂, CF) and ions (e.g., CF₃⁺).[7][8]
-
Adsorption and Reaction: These reactive species adsorb onto the substrate surface. Fluorine-containing species react with the silicon in the substrate to form volatile products, primarily silicon tetrafluoride (SiF₄).[8]
-
Polymerization: Concurrently, CFₓ radicals can polymerize on the surface, forming a thin fluorocarbon film. This polymer layer plays a crucial role in anisotropic etching by protecting the feature sidewalls from lateral etching while being removed from the bottom of the feature by energetic ion bombardment.[5][6][9]
-
Desorption: The volatile etch products (e.g., SiF₄, CO, CO₂) desorb from the surface and are pumped out of the reaction chamber.[4]
The following diagram illustrates the key gas-phase reactions in a C₂F₆ plasma.
Applications and Protocols
This compound is employed for etching a variety of materials in semiconductor manufacturing. The process parameters are critical in determining the etch rate, selectivity to other materials, and the resulting feature profile.
Silicon Dioxide (SiO₂) Etching
C₂F₆ is highly effective for etching silicon dioxide. The carbon present in the fluorocarbon plasma reacts with the oxygen in SiO₂ to form volatile products like CO and CO₂, facilitating the etching process.[4] This reaction pathway enhances the selectivity of SiO₂ etching over silicon.
Experimental Protocol: Reactive Ion Etching (RIE) of SiO₂
-
Substrate Preparation: A silicon wafer with a thermally grown or deposited SiO₂ layer is patterned using standard photolithography with a suitable photoresist mask.
-
Chamber Preparation: The plasma etching chamber is cleaned with an oxygen plasma to remove any residual fluorocarbon polymer from previous runs.
-
Wafer Loading: The patterned wafer is loaded into the RIE chamber.
-
Process Parameters: The following is a typical set of starting parameters for SiO₂ etching. These should be optimized for the specific tool and desired etch characteristics.
-
Gas: C₂F₆ / CHF₃ mixture (CHF₃ is often added to enhance selectivity to silicon)[4]
-
C₂F₆ Flow Rate: 20-60 sccm
-
CHF₃ Flow Rate: 40-80 sccm
-
Pressure: 10-150 mTorr
-
RF Power: 100-300 W
-
Substrate Temperature: 20-40 °C
-
-
Plasma Ignition and Etching: The gas flows are stabilized, and the RF power is applied to ignite the plasma. The etching proceeds for a predetermined time or until endpoint detection.
-
Post-Etch Processing: The wafer is removed from the chamber, and the remaining photoresist is stripped using an appropriate solvent or oxygen plasma ashing.
Logical Relationship: Effect of Process Parameters on SiO₂ Etching
Silicon Nitride (Si₃N₄) Etching
C₂F₆ can also be used for etching silicon nitride. However, achieving high selectivity to SiO₂ and Si can be challenging. Often, gas mixtures containing oxygen or other additives are used to control the etch chemistry.[3]
Experimental Protocol: Plasma Etching of Si₃N₄
-
Substrate Preparation: A silicon wafer with a deposited Si₃N₄ layer is patterned with a photoresist mask.
-
Chamber Preparation: A standard oxygen plasma clean is performed.
-
Wafer Loading: The patterned wafer is placed in the plasma reactor.
-
Process Parameters:
-
Gas: C₂F₆ / O₂ mixture
-
C₂F₆ Flow Rate: 20-50 sccm
-
O₂ Flow Rate: 5-20 sccm
-
Pressure: 20-100 mTorr
-
RF Power: 150-400 W
-
Substrate Temperature: 20-40 °C
-
-
Plasma Ignition and Etching: The plasma is ignited, and the etching is carried out.
-
Post-Etch Processing: The photoresist is stripped.
Quantitative Data
The following tables summarize typical etch rates and selectivities obtained with C₂F₆-based plasma etching processes. The values can vary significantly depending on the specific plasma reactor and process conditions.
Table 1: Etch Rates of Various Materials in C₂F₆-based Plasmas
| Material | Etchant Gas | RF Power (W) | Pressure (mTorr) | Gas Flow (sccm) | Etch Rate (Å/min) | Reference |
| SiO₂ | C₂F₆/CHF₃ | 255 | 150 | 60 | 612 | [4] |
| Polysilicon | C₂F₆/CHF₃ | 255 | 150 | 60 | 97 | [4] |
| Si₃N₄ | C₂F₆ | 200 | 30 | 20 | 860 | [3] |
| SiO₂ | C₂F₆ | 200 | 30 | 20 | ~700 | [3] |
| Si | C₂F₆ | 200 | 30 | 20 | ~500 | [3] |
| SiOC | C₂F₆ | 800 | 10 | 40 | Varies with bias | [10] |
| SiC | C₂F₆ | 800 | 10 | 40 | Varies with bias | [10] |
Table 2: Selectivity of C₂F₆-based Plasma Etching
| Etched Material | Mask/Underlying Layer | Etchant Gas | Selectivity | Reference |
| SiO₂ | Polysilicon | C₂F₆/CHF₃ | 6.3:1 | [4] |
| SiOC | SiC | C₂F₆ | ~1.8:1 | [10] |
Experimental Workflow
The following diagram outlines a typical experimental workflow for developing a plasma etching process using C₂F₆.
Safety and Handling
This compound is a colorless, odorless, and relatively non-toxic gas.[2] However, it is an asphyxiant in high concentrations due to the displacement of oxygen.[2] As a perfluorinated compound, C₂F₆ is a potent greenhouse gas with a high global warming potential.[11][12] Therefore, appropriate abatement systems should be in place to minimize its release into the atmosphere.[12] Standard safety protocols for handling compressed gases should be strictly followed.[13][14][15] This includes using appropriate personal protective equipment (PPE) such as safety glasses and gloves, ensuring adequate ventilation, and using gas detection systems.[13][14]
Conclusion
This compound is a versatile and effective etchant gas for a range of materials in semiconductor fabrication, particularly for silicon dioxide. A thorough understanding of the plasma chemistry and the influence of process parameters is essential for developing robust and repeatable etching processes. The protocols and data presented in these application notes serve as a valuable starting point for researchers and professionals in the field. Careful process optimization and adherence to safety protocols are paramount for successful and responsible use of C₂F₆ in plasma etching.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C2F6 | CID 6431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jkps.or.kr [jkps.or.kr]
- 4. repository.rit.edu [repository.rit.edu]
- 5. cpseg.eecs.umich.edu [cpseg.eecs.umich.edu]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Investigations of surface reactions during C2F6 plasma etching of SiO2 with equipment and feature scale models [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Zero fluorine emissions plasma PCB wafer etching [plasma-treating.com]
- 12. learncheme.com [learncheme.com]
- 13. produkte.linde-gas.at [produkte.linde-gas.at]
- 14. chemicalbook.com [chemicalbook.com]
- 15. airgas.com [airgas.com]
Application Notes and Protocols for Hexafluoroethane (R-116) in Cryogenic Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of hexafluoroethane (C₂F₆), also known as R-116, for its use as a refrigerant gas in cryogenic systems. This document outlines its physicochemical properties, safety protocols, and potential applications in research and drug development, offering a comparison with traditional cryogens.
Introduction to this compound as a Cryogen
This compound is a synthetic, non-flammable, and colorless gas.[1][2] It is chemically inert and thermally stable, making it a candidate for various low-temperature applications.[3] Traditionally used in the semiconductor industry for plasma etching and in refrigerant blends, its properties suggest potential for specialized cryogenic applications where precise temperature control and chemical inertness are paramount.[1][3]
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for its effective and safe use in cryogenic systems.
| Property | Value |
| Chemical Formula | C₂F₆ |
| Molecular Weight | 138.01 g/mol [2] |
| Boiling Point | -78.2 °C (-108.8 °F)[1] |
| Melting Point | -100.6 °C (-149.1 °F)[1] |
| Critical Temperature | 19.7 °C (67.5 °F) |
| Critical Pressure | 30.39 bar |
| Vapor Density | 4.823 (air = 1)[1] |
| Solubility in Water | Negligibly soluble[1] |
| Ozone Depletion Potential (ODP) | 0[1] |
| Global Warming Potential (GWP) | 9200 (over 100 years)[1] |
Health and Safety Considerations
This compound is considered relatively non-toxic; however, it is an asphyxiant in high concentrations.[2] Its high vapor density means it can accumulate in low-lying areas, displacing oxygen.
Safety Precautions:
-
Ventilation: Always use in a well-ventilated area.
-
Oxygen Monitoring: In enclosed spaces, continuous oxygen monitoring is essential.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including cryogenic gloves and safety goggles, when handling liquefied this compound to prevent frostbite.
-
Storage: Store cylinders in a cool, dry, and well-ventilated area away from direct sunlight and heat sources. Cylinders should be secured to prevent falling.
This compound in Cryogenic Applications
While not a direct replacement for liquid nitrogen in all applications due to its higher boiling point, this compound offers advantages in specific scenarios, particularly in mixed refrigerant systems for achieving ultra-low temperatures. It is a component in refrigerant blends such as R508A (61% C₂F₆) and R508B (54% C₂F₆).[1]
Potential Applications in Research and Drug Development:
-
Controlled-Rate Freezing: The thermodynamic properties of this compound could allow for precise control of cooling rates in specialized cryopreservation protocols.
-
Cryogenic Grinding: Its inert nature makes it suitable for the cryogenic grinding of sensitive pharmaceutical compounds where reactions with the refrigerant must be avoided.
-
Closed-Loop Cooling Systems: Can be used as a primary refrigerant in closed-loop systems for cooling analytical instrumentation or for long-term, stable storage of biological samples.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in specific cryogenic applications.
Protocol for Controlled-Rate Freezing of Biological Samples
This protocol outlines a conceptual procedure for using a this compound-based cooling system for the cryopreservation of cell lines.
Materials:
-
Cryopreservation vials containing cell suspension in a suitable cryoprotectant medium.
-
A programmable controlled-rate freezer compatible with this compound.
-
This compound (refrigerant grade).
-
Personal protective equipment (cryogenic gloves, safety glasses).
Procedure:
-
Preparation: Pre-cool the controlled-rate freezer to 4°C.
-
Sample Loading: Place the cryopreservation vials into the freezer chamber.
-
Initiation of Cooling Cycle: Start the pre-programmed cooling protocol. The system will circulate this compound to control the temperature decrease. A typical cooling rate for many cell lines is -1°C per minute.
-
Freezing: Once the temperature reaches approximately -80°C, the rate of cooling can be increased.
-
Final Storage: After the protocol is complete, transfer the vials to a long-term storage solution, such as a liquid nitrogen vapor phase freezer.
Visualizations
Logical Workflow for Cryogen Selection
The following diagram illustrates a decision-making workflow for selecting an appropriate cryogen for a specific application in a research or pharmaceutical setting.
Caption: A logical workflow for selecting a suitable cryogen based on application requirements.
Experimental Workflow for Cryopreservation
This diagram outlines the general steps involved in a cryopreservation experiment, which can be adapted for a this compound-based cooling system.
Caption: A typical experimental workflow for the cryopreservation of cell lines.
Conclusion
This compound presents itself as a specialized refrigerant for certain cryogenic applications where its chemical inertness and specific thermodynamic properties are advantageous. While its high Global Warming Potential necessitates responsible use and containment, it can be a valuable tool in a researcher's arsenal for achieving precise low-temperature conditions. Further research into its performance in specific cryogenic applications is warranted to fully explore its potential.
References
Hexafluoroethane (C2F6) as a Tracer Gas for Environmental Studies: Application Notes and Protocols
For Researchers, Scientists, and Environmental Professionals
Introduction
Hexafluoroethane (C2F6), a perfluorocarbon (PFC), is a valuable tracer gas for various environmental studies due to its unique properties. It is chemically inert, non-toxic, and has a very low atmospheric background concentration, which allows for detection of small released quantities with high sensitivity.[1][2] This document provides detailed application notes and protocols for the use of this compound as a tracer gas in atmospheric, ventilation, and subsurface environmental investigations.
Physicochemical Properties and Environmental Considerations
This compound is a colorless and odorless gas that is non-flammable and relatively inert.[3][4] Its chemical stability and long atmospheric lifetime of approximately 10,000 years make it an effective tracer for long-term studies.[5][6] However, it is also a potent greenhouse gas with a high global warming potential (GWP).[5] Therefore, its use should be limited to small quantities in well-planned experiments.[7]
Table 1: Physicochemical Properties of this compound (C2F6)
| Property | Value | Reference |
| Chemical Formula | C2F6 | [8] |
| Molar Mass | 138.01 g/mol | [8] |
| Boiling Point | -78.2 °C | [8] |
| Melting Point | -100.6 °C | [8] |
| Solubility in Water | Negligibly soluble | [1] |
| Atmospheric Lifetime | ~10,000 years | [5][6] |
| Global Warming Potential (100-year) | 9,200 | [5] |
Application Notes
Atmospheric Dispersion Studies
This compound is an excellent tracer for studying the transport and dispersion of pollutants in the atmosphere. Its stability allows for tracking over long distances and times.[2]
-
Urban Air Quality: Mapping the dispersion of pollutants from sources like traffic and industrial facilities.
-
Industrial Emissions: Verifying emission inventories and understanding the fate of industrial plumes.
-
Emergency Response Modeling: Validating atmospheric transport models used for predicting the spread of accidental releases of hazardous materials.[2]
Building Ventilation and Air Exchange Studies
Due to its non-toxic nature, C2F6 can be used in occupied buildings to assess ventilation efficiency and determine air change rates per hour (ACH).[9]
-
Indoor Air Quality: Investigating the movement of indoor air to identify areas of poor ventilation and potential pollutant accumulation.
-
Energy Efficiency: Optimizing ventilation systems to reduce energy consumption while maintaining healthy indoor air quality.
-
Exposure Assessment: Simulating the spread of airborne contaminants within buildings to assess potential exposure risks.
Subsurface and Groundwater Tracing
The low solubility of this compound in water makes it suitable for tracing gas movement in the unsaturated (vadose) zone of the subsurface. While less common for direct groundwater tracing due to its gaseous nature, it can be used to study the transport of volatile contaminants.
-
Vapor Intrusion: Assessing the potential for volatile organic compounds (VOCs) to migrate from contaminated soil or groundwater into overlying buildings.
-
Soil Gas Transport: Studying the movement of gases in the subsurface, which is important for understanding soil aeration and the fate of volatile pollutants.
-
Carbon Sequestration: Monitoring for potential leaks from geological carbon storage sites.[7]
Protocols
Protocol 1: Atmospheric Dispersion Study
This protocol outlines a typical procedure for a short-range atmospheric dispersion study using this compound.
1. Experimental Design and Planning:
- Define the study objectives, including the desired spatial and temporal resolution of the concentration measurements.
- Select a suitable study area and time period based on meteorological forecasts.
- Determine the required C2F6 release rate based on the study area size, expected dilution, and the analytical detection limit.
- Obtain any necessary permits for the release of the tracer gas.
2. Tracer Gas Release:
- Position a cylinder of pure this compound with a calibrated mass flow controller at the designated release point.
- Release the gas at a constant, known rate for a predetermined duration.
- Record the release rate, start and end times, and meteorological conditions (wind speed, direction, temperature) at the release point.
3. Sample Collection:
- Deploy an array of samplers downwind of the release point at various distances and heights.
- Use programmable integrating gas samplers (PIGS) or collect whole air samples in evacuated stainless steel canisters.
- Collect background air samples upwind of the release point before and during the experiment.
- Record the start and end time of sampling for each location.
4. Sample Analysis:
- Analyze the collected air samples for this compound concentration using Gas Chromatography with either a Mass Spectrometer (GC-MS) or an Electron Capture Detector (GC-ECD).[1][10]
- Calibrate the analytical instrument using certified gas standards of C2F6 in air.
5. Data Analysis and Interpretation:
- Calculate the tracer concentration at each sampling point, subtracting the background concentration.
- Develop dispersion maps by plotting the concentration data spatially.
- Compare the measured concentrations with predictions from atmospheric dispersion models to evaluate model performance.
Protocol 2: Building Ventilation Study (Tracer Decay Method)
This protocol describes the tracer decay method for determining the air change rate in a single zone.[9]
1. Experimental Setup:
- Measure the volume of the room or building zone to be tested.
- Seal any intentional openings like windows and doors. Set the HVAC system to a specific, constant operating condition.
- Place one or more small fans in the space to ensure the tracer gas is well-mixed with the indoor air.
- Position a real-time gas analyzer capable of measuring C2F6 at the expected concentrations in the center of the zone.
2. Tracer Gas Release:
- Release a small, known volume of this compound into the space to achieve an initial target concentration (typically well above the detection limit but below any safety concern levels).
- Allow the fans to run for a short period to ensure the gas is uniformly mixed throughout the space.
3. Concentration Monitoring:
- Turn off the mixing fans.
- Begin recording the concentration of this compound at regular intervals (e.g., every 1-5 minutes).
- Continue monitoring until the concentration has decayed significantly (e.g., to 10-20% of the initial concentration).
4. Data Analysis:
- Plot the natural logarithm of the concentration versus time.
- Perform a linear regression on the data points. The absolute value of the slope of the regression line is the air change rate (in units of inverse time, e.g., per hour).
- The Air Changes per Hour (ACH) can be calculated from the slope.
Quantitative Data
Table 2: this compound Quantitative Data for Tracer Studies
| Parameter | Value | Application | Reference |
| Atmospheric Background Concentration | ~4.56 ppt (in 2016) | Atmospheric Studies | [5] |
| Analytical Detection Limit (GC-MS) | parts per quadrillion (ppq) range | Atmospheric & Ventilation | [2] |
| Analytical Detection Limit (GC-ECD) | Low ppt range | Atmospheric & Ventilation | [1] |
Visualizations
Caption: General workflow for a this compound tracer gas experiment.
Caption: Decision logic for selecting an appropriate tracer gas.
References
- 1. f2chemicals.com [f2chemicals.com]
- 2. umad.de [umad.de]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C2F6 | CID 6431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. eta-publications.lbl.gov [eta-publications.lbl.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Gas-Phase Reactions of Hexafluoroethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoroethane (C₂F₆) is a perfluorocarbon characterized by its high thermal stability and chemical inertness under standard conditions.[1] These properties make it a critical component in various industrial applications, most notably as a plasma etchant in the semiconductor industry for the precise removal of silicon and silicon dioxide.[1] In these processes, the dissociation of C₂F₆ in a plasma environment generates highly reactive trifluoromethyl radicals (•CF₃) and fluorine atoms.[1] Understanding the gas-phase reactions of this compound, particularly its thermal decomposition and oxidation, is crucial for optimizing existing applications and developing new technologies.
These application notes provide a detailed overview of a representative experimental setup for studying the gas-phase reactions of this compound, focusing on its thermal decomposition (pyrolysis). The protocols are designed to be adaptable for various research objectives, from kinetic studies to product identification.
Experimental Objectives
The primary objectives of the experimental setup described are:
-
To investigate the kinetics of the thermal decomposition of this compound in the gas phase.
-
To identify and quantify the products of the pyrolysis reaction.
-
To determine the reaction order and activation energy for the decomposition process.
-
To provide a versatile platform for studying the reactions of this compound with other gases, such as oxygen or hydrogen.
Experimental Setup and Apparatus
A common and effective method for studying high-temperature gas-phase reactions is through the use of a flow reactor. This setup allows for precise control over reaction temperature, residence time, and reactant concentrations.
Key Components:
-
Gas Handling System: Mass flow controllers (MFCs) are used to accurately regulate the flow rates of this compound and any inert carrier gas (e.g., nitrogen, argon) or reactant gas.
-
High-Temperature Flow Reactor: A tubular reactor, typically made of quartz or alumina to withstand high temperatures and prevent unwanted side reactions, is housed within a programmable tube furnace.
-
Pressure Control: A pressure transducer and a back-pressure regulator are used to maintain a constant pressure within the reactor.
-
Product Analysis System: A suite of analytical instruments is required for the identification and quantification of reaction products. This typically includes:
-
Fourier Transform Infrared (FTIR) Spectrometer: For online monitoring of the disappearance of the reactant and the appearance of major products.
-
Gas Chromatograph-Mass Spectrometer (GC-MS): For the separation and identification of the various reaction products.
-
A schematic of a typical experimental workflow is provided below.
Caption: Experimental workflow for gas-phase reactions of this compound.
Experimental Protocols
Protocol 1: Thermal Decomposition of this compound
1. System Preparation:
1.1. Ensure all gas lines are leak-checked. 1.2. Purge the entire system with an inert carrier gas (e.g., nitrogen) at a high flow rate for at least 30 minutes to remove any residual air and moisture. 1.3. Heat the tube furnace to the desired reaction temperature and allow it to stabilize.
2. Reaction Execution:
2.1. Set the flow rates of the carrier gas and this compound using the mass flow controllers to achieve the desired initial concentration of C₂F₆. 2.2. Adjust the back-pressure regulator to maintain the desired reaction pressure. 2.3. Allow the system to reach a steady state, which can be monitored by observing a stable signal for C₂F₆ in the online FTIR spectrometer. 2.4. Once at a steady state, collect data from the FTIR spectrometer. 2.5. Collect a gas sample from the reactor outlet for offline analysis by GC-MS.
3. Data Collection and Analysis:
3.1. FTIR Analysis: 3.1.1. Continuously monitor the concentration of C₂F₆ and any major infrared-active products. 3.1.2. The conversion of C₂F₆ can be calculated using the following formula: Conversion (%) = [ ( [C₂F₆]₀ - [C₂F₆] ) / [C₂F₆]₀ ] * 100 where [C₂F₆]₀ is the initial concentration and [C₂F₆] is the concentration at the reactor outlet.
3.2. GC-MS Analysis: 3.2.1. Separate the components of the product gas mixture using an appropriate gas chromatography column. 3.2.2. Identify the individual components based on their mass spectra by comparison with a spectral library (e.g., NIST). 3.2.3. Quantify the products by calibrating the instrument with known standards.
4. Parameter Variation:
4.1. Repeat the experiment at different temperatures to determine the temperature dependence of the reaction rate and calculate the activation energy. 4.2. Vary the flow rates of the reactant and carrier gas to investigate the effect of residence time on the conversion and product distribution. 4.3. Change the initial concentration of this compound to determine the reaction order.
Data Presentation
The quantitative data obtained from these experiments should be summarized in tables for clear comparison.
Table 1: Effect of Temperature on this compound Conversion
| Temperature (°C) | Residence Time (s) | Initial [C₂F₆] (mol/L) | Final [C₂F₆] (mol/L) | Conversion (%) |
| 950 | 2.0 | 1.0 x 10⁻³ | 8.5 x 10⁻⁴ | 15 |
| 1000 | 2.0 | 1.0 x 10⁻³ | 5.0 x 10⁻⁴ | 50 |
| 1050 | 2.0 | 1.0 x 10⁻³ | 2.0 x 10⁻⁴ | 80 |
| 1100 | 2.0 | 1.0 x 10⁻³ | < 5.0 x 10⁻⁵ | >95 |
Table 2: Product Distribution from this compound Pyrolysis at 1050 °C
| Product | Chemical Formula | Mole Fraction (%) |
| Tetrafluoroethylene | C₂F₄ | 60 |
| Carbon Tetrafluoride | CF₄ | 25 |
| Octafluoropropane | C₃F₈ | 10 |
| Other Perfluoroalkanes | - | 5 |
Logical Relationships in Kinetic Analysis
The determination of the reaction kinetics involves a logical progression from experimental data to a kinetic model.
Caption: Logical workflow for kinetic analysis of experimental data.
Safety Precautions
-
This compound is a non-toxic, non-flammable gas, but it is an asphyxiant at high concentrations. All experiments should be conducted in a well-ventilated area or in a fume hood.
-
The high temperatures involved in these experiments pose a burn hazard. Appropriate personal protective equipment (PPE), including thermal gloves and safety glasses, must be worn.
-
Some of the potential pyrolysis products of this compound can be toxic or corrosive. The reactor exhaust should be passed through a scrubbing system to neutralize any hazardous byproducts before venting.
-
Pressurized gas cylinders must be handled with care and secured properly.
Conclusion
The experimental setup and protocols detailed in these application notes provide a robust framework for investigating the gas-phase reactions of this compound. By systematically varying reaction parameters and employing a combination of online and offline analytical techniques, researchers can gain valuable insights into the kinetics and mechanisms of these reactions. This knowledge is essential for the advancement of technologies that utilize this compound and for the development of new chemical processes.
References
Protocol for Safe Handling and Storage of Hexafluoroethane in a Laboratory Setting
Application Note: Hexafluoroethane (C2F6) is a colorless, odorless, and non-flammable gas that is relatively inert.[1][2] It finds applications in the semiconductor industry for plasma etching and as a refrigerant.[1][2] Due to its properties as a gas under pressure and a simple asphyxiant, strict safety protocols must be followed to ensure the well-being of laboratory personnel.[3][4] This document outlines the standard operating procedures for the safe handling and storage of this compound in a research environment.
Hazard Identification and Risk Assessment
This compound is classified as a gas under pressure and may explode if heated.[5] The primary health hazard associated with this compound is its potential to act as a simple asphyxiant by displacing oxygen in the air, which can lead to dizziness, unconsciousness, and even death at high concentrations.[3][4] Direct contact with the liquefied gas can cause frostbite.[3][6] A thorough risk assessment should be conducted before any new experimental work involving this compound.
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Chemical Formula | C2F6 |
| Molar Mass | 138.012 g·mol−1[7] |
| Boiling Point | -78.2 °C (-108.8 °F; 195.0 K)[7] |
| Melting Point | -100.6 °C (-149.1 °F; 172.6 K)[7] |
| Vapor Pressure | 2.51 x 10+4 mm Hg at 25 °C (extrapolated)[1] |
| OSHA PEL (TWA) | 2.5 mg/m³ (as F) 8 hours[8] |
| ACGIH TLV (TWA) | 2.5 mg/m³ (as F) 8 hours[8] |
Experimental Protocols
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the appropriate PPE. This includes:
-
Safety glasses or goggles.
-
Laboratory coat.
-
Insulated gloves when handling cylinders or lines containing the liquefied gas to prevent frostbite.[6]
-
Closed-toe shoes.
Gas Cylinder Handling and Setup
-
Cylinder Inspection: Before use, inspect the cylinder for any signs of damage, such as dents or rust. Ensure the valve is not damaged and the cylinder is properly labeled.
-
Transportation: Use a suitable hand truck or cylinder cart to move gas cylinders; do not drag, roll, or slide them.[8]
-
Securing Cylinders: Cylinders must be securely strapped to a wall, bench, or a stable cylinder stand in an upright position to prevent them from falling.[8]
-
Regulator and Equipment: Use a regulator and other equipment specifically designed for this compound and rated for the cylinder pressure.[8] Ensure all connections are tight and leak-tested with a suitable leak detection solution (e.g., Snoop) before opening the main cylinder valve.
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a fume hood or with local exhaust ventilation.[9][10]
Gas Dispensing and Use
-
Valve Operation: Open the cylinder valve slowly. Do not open the valve until the cylinder is connected to the experimental apparatus.[8]
-
Monitoring: When this compound is in use, it is advisable to have an oxygen monitor in the area to detect any potential displacement of oxygen.
-
Flow Control: Use a flow meter to control the rate of gas delivery accurately.
-
Shutdown: After use, close the cylinder valve securely.[8] Purge the gas lines with an inert gas (e.g., nitrogen) if the experimental setup will be left unattended or dismantled.
Storage Protocol
-
Storage Location: Store this compound cylinders in a cool, dry, and well-ventilated area away from direct sunlight and sources of heat.[5][8] The storage temperature should not exceed 52 °C (125 °F).[3][8]
-
Incompatible Materials: Store this compound away from incompatible materials, such as strong oxidizing agents.[2]
-
Segregation: Store full and empty cylinders separately.[3]
-
Valve Protection: The valve protection cap should be in place when the cylinder is not in use.[8]
Emergency Procedures
-
Leak Detection: If a leak is suspected, evacuate the area immediately. If it is safe to do so, close the cylinder valve. Increase ventilation to the area.
-
Inhalation: If someone inhales a high concentration of this compound, move them to fresh air immediately.[9] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[9]
-
Skin Contact: In case of contact with liquefied this compound, flush the affected area with lukewarm water. Do not rub the affected area. Seek medical attention for frostbite.[11]
-
Eye Contact: If liquefied this compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[8] Seek immediate medical attention.[9]
Waste Disposal
Return empty or partially used cylinders to the gas supplier for proper disposal or refilling. Do not attempt to vent or dispose of the gas in the laboratory.
Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | C2F6 | CID 6431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 4. nj.gov [nj.gov]
- 5. produkte.linde-gas.at [produkte.linde-gas.at]
- 6. synquestlabs.com [synquestlabs.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. airgas.com [airgas.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Handling And Storage Of this compound - News [jsmrchem.com]
- 11. uacj.mx [uacj.mx]
Application Notes and Protocols: The Role of Hexafluoroethane in Dielectric Applications
Audience: Researchers, scientists, and engineering professionals.
Introduction
Hexafluoroethane (C₂F₆), also known as perfluoroethane, is a synthetic perfluorocarbon (PFC) gas.[1] It is characterized by its chemical inertness, non-flammability, and high thermal stability.[2][3] Historically, gases with these properties have been valuable in high-voltage applications as dielectric insulators and arc-quenching media. The primary role of a dielectric gas is to prevent electrical discharge (breakdown) between conductors at different electrical potentials.
This compound has been used as a gaseous dielectric in specialized high-voltage equipment.[1] However, its application in this domain is significantly limited by its environmental profile. Like the widely used sulfur hexafluoride (SF₆), C₂F₆ is an extremely potent greenhouse gas with a very long atmospheric lifetime, which has led researchers to seek more environmentally friendly alternatives.[1][4][5] These notes provide an overview of the dielectric properties of this compound, its applications, and a detailed protocol for evaluating its dielectric strength.
Properties of this compound (C₂F₆)
This compound's utility in dielectric applications stems from its physical, chemical, and electrical properties. However, its environmental properties are a critical consideration for modern applications.
Physical and Chemical Properties
C₂F₆ is a colorless, odorless, and non-toxic gas under standard conditions.[6] It is chemically stable due to the high energy of its C-F bonds.[7] Key physical and chemical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂F₆ |
| Molecular Weight | 138.01 g/mol [6] |
| Boiling Point | -78.1 °C[6] |
| Melting Point | -100.0 °C[6] |
| Density (gas, 15 °C) | 5.84 kg/m ³[7] |
| Solubility in Water | Negligibly soluble[8] |
| Chemical Stability | Nearly inert[8] |
Dielectric Properties
As an electronegative gas, this compound can capture free electrons that might otherwise lead to an electrical discharge, giving it good insulating properties. However, its dielectric strength is lower than that of other fluorinated gases like SF₆ or c-C₄F₈.[1] One study notes that the breakdown strength of C₂F₆ is approximately 0.90 times that of SF₆ under similar conditions.[5] Research has also explored mixtures of C₂F₆ with buffer gases like nitrogen (N₂) or carbon dioxide (CO₂) to optimize dielectric performance and reduce costs, though this also reduces the overall dielectric strength compared to the pure form.[5][9]
Environmental and Safety Profile
The primary drawback of this compound is its significant environmental impact. It possesses a very high Global Warming Potential (GWP) and an atmospheric lifetime of thousands of years.[7][8][10] This makes its release into the atmosphere highly consequential for climate change. From a safety perspective, while non-toxic, C₂F₆ is an asphyxiant at high concentrations as it can displace oxygen in enclosed spaces.[7][10]
Table 2: Environmental and Safety Data for C₂F₆ and Comparative Gases
| Property | This compound (C₂F₆) | Sulfur Hexafluoride (SF₆) | Air (Reference) |
| GWP (100-year) | 9,200 - 12,200[7][8][11] | ~23,500[12] | ~0 |
| Atmospheric Lifetime | ~10,000 years[7][8][10] | ~3,200 years[12] | N/A |
| Ozone Depletion Potential (ODP) | 0[7] | 0 | 0 |
| Safety | Non-toxic, Asphyxiant[7][10] | Non-toxic, Asphyxiant[12] | Non-toxic |
Dielectric Applications & Alternatives
This compound's primary use is in the semiconductor industry as an etchant gas.[7][8][13] Its application as a primary dielectric insulator in high-voltage equipment like gas-insulated switchgear (GIS) is limited, mainly due to:
-
Lower Dielectric Strength: It is a less effective insulator than SF₆.[1][5]
-
High GWP: Its environmental impact is a major deterrent, prompting regulations that restrict the use of potent greenhouse gases.[12]
The industry is actively moving away from gases like SF₆ and C₂F₆ towards more sustainable alternatives.[4] These include:
-
Fluoronitrile-based gas mixtures (e.g., g³): These have a GWP over 99% lower than SF₆ while maintaining similar performance.[4]
-
Fluoroketone-based gas mixtures (e.g., Novec™ 4710): These also offer a significantly lower GWP.[4]
-
Clean Air / Dry Air: A mixture of nitrogen and oxygen with zero GWP, suitable for certain voltage levels.[4][12]
The relationship between C₂F₆'s properties and its suitability as a dielectric gas is illustrated in the diagram below.
Experimental Protocol: Dielectric Strength Measurement
This protocol details the procedure for measuring the dielectric breakdown voltage of this compound, adhering to principles outlined in standards such as ASTM D2477.[8] The objective is to determine the voltage at which the gas electrically breaks down across a specified electrode gap.
Apparatus
-
High-Voltage Power Supply: AC source (50/60 Hz) with a variable output up to at least 100 kV, featuring a smooth and uniform rate of voltage rise (e.g., 0.5-3.0 kV/s).
-
Test Chamber: A sealed, high-pressure vessel made of insulating material (e.g., borosilicate glass or Teflon-lined steel) with gas inlet and outlet ports.
-
Electrodes: Polished spherical or plane electrodes (e.g., stainless steel) mounted within the chamber. Electrode gap must be precisely adjustable (e.g., via a micrometer).
-
Voltage Measurement System: A calibrated voltmeter or voltage divider connected across the electrodes to accurately measure the peak breakdown voltage.
-
Pressure Gauge: A calibrated gauge to measure the gas pressure inside the test chamber.
-
Vacuum Pump: To evacuate the chamber before introducing the test gas.
-
Gas Handling System: Regulators and tubing for safely handling and introducing C₂F₆ into the chamber.
Experimental Workflow
The workflow for preparing the apparatus and conducting the measurement is outlined below.
Step-by-Step Procedure
-
Preparation and Setup:
-
Ensure all high-voltage equipment is properly grounded and safety interlocks are engaged.
-
Clean and polish the electrode surfaces to remove any oxidation or contaminants.
-
Assemble the electrodes within the test chamber and set the desired gap distance (e.g., 2.5 mm) using a micrometer.
-
Seal the chamber and connect it to the vacuum pump and gas handling system.
-
-
Chamber Purging and Filling:
-
Evacuate the chamber to a low pressure (< 1 Pa) to remove air and moisture.[7]
-
Break the vacuum by slowly introducing this compound into the chamber until atmospheric pressure is reached.
-
Re-evacuate the chamber. Repeat this purge-and-fill cycle three times to ensure high purity of the test gas.
-
Fill the chamber with C₂F₆ to the target test pressure (e.g., 0.1 MPa).
-
-
Voltage Application and Measurement:
-
Allow the gas to stabilize for at least 5 minutes to reach thermal equilibrium.
-
Begin applying the AC voltage to the electrodes.
-
Increase the voltage at a steady, predetermined rate (e.g., 2 kV/s).
-
Observe the voltmeter and the chamber for signs of an electrical discharge (arc). The power supply should automatically trip when breakdown occurs.
-
Record the peak voltage value at the moment of breakdown.[4]
-
-
Data Collection and Analysis:
-
After a breakdown event, turn off the high-voltage supply.
-
Wait approximately 1 minute between tests to allow any breakdown byproducts to dissipate.
-
Repeat the voltage application and measurement (Step 3) for a total of five breakdowns to ensure statistical validity.
-
Calculate the average breakdown voltage from the five measurements.
-
The dielectric strength is calculated by dividing the average breakdown voltage (V) by the electrode gap distance (d).
-
Conclusion
This compound exhibits good dielectric properties, making it technically suitable for high-voltage insulation. However, its extremely high Global Warming Potential and long atmospheric lifetime present a significant environmental disadvantage.[1][10] Consequently, its use in dielectric applications is not widespread and is discouraged in favor of environmentally benign alternatives. The protocols outlined here provide a framework for researchers to evaluate the dielectric performance of C₂F₆ and other gases as the industry continues to innovate and adopt more sustainable insulating solutions.
References
- 1. scispace.com [scispace.com]
- 2. Dielectric strength of alternative insulation gases at high pressure - ISH Collection | eCIGRE [e-cigre.org]
- 3. researchgate.net [researchgate.net]
- 4. Paschen Curve - wwwelab [elab.tecnico.ulisboa.pt]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C2F6 | CID 6431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. compadre.org [compadre.org]
- 8. store.astm.org [store.astm.org]
- 9. Dielectric properties of gas mixtures with C3F8/C2F6 and N2/CO2 | Semantic Scholar [semanticscholar.org]
- 10. w3.pppl.gov [w3.pppl.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. DSpace [qspace.library.queensu.ca]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
Hexafluoroethane in Medicine: Application Notes and Protocols for Ophthalmic Surgery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoroethane (C2F6) is a chemically inert, non-flammable, and colorless gas that has found a significant niche in the field of medicine, primarily in vitreoretinal surgery. Its unique physical properties, including its low solubility in water and subsequent expansile nature when mixed with air, make it a valuable tool for ophthalmic surgeons. This document provides detailed application notes and protocols for the use of this compound as an intraocular tamponade agent in surgical procedures.
Application in Vitreoretinal Surgery: Intraocular Tamponade
This compound is predominantly used as a temporary internal tamponade agent in vitreoretinal surgery to treat various retinal disorders, most notably retinal detachments.[1][2][3] The gas bubble physically flattens the detached retina against the retinal pigment epithelium (RPE), allowing for chorioretinal adhesion to form and sealing the retinal break.[4][5][6] Its duration of action is intermediate compared to other commonly used gases such as sulfur hexafluoride (SF6) and octafluoropropane (C3F8).[3][7]
Physical Properties and Comparative Data
The selection of a tamponade gas is crucial and depends on the specific clinical scenario, including the location and size of the retinal break. The table below summarizes the key physical properties of this compound in comparison to other intraocular gases.
| Property | Air | Sulfur Hexafluoride (SF6) | This compound (C2F6) | Octafluoropropane (C3F8) |
| Molecular Weight ( g/mol ) | 29 | 146 | 138 | 188 |
| Expansion in Eye | None | 2x | 3.3x | 4x |
| Peak Expansion Time | N/A | 1-2 days | 36-60 hours | 72-96 hours |
| Intraocular Duration | 5-7 days | ~2 weeks | 4-5 weeks | 6-8 weeks |
| Non-Expansile Concentration | N/A | 20% | 16% | 12-14% |
Data compiled from multiple sources.[2][3][8]
Experimental Protocols
Protocol 1: Preparation of Non-Expansile this compound Gas Mixture
Objective: To prepare a sterile, non-expansile mixture of this compound (16%) and air for intraocular injection.
Materials:
-
Sterile 50 mL syringe
-
Sterile 0.22 µm filter
-
Cylinder of pure this compound (C2F6)
-
Sterile air source or filtered room air
Procedure:
-
Aseptically attach the sterile 0.22 µm filter to the 50 mL syringe.
-
Flush the syringe and filter assembly with pure this compound gas two to three times to eliminate any residual air.[9]
-
Draw a precise volume of pure this compound into the syringe. To achieve a 16% concentration in a 50 mL syringe, draw 8 mL of pure C2F6.
-
Carefully draw sterile air into the same syringe up to the 50 mL mark.
-
Gently mix the gases within the syringe by inverting it several times.
-
The prepared gas mixture is now ready for intraocular injection by the surgeon.
Protocol 2: Vitrectomy with this compound Tamponade for Retinal Detachment
Objective: To perform a pars plana vitrectomy followed by the injection of a non-expansile this compound gas mixture to repair a rhegmatogenous retinal detachment.
Procedure:
-
Surgical Preparation: Standard sterile preparation and draping of the operative eye are performed. Anesthesia is administered as per institutional protocol.
-
Pars Plana Vitrectomy (PPV): A three-port pars plana vitrectomy is performed to remove the vitreous gel. This relieves vitreoretinal traction on the retinal break.
-
Membrane Peeling (if necessary): If proliferative vitreoretinopathy (PVR) is present, membrane peeling is performed to remove any contractile membranes from the retinal surface.
-
Fluid-Air Exchange: The vitreous cavity is filled with sterile air while simultaneously draining the subretinal fluid through the retinal break or a posterior drainage retinotomy.[2] This flattens the retina.
-
Endolaser or Cryopexy: The retinal breaks are treated with endolaser photocoagulation or cryopexy to create a chorioretinal adhesion.
-
Gas-Air Exchange: The prepared 16% this compound gas mixture is slowly injected into the vitreous cavity, replacing the air.[5] The infusion pressure is carefully monitored to avoid a sudden increase in intraocular pressure (IOP).
-
Sclerotomy Closure: The sclerotomies are closed with sutures or are self-sealing depending on the gauge of instrumentation used.
-
Postoperative Care: The patient is instructed on specific head positioning to ensure the gas bubble correctly tamponades the retinal break(s).[10][11][12][13]
Diagrams
Caption: Workflow of vitreoretinal surgery with this compound tamponade.
Caption: Comparison of key properties of intraocular gases.
Potential Complications and Management
While generally safe and effective, the use of this compound and other intraocular gases is associated with potential complications.
| Complication | Description | Management |
| Elevated Intraocular Pressure (IOP) | The expansile nature of the gas can lead to a significant rise in IOP, potentially causing optic nerve damage or central retinal artery occlusion. | IOP-lowering medications (topical or systemic). In severe cases, anterior chamber paracentesis may be required to release a small amount of aqueous humor. |
| Cataract Formation | The presence of an intraocular gas bubble can induce or accelerate the formation of a cataract, particularly in phakic patients. | Cataract surgery may be necessary after the gas has been absorbed. |
| Gas Migration | The gas can migrate into the anterior chamber, subconjunctival space, or, rarely, subretinally.[4] | Patient positioning can often resolve anterior chamber migration. Surgical intervention may be needed for persistent or subretinal migration. |
| Corneal Decompensation | Prolonged contact between the gas bubble and the corneal endothelium can lead to corneal edema and decompensation. | This is more common in aphakic or pseudophakic patients with anterior chamber intraocular lenses. Management may include corneal transplantation in severe cases. |
This compound in Medical Imaging
While the primary medical application of this compound is in ophthalmology, the broader class of perfluorocarbon gases, including sulfur hexafluoride, is utilized in medical imaging as ultrasound contrast agents.[14][15][16][17][18] These gases are encapsulated in microbubbles, which, when injected intravenously, enhance the echogenicity of blood, improving the visualization of blood flow and tissue perfusion.[18][19][20] Although the principle is established for perfluorocarbons, specific protocols for the use of this compound as an ultrasound contrast agent are not as widely documented as for sulfur hexafluoride.[19][21][22][23][24] Further research may expand the role of this compound in this diagnostic field.
Conclusion
This compound is a critical tool in modern vitreoretinal surgery, offering an effective and reliable method for retinal tamponade. A thorough understanding of its properties, preparation, and surgical application, as well as an awareness of potential complications, is essential for its safe and successful use in treating retinal disorders. The potential for its application in medical imaging remains an area for future exploration.
References
- 1. THEORETICAL GAS CONCENTRATIONS ACHIEVING 100% FILL OF THE VITREOUS CAVITY IN THE POSTOPERATIVE PERIOD: A Gas Eye Model Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hkjo.hk [hkjo.hk]
- 3. Ocular bubbly: a vitreoretinal update on the art of gases | Eye News [eyenews.uk.com]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Tamponade in the surgical management of retinal detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Surgical Tamponade in the Treatment of Retinal Detachment | Retinal Physician [retinalphysician.com]
- 9. Agents for Vitreous Tamponade - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. moorfields.nhs.uk [moorfields.nhs.uk]
- 11. edinburghclinic.com [edinburghclinic.com]
- 12. Face‐down positioning or posturing after pars plana vitrectomy for macula‐involving rhegmatogenous retinal detachments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Postoperative Positioning Following RD Surgery | Retinal Physician [retinalphysician.com]
- 14. Liquid perfluorocarbons as contrast agents for ultrasonography and (19)F-MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Perfluorocarbon Emulsion Contrast Agents: A Mini Review [frontiersin.org]
- 16. Perfluorocarbons-Based 19F Magnetic Resonance Imaging in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Perfluorocarbons: A perspective of theranostic applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Contrast-enhanced ultrasound - Wikipedia [en.wikipedia.org]
- 19. Safety of the contrast enhancement agent sulfur hexafluoride in ultrasound: Analysis of the Federal Drug Administration Adverse Event Reporting System database - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ultrasound Contrast Agents—Fundamentals and Principles of Use | Thoracic Key [thoracickey.com]
- 21. Safety of Sulfur Hexafluoride Microbubbles in Sonography of Abdominal and Superficial Organs: Retrospective Analysis of 30,222 Cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Contrast-enhanced ultrasound using sulfur hexafluoride is safe in the pediatric setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Facebook [cancer.gov]
- 24. Stabilized sulfur hexafluoride microbubbles - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
High-Purity Hexafluoroethane: Application Notes and Protocols for Purification
Introduction
Hexafluoroethane (C2F6), a perfluorocarbon, is a critical component in the semiconductor industry, primarily utilized as a plasma etchant for silicon dioxide and silicon nitride films. The relentless drive towards smaller feature sizes and more complex integrated circuits necessitates the use of ultra-high-purity C2F6. Even trace amounts of impurities, such as other fluorocarbons, hydrochlorofluorocarbons (HCFCs), moisture, and non-condensable gases, can adversely affect etching processes, leading to device defects and reduced manufacturing yields. This document provides detailed application notes and experimental protocols for the purification of this compound to meet the stringent requirements of high-purity applications.
Key Purification Techniques
Several techniques are employed to purify this compound, each targeting specific types of impurities. The most common and effective methods include:
-
Azeotropic Distillation: Highly effective for removing impurities that form azeotropes with C2F6, such as hydrogen chloride (HCl).
-
Adsorption: Utilizes porous materials to selectively remove a wide range of impurities. This can be performed through Pressure Swing Adsorption (PSA) or Temperature Swing Adsorption (TSA).
-
Cryogenic Distillation: A low-temperature distillation process to separate components with different boiling points.
-
Membrane Separation: Employs semi-permeable membranes to separate gases based on differences in permeation rates.
Application Note 1: Azeotropic Distillation for HCl Removal
Objective: To remove hydrogen chloride (HCl) impurities from a crude this compound stream. HCl can form an azeotrope with C2F6, making simple distillation ineffective. Azeotropic distillation introduces an entrainer to break this azeotrope, allowing for efficient separation.
Principle: An entrainer is added to the C2F6/HCl mixture, which forms a new, lower-boiling azeotrope with one of the components (typically HCl). This new azeotrope is then easily separated by distillation.
Experimental Protocol: Azeotropic Distillation of this compound
-
Apparatus Setup:
-
A multi-stage distillation column (e.g., 20-50 theoretical plates) constructed from materials compatible with HCl and fluorocarbons (e.g., stainless steel, nickel alloys).
-
A reboiler to provide heat to the bottom of the column.
-
A condenser at the top of the column to liquefy the overhead vapor.
-
A reflux drum to collect the condensed liquid and control the reflux ratio.
-
A phase separator (decanter) if a heterogeneous azeotrope is formed.
-
Feed and product collection vessels.
-
-
Procedure:
-
Introduce the crude this compound containing HCl into the distillation column at an appropriate feed stage.
-
Introduce the entrainer (e.g., benzene) into the system. The entrainer can be added to the feed stream or directly into the reflux drum.[1]
-
Heat the reboiler to initiate vaporization. The column operating pressure is typically maintained between 1 and 10 atmospheres.[2]
-
Control the column temperature profile and reflux ratio to achieve the desired separation. For an HCl-water-benzene system, the top of the tower temperature is maintained between 68.3-69.1°C with a reflux ratio of 1-3.[1]
-
The lower-boiling azeotrope (entrainer-HCl) is collected as the overhead product.
-
The purified this compound is collected from the bottom of the column.
-
If a heterogeneous azeotrope is formed, the overhead condensate is passed to a phase separator. The entrainer-rich phase is typically recycled back to the distillation column, while the impurity-rich phase is removed.[1]
-
Analyze the purity of the final product using Gas Chromatography (GC) with appropriate detectors.
-
Expected Results: This process can effectively reduce HCl content to parts-per-million (ppm) levels or lower, achieving high-purity this compound suitable for electronic applications.
Workflow for Azeotropic Distillation
References
Application Notes and Protocols: Hexafluoroethane as a Contrast Agent in Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoroethane (C₂F₆) is a perfluorocarbon gas with properties that make it a candidate for use as a contrast agent in certain specialized imaging studies.[1][2] As an inert, non-toxic gas, its primary applications lie in areas where its distinct physical characteristics can be leveraged to enhance image contrast.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in ¹⁹F Magnetic Resonance Imaging (MRI) of the lungs and discusses its potential, though less documented, application in contrast-enhanced ultrasound.
This compound in ¹⁹F Magnetic Resonance Imaging
Application Notes
This compound is utilized in ¹⁹F MRI for functional lung imaging, specifically for visualizing ventilation.[1][5] The technique leverages the favorable nuclear magnetic resonance properties of the fluorine-19 (¹⁹F) nucleus, which include a high gyromagnetic ratio and 100% natural abundance.[6][7] Unlike proton (¹H) MRI of the lungs, which suffers from low signal due to low tissue density, ¹⁹F MRI of inhaled this compound provides a direct map of gas distribution within the airways.[7]
Mechanism of Contrast: When a subject inhales a mixture of this compound and oxygen, the ¹⁹F nuclei in the gas become the source of the MRI signal. Since the body has negligible endogenous fluorine, the resulting images have a virtually background-free signal, providing high-contrast visualization of ventilated lung regions.[7] Regions with poor ventilation or ventilation defects will appear as signal voids.[5]
Advantages:
-
No need for hyperpolarization: Unlike hyperpolarized gas MRI (using ¹²⁹Xe or ³He), ¹⁹F MRI with inert gases like this compound can be performed at thermal equilibrium, eliminating the need for expensive polarization equipment.[3][8]
-
Safety: this compound is a stable, inert gas that can be mixed with oxygen for inhalation during imaging, ensuring patient safety.[3][5]
-
Quantitative Potential: The signal intensity in ¹⁹F MRI is directly proportional to the concentration of the gas, offering the potential for quantitative assessment of regional lung ventilation.[7]
Limitations:
-
Lower Signal-to-Noise Ratio (SNR) compared to hyperpolarized gases: The signal from thermally polarized ¹⁹F is significantly lower than that from hyperpolarized gases, which may impact image resolution and acquisition time.[9]
-
Specialized Hardware: ¹⁹F MRI requires a broadband MRI scanner and a dedicated ¹⁹F radiofrequency coil.[1][7]
Quantitative Data
The following table summarizes quantitative data from a preclinical study using this compound for ¹⁹F MRI of the lung in a swine model.
| Parameter | Value | Imaging Conditions | Source |
| Gas Mixture | 70% C₂F₆, 30% O₂ | Inhaled | [1] |
| T₁ Relaxation Time | 7.9 ms | - | [1] |
| Peak SNR (2s acquisition) | 16 | Coronal projection image | [1] |
| Peak SNR (260ms acquisition) | 7.9 | Coronal projection image | [1] |
| Imaging Sequence | Gradient-Echo | - | [1] |
| Bandwidth | 488 Hz/pixel | - | [1] |
Experimental Protocols
Preclinical ¹⁹F MRI of Lung Ventilation with this compound (Adapted from Swine Model)
Objective: To visualize and quantify regional lung ventilation in a preclinical animal model using ¹⁹F MRI with inhaled this compound.
Materials:
-
MRI scanner with broadband multinuclear imaging capabilities (e.g., 1.5T or 3T).
-
Custom-built, dual-tuned ¹⁹F/¹H radiofrequency coil or a dedicated ¹⁹F coil.
-
Gas delivery system for controlled administration of gas mixtures.
-
Cylinder of this compound (C₂F₆).
-
Cylinder of medical-grade oxygen (O₂).
-
Gas mixing apparatus.
-
Animal anesthesia and monitoring equipment.
-
Animal holder compatible with the MRI scanner.
Protocol:
-
Animal Preparation:
-
Anesthetize the animal according to an approved institutional protocol.
-
Intubate the animal and connect it to the gas delivery system, which allows for switching between room air and the C₂F₆/O₂ mixture.
-
Position the animal within the RF coil and place it in the isocenter of the MRI scanner.
-
Monitor vital signs (heart rate, respiration, oxygen saturation) throughout the experiment.
-
-
Gas Mixture Preparation:
-
Prepare a gas mixture of 70% this compound and 30% oxygen.[1]
-
-
MRI Setup and Calibration:
-
Tune the RF coil to the ¹⁹F Larmor frequency.
-
Perform initial ¹H localizer scans to confirm the animal's position and plan the ¹⁹F acquisition.
-
Calibrate the transmitter gain for the ¹⁹F channel to determine the 90° radiofrequency pulse. This can be done using a phantom or a short breath-hold with the gas mixture.[1]
-
-
Image Acquisition:
-
Switch the inhaled gas from room air to the 70% C₂F₆ / 30% O₂ mixture.
-
Allow for a "wash-in" period of several breaths to achieve a steady-state concentration of the gas in the lungs.
-
Acquire ¹⁹F ventilation images using a 3D spoiled gradient-echo sequence during a breath-hold.[10]
-
Example Parameters (to be optimized): Repetition Time (TR) and Echo Time (TE) should be kept short. The flip angle should be optimized for signal enhancement.
-
-
For dynamic imaging of gas wash-in and wash-out, acquire a series of images over multiple breaths.
-
-
Data Analysis:
-
Reconstruct the ¹⁹F images.
-
Co-register the ¹⁹F ventilation maps with the ¹H anatomical images for anatomical reference.
-
Quantify ventilation defects by segmenting the lung volume on the ¹H images and identifying regions with signal voids on the ¹⁹F images.
-
Calculate the Ventilation Defect Percentage (VDP) as (Volume of defects / Total lung volume) x 100.[9]
-
Visualizations
Caption: Workflow for preclinical ¹⁹F MRI lung ventilation imaging.
This compound in Contrast-Enhanced Ultrasound
Application Notes
Perfluorocarbon gases are the cornerstone of modern, second-generation ultrasound contrast agents.[11] These gases are encapsulated in microbubbles, typically with a lipid or protein shell, and injected intravenously.[12] The high echogenicity and low solubility of the perfluorocarbon gas core lead to a significant enhancement of the ultrasound signal from the blood pool.[13][14]
While sulfur hexafluoride (SF₆) and octafluoropropane (C₃F₈) are the most commonly used perfluorocarbon gases in commercially available ultrasound contrast agents, the use of this compound (C₂F₆) is not well-documented in the scientific literature for this application. Theoretically, its properties as a low-solubility, high-molecular-weight gas suggest it could function as a core for microbubbles. However, specific formulations and their acoustic properties have not been extensively studied or reported.
Mechanism of Contrast: Microbubbles containing a perfluorocarbon gas, when exposed to an ultrasound field, oscillate (compress and rarefy). This oscillation is highly efficient at scattering the ultrasound waves, producing strong echoes that are detected by the transducer.[8] The resulting contrast enhancement allows for improved visualization of blood flow and tissue perfusion.
Potential Advantages of this compound (Hypothetical):
-
High Stability: As a perfluorocarbon, this compound is expected to form stable microbubbles with low diffusivity and solubility in blood, leading to a longer persistence time in circulation compared to air-filled bubbles.
Research Gap: There is a clear lack of published data on the specific formulation, acoustic properties, and in vivo performance of this compound-filled microbubbles for contrast-enhanced ultrasound. Researchers interested in this application would need to undertake foundational studies to develop and characterize such an agent.
Experimental Protocols
Generalized Protocol for the Formulation of Perfluorocarbon Microbubbles
Objective: To formulate lipid-shelled microbubbles encapsulating a perfluorocarbon gas (this protocol would require optimization for this compound).
Materials:
-
Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)).
-
Propylene glycol.
-
Glycerol.
-
Phosphate-buffered saline (PBS).
-
This compound gas.
-
High-speed mechanical agitator (e.g., vial shaker) or a sonicator.
-
Sealed sterile vials.
Protocol:
-
Lipid Film Formation:
-
Dissolve the phospholipids in a suitable organic solvent (e.g., chloroform) in a sterile vial.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the wall of the vial.
-
Place the vial under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Prepare an aqueous solution of PBS, propylene glycol, and glycerol.
-
Add the aqueous solution to the vial containing the lipid film.
-
Gently agitate the vial to hydrate the lipid film, forming a lipid suspension.
-
-
Gas Exchange and Microbubble Formation:
-
Displace the air in the headspace of the vial with this compound gas.
-
Seal the vial tightly.
-
Mechanically agitate the vial at high speed for a specified duration (e.g., 45 seconds). This energetic mixing process incorporates the this compound gas into the lipid suspension, leading to the formation of microbubbles.
-
-
Characterization:
-
Determine the size distribution and concentration of the resulting microbubbles using a particle sizing instrument (e.g., a Coulter counter).
-
Assess the stability of the microbubbles over time.
-
Evaluate the acoustic properties of the microbubble suspension in vitro using a phantom and a clinical or preclinical ultrasound system.
-
Note: The specific lipid composition, aqueous phase components, and agitation parameters (speed, duration) would need to be systematically optimized for this compound to achieve the desired microbubble size, stability, and acoustic response.
Visualizations
Caption: Principle of microbubble-based ultrasound contrast enhancement.
Safety Considerations
This compound is a colorless and odorless gas that is considered non-toxic and relatively inert.[2][15] However, it is an asphyxiant at high concentrations due to the displacement of oxygen.[2] When used in imaging, it is mixed with medical-grade oxygen for inhalation, or in the case of microbubbles, administered in very small, safe quantities intravenously. Standard safety protocols for handling compressed gases and for animal or human imaging studies should be strictly followed.
Conclusion
This compound shows promise as a contrast agent for ¹⁹F MRI of lung ventilation, offering a radiation-free method for functional lung assessment without the need for hyperpolarization. The provided protocols offer a starting point for researchers to explore this application. Its use in contrast-enhanced ultrasound is theoretically plausible but requires significant foundational research to develop and validate specific microbubble formulations. The information and protocols herein are intended to guide researchers in the potential applications of this compound in advanced medical imaging.
References
- 1. zhou.apm.ac.cn [zhou.apm.ac.cn]
- 2. Liquid perfluorocarbons as contrast agents for ultrasonography and (19)F-MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of different perfluorocarbons as ultrasound contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid Perfluorocarbons as Contrast Agents for Ultrasonography and 19F-MRI - ProQuest [proquest.com]
- 5. scilit.com [scilit.com]
- 6. Perfluorocarbon Emulsion Contrast Agents: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to 19F MRI: applications, technique, and getting started - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inert fluorinated gas MRI: a new pulmonary imaging modality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of perfluorocarbon composition on activation of phase‐changing ultrasound contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reproducibility of 19F‐MR ventilation imaging in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorinated contrast agents for magnetic resonance imaging; a review of recent developments - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Stabilized sulfur hexafluoride microbubbles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Injectable microbubbles as contrast agents for diagnostic ultrasound imaging: the key role of perfluorochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application of Hexafluoroethane in Industrial Cleaning Processes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoroethane (C₂F₆) is a perfluorocarbon (PFC) gas that has found significant application in industrial cleaning processes, particularly within the semiconductor and microelectronics industries.[1][2] Its chemical inertness, non-flammability, and ability to generate highly reactive fluorine species in a plasma state make it an effective agent for removing unwanted residues from various substrates.[3] This document provides detailed application notes and protocols for the use of this compound in industrial cleaning, with a focus on plasma-based methods.
Physicochemical Properties and Safety Considerations
This compound is a colorless, odorless, and non-toxic gas.[3][4] However, it is a potent greenhouse gas with a high global warming potential (GWP), a factor that has led to research into more environmentally friendly alternatives.[5] When handling this compound, it is crucial to adhere to strict safety protocols. Ensure adequate ventilation and use personal protective equipment, including gloves and safety goggles.[1][6] In case of a leak, evacuate the area and ensure it is well-ventilated before re-entry.
Key Applications in Industrial Cleaning
The primary industrial cleaning application of this compound is in plasma etching and chamber cleaning, especially within chemical vapor deposition (CVD) processes in the semiconductor industry.[1][3][7]
Plasma Etching and Cleaning Mechanism
In a plasma environment, typically generated by a radio frequency (RF) field, this compound molecules dissociate into various reactive species, including fluorine radicals (F•) and trifluoromethyl radicals (CF₃•). These highly reactive species then interact with the surface to be cleaned, breaking down and volatilizing contaminants.
The general mechanism can be summarized as follows:
-
Plasma Generation: C₂F₆ gas is introduced into a vacuum chamber and subjected to an RF field, creating a plasma.
-
Dissociation: The energy from the plasma causes the C₂F₆ molecules to break apart into reactive fragments.
-
Surface Reaction: These reactive species bombard the substrate surface, reacting with contaminants such as silicon dioxide (SiO₂), silicon nitride (Si₃N₄), and organic residues.
-
Volatilization and Removal: The reaction products are volatile compounds (e.g., SiF₄, CO, CO₂) that are pumped out of the chamber, leaving a clean surface.
Figure 1: A simplified workflow of the this compound plasma cleaning process.
Quantitative Data on Cleaning Performance
The cleaning efficiency of this compound plasma can be influenced by various factors, including the type of contaminant, substrate material, and plasma parameters. Below are tables summarizing comparative data from various studies.
| Cleaning Agent | Contaminant | Substrate | Cleaning Efficiency Improvement | Reference |
| This compound Plasma | Oxygen Atoms | Steel | 25% more removal than Argon plasma | [1] |
| F₂-based Gas Mixture | CVD Residues | - | 60-70% less gas consumption for similar cleaning time compared to C₂F₆ | [6] |
| Gas | Etch Rate (nm/min) - Si₃N₄ | Etch Rate (nm/min) - SiO₂ | Reference |
| C₂F₆ | ~30 - 86 | Varies with conditions | [8] |
| CF₄/O₂ | ~306 | Varies with conditions | [9] |
| NF₃/Hydrocarbon | ~50 | ~25 | [10][11] |
Note: Etch rates are highly dependent on specific process parameters such as RF power, pressure, and gas flow rates.
Experimental Protocols
The following are generalized protocols for industrial cleaning applications using this compound plasma. These should be adapted based on the specific equipment, substrate, and contaminant.
Protocol 1: In-Situ CVD Chamber Cleaning
Objective: To remove silicon dioxide and silicon nitride residues from the internal surfaces of a Plasma-Enhanced Chemical Vapor Deposition (PECVD) chamber.
Materials and Equipment:
-
PECVD chamber with RF power source
-
This compound (C₂F₆) gas cylinder with mass flow controller
-
Oxygen (O₂) gas cylinder with mass flow controller (optional, can enhance removal of organic residues)
-
Vacuum pump
-
Pressure gauge
-
Endpoint detection system (e.g., optical emission spectroscopy)
Procedure:
-
Pre-Cleaning Check: Ensure the chamber is at the appropriate temperature (typically similar to the deposition temperature) and that all safety interlocks are engaged.
-
Evacuation: Evacuate the chamber to a base pressure of approximately 10 mTorr or lower.
-
Gas Introduction:
-
Introduce this compound at a flow rate of 50-200 sccm.
-
If used, introduce oxygen at a flow rate of 10-50 sccm.
-
-
Pressure Stabilization: Allow the chamber pressure to stabilize within the range of 100 mTorr to 5 Torr.
-
Plasma Ignition: Apply RF power (typically 100-1000 W) to ignite the plasma. A characteristic glow should be visible.
-
Cleaning Process: Maintain the plasma for a predetermined time (e.g., 5-30 minutes) or until the endpoint detection system indicates the removal of contaminants. The endpoint is often detected by monitoring the decrease in the concentration of silicon fluoride (SiFₓ) species in the plasma.
-
Gas Purge: Turn off the RF power and stop the flow of C₂F₆ and O₂. Purge the chamber with an inert gas like nitrogen (N₂) for several minutes to remove any residual reactive gases.
-
Final Evacuation: Evacuate the chamber to the base pressure before the next deposition process.
Figure 2: A flowchart outlining the steps for in-situ CVD chamber cleaning using this compound plasma.
Protocol 2: Surface Cleaning of Wafers/Substrates
Objective: To remove organic contaminants and native oxide layers from silicon wafers or other substrates prior to further processing.
Materials and Equipment:
-
Plasma cleaner or reactive ion etching (RIE) system
-
This compound (C₂F₆) gas cylinder with mass flow controller
-
Argon (Ar) gas cylinder with mass flow controller
-
Substrate holder/platen
-
Vacuum pump
-
Pressure gauge
Procedure:
-
Substrate Loading: Load the wafers or substrates onto the platen inside the process chamber.
-
Evacuation: Evacuate the chamber to a base pressure of approximately 10 mTorr.
-
Gas Introduction:
-
Introduce argon at a flow rate of 20-100 sccm for initial physical sputtering (optional).
-
Introduce this compound at a flow rate of 20-100 sccm.
-
-
Pressure Stabilization: Adjust the gas flow and pumping speed to achieve a stable process pressure, typically between 10 and 100 mTorr.
-
Plasma Ignition: Apply RF power (typically 50-300 W) to generate the plasma.
-
Cleaning Process: Expose the substrates to the plasma for a duration of 30 seconds to 5 minutes, depending on the level of contamination.
-
Gas Purge: Turn off the RF power and stop the gas flow. Purge the chamber with an inert gas like argon or nitrogen.
-
Unloading: Vent the chamber to atmospheric pressure and unload the cleaned substrates.
Conclusion
This compound remains a relevant and effective gas for specific industrial cleaning applications, particularly in the semiconductor industry. Its ability to generate a highly reactive plasma makes it suitable for removing stubborn residues. However, due to its high global warming potential, there is a continuous effort to find more environmentally benign alternatives. The protocols and data presented here provide a foundation for researchers and professionals to understand and apply this compound in their cleaning processes while being mindful of the environmental and safety considerations.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. Safety Guideline [chemtrack.org]
- 3. Handling And Storage Of this compound - News [jsmrchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. inis.iaea.org [inis.iaea.org]
- 6. nj.gov [nj.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. jkps.or.kr [jkps.or.kr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. SiO2 and Si3N4 etch mechanisms in NF3/hydrocarbon plasma | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Hexafluoroethane (C2F6) Plasma Etching: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with hexafluoroethane (C2F6) plasma etching.
Troubleshooting Guide
This guide addresses common problems encountered during C2F6 plasma etching experiments. Follow the logical workflows to diagnose and resolve specific issues.
Issue 1: Low or Inconsistent Etch Rates
Q: My etch rate for SiO2 is significantly lower than expected or is fluctuating between runs. What are the potential causes and how can I fix this?
A: Low or inconsistent etch rates in C2F6 plasma etching are typically linked to process parameters, plasma chemistry, and chamber conditions.
Potential Causes & Solutions:
-
Incorrect Process Parameters: The key parameters influencing etch rate are RF power, chamber pressure, and gas flow rates.[1] Higher RF power generally increases ion energy and density, leading to a higher etch rate, but can also cause substrate damage.[1] Chamber pressure affects ion and radical density; lower pressure can increase anisotropy but may decrease the etch rate.[1][2]
-
Gas Composition: The ratio of C2F6 to other gases (like O2, Ar, or H2) is critical. Adding oxygen can sometimes increase the etch rate for certain materials.[1] However, an improper gas mixture can lead to the formation of excessive polymer layers that inhibit etching.[3]
-
Chamber Contamination or "Seasoning": The condition of the chamber walls can significantly affect plasma chemistry and, consequently, etch rates.[4] A chamber that is not properly "seasoned" or is contaminated from previous runs can lead to inconsistent results. Running a conditioning plasma before processing wafers can help stabilize the chamber environment.
-
Endpoint Detection Issues: Inaccurate endpoint detection can lead to terminating the etch process prematurely (under-etching) or too late (over-etching).[1] Techniques like optical emission spectroscopy (OES) can provide real-time monitoring to ensure the etch stops at the desired layer.[1]
Troubleshooting Workflow: Low Etch Rate
Caption: Troubleshooting workflow for diagnosing low etch rates.
Issue 2: Poor Etch Selectivity
Q: I am trying to etch Silicon Nitride (Si3N4) but am also removing too much of the underlying Silicon (Si) or Silicon Dioxide (SiO2) layer. How can I improve my Si3N4:Si or Si3N4:SiO2 selectivity?
A: Achieving high selectivity is a common challenge and depends heavily on the plasma chemistry and the formation of a selective passivation layer on the material you wish to protect.
Potential Causes & Solutions:
-
Gas Chemistry: C2F6 is not always the most efficient gas for selectively etching Si3N4 over SiO2 and Si.[5] Studies have shown that a CF4/O2 plasma can achieve higher Si3N4 selectivity due to the formation of NO, which enhances Si3N4 etching.[5] For SiO2 over Si selectivity, adding gases like CH4 or H2 to C2F6 can improve selectivity by forming a protective polymer layer on the silicon surface.[2][6]
-
Process Parameters:
-
Pressure: Increasing the process pressure can sometimes improve the selectivity of Si3N4 over both SiO2 and Si in a CF4/O2 plasma.[5]
-
Gas Flow Rate: Decreasing the flow rate of the primary etchant gas (e.g., CF4/O2) can also enhance selectivity.[5]
-
RF Power: Lowering RF power reduces the physical sputtering component of the etch, which can improve chemical selectivity.[1]
-
-
Polymer Deposition: The F/C (Fluorine-to-Carbon) ratio of the plasma is crucial. A lower F/C ratio (more carbon-rich plasma) promotes the formation of a fluorocarbon polymer film.[7][8] This polymer protects the Si surface more effectively than the SiO2 surface (where oxygen reacts with carbon to form volatile CO and CO2), thus increasing SiO2:Si selectivity.[8][9]
Selectivity Optimization Workflow
Caption: Decision workflow for optimizing etch selectivity.
Issue 3: Residue Formation on Substrate
Q: After my C2F6 plasma etch process, I'm observing a thin film of residue on my silicon substrate. What is this residue and how can I remove it?
A: The residue is typically a fluorocarbon polymer (C-F) film that forms during the etching process.[10][11] This layer is a natural byproduct of using fluorocarbon gases and is essential for achieving anisotropic profiles, but it must be removed afterward.[3][11]
Characterization and Removal:
-
Composition: The residue layer consists primarily of carbon and fluorine, but may also contain oxygen, hydrogen, and silicon bonds (Si-C, Si-F).[10]
-
Removal Techniques:
-
Downstream Plasma Treatment: Exposing the substrate to a downstream plasma of a different gas is a common and effective method.
-
NF3 Plasma: Has been shown to be highly effective. A short exposure (e.g., 10 seconds) can decompose the fluorocarbon film.[10]
-
O2 Plasma (Ashing): An oxygen plasma is effective at removing carbon-based polymer residues.[11]
-
H2 Plasma: A hydrogen plasma can also effectively remove C-F polymer residue.[11] Optimal conditions may vary depending on whether the residue is on the surface or within vias.[11]
-
-
Wet Cleaning: Following the plasma treatment, a wet cleaning step can be used to remove any remaining fluorine that has bonded to the silicon.[10]
-
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// Edges Start -> Formation; Formation -> PostEtch; PostEtch -> RemovalStep; RemovalStep -> PlasmaTreat; PlasmaTreat -> {NF3, O2, H2}; NF3 -> WetClean; O2 -> WetClean; H2 -> WetClean; WetClean -> CleanSubstrate; }
References
- 1. How to optimize plasma etching parameters for precision results [eureka.patsnap.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. cpseg.eecs.umich.edu [cpseg.eecs.umich.edu]
- 5. jkps.or.kr [jkps.or.kr]
- 6. researchgate.net [researchgate.net]
- 7. wcnt.wisc.edu [wcnt.wisc.edu]
- 8. electrochem.org [electrochem.org]
- 9. GT Digital Repository [repository.gatech.edu]
- 10. pubs.aip.org [pubs.aip.org]
- 11. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
Technical Support Center: Enhancing the Efficiency of Hexafluoroethane-Based Refrigerants
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hexafluoroethane (C₂F₆)-based refrigerants. This resource provides troubleshooting guidance and practical information to help you optimize the efficiency of your low-temperature refrigeration systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C₂F₆) and how is it used in refrigeration?
A1: this compound, also known as R-116, is a colorless, odorless, and non-flammable gas. Due to its thermodynamic properties, it is a component in refrigerant blends designed for very low-temperature applications, such as cryogenic storage and environmental test chambers.[1][2][3] A common blend is R-508B, which is a near-azeotropic mixture of this compound (R-116) and trifluoromethane (R-23).[2][3]
Q2: What are the primary advantages of using R-508B, a this compound blend?
A2: R-508B is often used as a replacement for older refrigerants like R-13 and R-503.[4] Its advantages include a lower discharge temperature compared to R-23, which can improve compressor longevity, and good performance matching with R-503.[5] It is also non-flammable and has a safety classification of A1.[5]
Q3: What is the Global Warming Potential (GWP) of this compound and its blends?
A3: this compound (R-116) and its blends, such as R-508B, have a high Global Warming Potential. The GWP of R-508B is approximately 13,396.[2] This has led to regulations restricting their use in some regions to encourage the adoption of more environmentally friendly alternatives.[2]
Q4: What type of oil is recommended for use with R-508B?
A4: Polyolester (POE) oil is the recommended lubricant for systems using R-508B.[2][5] It is crucial to consult with the compressor manufacturer to ensure the correct viscosity and miscibility for your specific application.[2][5] In some very low-temperature applications, hydrocarbon additives may be necessary to aid in oil circulation.[6]
Q5: Can the efficiency of a system using a this compound blend be improved?
A5: Yes, the efficiency, often measured as the Coefficient of Performance (COP), can be improved. Methods include optimizing the refrigeration cycle, using internal heat exchangers for subcooling, and ensuring the system is properly charged and free of leaks.[7] Thermoeconomic optimization of cascade refrigeration systems using R-508B has been shown to increase the COP and exergetic efficiency.[7][8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound-based refrigerants.
Q: My ultra-low temperature freezer is not reaching its set point (e.g., only reaching -43°C instead of -50°C). What should I investigate?
A: An inability to reach the target temperature in a cascade system using a this compound blend can stem from several issues:
-
Incorrect Refrigerant Charge: The low-stage system may be undercharged. Static pressure readings can be an indicator, but the manufacturer's specifications for charge weight or pressure at a specific ambient temperature should be followed precisely.[9]
-
Missing Additives for Oil Return: In some systems, especially at very low temperatures, additives like propane (R-290) or ethane (R-170) are required. These "sweeping agents" prevent the compressor oil from turning to jelly at the outlet of the metering device, which can cause restrictions and a loss of capacity.[9] Operating without them can lead to poor cooling performance.[9]
-
System Leak: A leak in the low-stage will result in a loss of refrigerant and, consequently, a loss of cooling capacity. A thorough leak check should be performed.
-
Restriction in the System: An oil restriction in the low stage, often caused by overloading the unit, can impede refrigerant flow.[10] Flushing the system may be necessary.[10]
-
High-Stage System Failure: The low-stage performance is dependent on the high-stage. A problem in the high-stage, such as a leak or restriction, will prevent the low-stage from reaching its target temperature.[10]
Q: The compressor in the low-temperature stage is cycling frequently or showing signs of frosting. What could be the cause?
A:
-
Compressor Frosting: In a cascade system, a frosted R-508B compressor could indicate a leak from the high-stage (e.g., R-404A) into the low-stage.[11]
-
Frequent Cycling: The unit may be short-cycling if the proportional band or gain settings on the temperature controller are not optimized.[11] It can also be a sign of a low refrigerant charge.[11]
Q: The system's high-pressure side is reading too high. What are the likely causes?
A:
-
Refrigerant Overcharge: An excess of refrigerant in the system will cause an increase in head pressure.[11]
-
Dirty Condenser: A dirty or blocked condenser coil will inhibit heat transfer, leading to higher condensation temperatures and pressures.[11]
-
Non-condensables: Air or other non-condensable gases in the system will raise the pressure. The system may need to be evacuated and recharged.
Q: After recharging the low stage with pure R-508B, the performance is worse. Why?
A: If the original equipment manufacturer (OEM) specifies a mixture that includes additives like R-290 or R-170, recharging with only R-508B will likely lead to poor performance.[9] These additives are crucial for proper oil return at ultra-low temperatures. Without them, oil can clog the expansion device, severely restricting refrigerant flow and cooling capacity.[9] Always adhere to the manufacturer's specified refrigerant composition.
Troubleshooting Logic Diagram
A logical workflow for troubleshooting poor cooling performance.
Data Presentation
Table 1: Physical and Environmental Properties of R-508B
| Property | Value | Reference |
| Molecular Weight | 95.39 g/mol | [2] |
| Boiling Point (at 1.013 bar) | -87.60 °C | [2] |
| Critical Temperature | 11.2 °C | [2] |
| Critical Pressure | 37.72 bar | [2] |
| Ozone Depletion Potential (ODP) | 0 | [6] |
| Global Warming Potential (GWP, IPCC AR4) | 13,396 | [2] |
| ASHRAE Safety Classification | A1 | [5] |
| Composition | 54% R-116 / 46% R-23 (by weight) | [2][3] |
Table 2: Performance Comparison of R-508B and R-23
Data from a study on a multi-temperature quasi-cascade refrigerating system under specific conditions (Evaporation Temp: -84.4°C, Condensing Temp: -35°C).
| Parameter | R-508B | R-23 | Improvement with R-508B | Reference |
| Cooling Capacity | Higher | Lower | Better performance | [12] |
| Energy Efficiency Ratio (EER) | Higher | Lower | More efficient | [12] |
| Liquid Density & Fluidity | Better | Lower | More excellent at low temps | [12] |
Experimental Protocols
Protocol: Evaluating the Impact of an Internal Heat Exchanger on System COP
This protocol outlines a procedure to quantify the efficiency improvement of a refrigeration system using R-508B by incorporating a liquid-suction heat exchanger (LSHX). An LSHX subcools the liquid refrigerant entering the expansion device and superheats the vapor returning to the compressor.
Objective: To determine the change in the Coefficient of Performance (COP) of a cascade refrigeration system's low-temperature stage (using R-508B) after the installation of an LSHX.
Materials:
-
Cascade refrigeration test rig designed for R-508B.
-
Calibrated thermocouples or RTDs.
-
Calibrated pressure transducers.
-
Power meter for compressor power consumption.
-
Mass flow meter for the refrigerant.
-
Liquid-suction heat exchanger appropriately sized for the system.
-
Data acquisition system.
-
R-508B refrigerant and appropriate charging equipment.
-
POE oil.
Methodology:
Part 1: Baseline Performance Measurement (Without LSHX)
-
System Preparation: Ensure the cascade refrigeration system is operating stably with the manufacturer-specified charge of R-508B and POE oil.
-
Instrumentation: Install pressure transducers and temperature sensors at the inlet and outlet of the four main components of the low-stage cycle: compressor, condenser (cascade heat exchanger), expansion valve, and evaporator.
-
Set Operating Conditions: Set the high-stage to maintain a constant condensing temperature for the low-stage. Set the desired evaporator temperature (e.g., -80°C).
-
Stabilization: Allow the system to run for at least 60 minutes to reach steady-state conditions.
-
Data Logging: Once stable, record the following data at 1-minute intervals for 30 minutes:
-
T₁, P₁: Temperature and pressure at the compressor inlet.
-
T₂, P₂: Temperature and pressure at the compressor outlet.
-
T₃, P₃: Temperature and pressure at the condenser outlet.
-
T₄, P₄: Temperature and pressure at the evaporator inlet.
-
W_comp: Power consumption of the low-stage compressor.
-
ṁ: Refrigerant mass flow rate.
-
-
Calculations:
-
Calculate the refrigerating effect (Q_e) using the enthalpy difference across the evaporator (h_in - h_out) multiplied by the mass flow rate.
-
Calculate the baseline COP: COP_baseline = Q_e / W_comp.
-
Part 2: Performance Measurement with LSHX
-
System Modification: Safely recover the refrigerant. Install the liquid-suction heat exchanger between the condenser outlet and the expansion valve (liquid line) and between the evaporator outlet and the compressor inlet (suction line).
-
Evacuation and Recharging: Evacuate the system to remove non-condensables and recharge with the same amount of R-508B.
-
Instrumentation Update: Place additional temperature sensors at the inlet and outlet of both fluid paths of the LSHX.
-
Repeat Data Logging: Repeat steps 3-5 from Part 1 under the identical operating conditions.
-
Calculations:
-
Recalculate the new refrigerating effect (Q_e_lshx).
-
Measure the new compressor work (W_comp_lshx).
-
Calculate the new COP: COP_lshx = Q_e_lshx / W_comp_lshx.
-
Part 3: Analysis
-
Compare COP: Calculate the percentage improvement in COP:
-
% Improvement = [(COP_lshx - COP_baseline) / COP_baseline] * 100.
-
-
Analyze Data: Evaluate the degree of subcooling and superheating achieved with the LSHX and its effect on compressor discharge temperature and overall system performance.
Experimental Workflow Diagram
Workflow for evaluating the impact of an LSHX on system COP.
References
- 1. Difference Between Refrigerant R-23 and Refrigerant R-508B [thecoldroomkahuna.com]
- 2. climalife.com [climalife.com]
- 3. R-508B – Hudson Technologies [hudsontech.com]
- 4. scribd.com [scribd.com]
- 5. agas.com [agas.com]
- 6. refrigerants.com [refrigerants.com]
- 7. researchgate.net [researchgate.net]
- 8. Thermoeconomic Optimization of Cascade Refrigeration System Using Refrigerant Pair R404A-R508B | Scientific.Net [scientific.net]
- 9. cr4.globalspec.com [cr4.globalspec.com]
- 10. so-low.com [so-low.com]
- 11. cszindustrial.com [cszindustrial.com]
- 12. docs.lib.purdue.edu [docs.lib.purdue.edu]
Technical Support Center: Byproducts of Hexafluoroethane (C2F6) Decomposition in Plasma Environments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with hexafluoroethane (C2F6) plasmas.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving the plasma decomposition of C2F6.
Issue: Unstable Plasma or Arcing
-
Question: My plasma is unstable and I'm observing arcing in the chamber. What are the potential causes related to C2F6 decomposition?
-
Answer: Plasma instability and arcing can arise from several factors. High pressure can be a primary cause of arcing. It is recommended to allow your material to outgas before initiating the process. Additionally, charge buildup on the substrate can lead to arcing; a discharge sequence prior to the main plasma process can help mitigate this. The formation of solid byproducts on chamber surfaces can also disrupt the electric field, leading to instability.
Issue: Low or Non-Uniform Etch Rates
-
Question: I am experiencing a lower than expected or non-uniform etch rate. How can C2F6 decomposition byproducts be responsible?
-
Answer: The deposition of a fluorocarbon polymer film on the substrate surface is a common byproduct of C2F6 plasma, which can inhibit etching.[1][2][3] The thickness and composition of this polymer layer are influenced by the ratio of fluorine to carbon (F/C) in the plasma. An imbalance in this ratio can lead to excessive polymer formation and a decrease in etch rate. Non-uniformity in the plasma density or temperature can lead to uneven polymer deposition and, consequently, non-uniform etch rates.
Issue: Excessive Polymer Deposition
-
Question: There is a thick, difficult-to-remove polymer-like deposit on my substrate and chamber walls. What causes this and how can I control it?
-
Answer: Excessive polymer deposition is a common issue in fluorocarbon plasmas and is primarily caused by an abundance of CFx (x=1, 2) radicals, which are precursors to polymerization.[3] The addition of oxygen to the plasma can help control polymer formation by reacting with carbon species to form volatile byproducts like CO and CO2, thereby increasing the effective fluorine-to-carbon ratio.[4] However, the amount of oxygen must be carefully controlled to avoid excessive etching of the substrate or mask.
Issue: Chamber Contamination
-
Question: After running a C2F6 process, I'm noticing contamination in subsequent experiments, even with different chemistries. What could be the source?
-
Answer: Fluorine and fluorocarbon residues from C2F6 plasma can be very persistent in a plasma chamber, leading to a "memory effect". These residues can be adsorbed onto the chamber walls and later released in subsequent plasma processes, causing contamination. Teflon components within the chamber can also degrade in the presence of plasma, releasing fluorine-containing species. Regular and thorough chamber cleaning, including the use of an oxygen plasma, is crucial to mitigate this issue.
Frequently Asked Questions (FAQs)
What are the primary gaseous byproducts of C2F6 decomposition in a plasma environment?
The decomposition of C2F6 in a plasma environment is a complex process that generates a variety of radical and stable gaseous byproducts. The specific composition of these byproducts is highly dependent on the plasma conditions such as power, pressure, and the presence of other gases like oxygen or argon. Key identified byproducts include:
-
Perfluorocarbons: Carbon tetrafluoride (CF4) is a common byproduct.
-
Fluorocarbon Radicals: CF, CF2, and CF3 radicals are formed and play a crucial role in both etching and polymerization processes.
-
Carbonyl Fluoride (COF2): In the presence of oxygen, highly toxic carbonyl fluoride can be formed.
-
Carbon Oxides: Carbon monoxide (CO) and carbon dioxide (CO2) are also formed when oxygen is present in the plasma.
-
Other Fluorinated Compounds: Depending on the specific plasma chemistry, other species like tetrafluoroethylene (C2F4) may also be generated.
What are the solid byproducts of C2F6 plasma decomposition?
The primary solid byproduct is a fluorocarbon polymer film that can deposit on the substrate and chamber walls.[1][2][3] The formation of this polymer is a result of the polymerization of CFx radicals. The properties of this film, such as its thickness and composition, are influenced by the plasma parameters.
How do plasma parameters affect the formation of byproducts?
-
Power: Increasing plasma power generally leads to a higher degree of C2F6 dissociation, which can increase the concentration of radical species and potentially lead to the formation of a wider range of byproducts.[5]
-
Pressure: Higher pressure can influence the collision frequency of species in the plasma, which can affect the reaction pathways and the types and quantities of byproducts formed.
-
Gas Composition: The addition of other gases has a significant impact. For example, adding oxygen can reduce polymer deposition by forming volatile carbon oxides, but can also lead to the formation of toxic COF2.[4] Adding argon can increase ion bombardment, which can affect both etching and polymerization rates.
Data Presentation
The following tables summarize the known byproducts of C2F6 decomposition in plasma environments.
Table 1: Gaseous Byproducts of C2F6 Plasma Decomposition
| Byproduct | Chemical Formula | Conditions for Formation | Analytical Detection Method |
| Carbon Tetrafluoride | CF4 | Common in C2F6 plasmas | Mass Spectrometry, FTIR Spectroscopy |
| Carbonyl Fluoride | COF2 | In the presence of Oxygen | Mass Spectrometry, FTIR Spectroscopy |
| Carbon Monoxide | CO | In the presence of Oxygen | Mass Spectrometry, FTIR Spectroscopy |
| Carbon Dioxide | CO2 | In the presence of Oxygen | Mass Spectrometry, FTIR Spectroscopy |
| Tetrafluoroethylene | C2F4 | Recombination of CF2 radicals | Mass Spectrometry |
| Cyanogen Fluoride | FCN | In the presence of Nitrogen | FTIR Spectroscopy |
| Silicon Tetrafluoride | SiF4 | When etching silicon-containing materials | Mass Spectrometry, FTIR Spectroscopy |
Table 2: Radical Species in C2F6 Plasma
| Radical Species | Chemical Formula | Role in Plasma Process |
| Trifluoromethyl Radical | CF3 | Etching and Polymerization |
| Difluorocarbene | CF2 | Primary precursor for polymerization |
| Monofluoromethylene Radical | CF | Contributes to polymerization |
| Fluorine Atom | F | Primary etchant species |
Experimental Protocols
Analysis of Gaseous Byproducts by Mass Spectrometry and FTIR Spectroscopy
A common experimental setup for the analysis of C2F6 plasma byproducts involves a plasma reactor coupled to a mass spectrometer and/or a Fourier-transform infrared (FTIR) spectrometer.
-
Plasma Generation: A radio-frequency (RF) or microwave power source is used to generate the plasma in a vacuum chamber. The C2F6 gas, along with any other desired gases (e.g., O2, Ar), is introduced into the chamber at a controlled flow rate and pressure.
-
Sampling: A portion of the gas from the plasma chamber is extracted through a sampling orifice. For mass spectrometry, this is often done using a differentially pumped system to reduce the pressure to a level suitable for the mass spectrometer. For FTIR, a gas cell with infrared-transparent windows is placed in the beam path of the spectrometer, and the effluent gas is flowed through it.
-
Mass Spectrometry Analysis: The sampled gas is ionized, and the resulting ions are separated based on their mass-to-charge ratio. This allows for the identification and quantification of the various species present in the plasma.
-
FTIR Spectroscopy Analysis: The infrared absorption spectrum of the effluent gas is recorded. Different molecules have unique vibrational frequencies, allowing for their identification and quantification based on the absorption bands in the spectrum.
Mandatory Visualization
References
- 1. Rapid Quantitative Analysis and Suspect Screening of Per-and Polyfluorinated Alkyl Substances (PFASs) in Aqueous Film-Forming Foams (AFFFs) and Municipal Wastewater Samples by Nano-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid quantitative analysis and suspect screening of per-and polyfluorinated alkyl substances (PFASs) in aqueous film-forming foams (AFFFs) and municipal wastewater samples by Nano-ESI-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Hexafluoroethane (C2F6) Reactive Ion Etching
Welcome to the technical support center for optimizing reactive ion etching (RIE) using hexafluoroethane (C2F6). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their RIE processes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of C2F6 in the reactive ion etching process?
A1: this compound (C2F6) is a fluorocarbon gas that serves as a primary source of fluorine radicals in the plasma.[1][2] During RIE, C2F6 molecules are fragmented by electron collisions, creating reactive species like CF3 radicals.[1] These radicals then chemically react with the substrate material, such as silicon dioxide (SiO2), to form volatile byproducts that are subsequently pumped out of the chamber.[1] This chemical etching process is enhanced by ion bombardment, which provides the necessary anisotropy for creating well-defined features.[1]
Q2: How does the C2F6 flow rate impact the etch rate?
A2: The C2F6 flow rate is a critical parameter that directly influences the etch rate. Generally, a higher gas flow rate can increase the etch rate by supplying more reactive species to the plasma.[3] However, an excessively high flow rate can lead to decreased uniformity and selectivity.[3] Conversely, a lower flow rate may result in a more stable and uniform etching process but at the expense of a reduced etch rate.[3] It is essential to find an optimal balance to achieve the desired etching performance while maintaining process stability.[3]
Q3: Can C2F6 be mixed with other gases? If so, what is the purpose?
A3: Yes, C2F6 is often mixed with other gases to enhance specific aspects of the etching process. For instance:
-
Oxygen (O2): Adding O2 can increase the etch rate of some materials by reacting with carbon-containing polymer byproducts, which can inhibit etching.[2]
-
Hydrogen (H2) or Trifluoromethane (CHF3): Adding a source of hydrogen can increase the selectivity of SiO2 etching over silicon.[1] The hydrogen reacts with fluorine radicals to form HF, reducing the etchant concentration for silicon.[1]
-
Argon (Ar): Argon is an inert gas that can be added to improve plasma stability and enhance the physical sputtering component of the etch process, which can help in removing residues.[4]
Q4: What is a common issue when using C2F6 for etching, and how can it be mitigated?
A4: A common issue when using fluorocarbon gases like C2F6 is the formation of a polymer layer on the substrate surface.[5] While this passivation layer is crucial for achieving anisotropic profiles, excessive polymer deposition can lead to a decrease in etch rate or even stop the etching process altogether (etch stop). This can be mitigated by optimizing process parameters such as the gas mixture (e.g., adding O2), RF power, and substrate temperature.[2]
Troubleshooting Guides
Issue 1: Low or No Etch Rate
A sudden drop or complete cessation of the etching process is a common problem. Follow these steps to diagnose and resolve the issue.
| Possible Cause | Troubleshooting Step | Explanation |
| Incorrect Gas Flow | Verify the C2F6 and any additive gas flow rates on the mass flow controllers (MFCs). | An insufficient flow of the etchant gas will lead to a lower concentration of reactive species in the plasma, resulting in a reduced etch rate.[3] |
| RF Power Supply Issue | Check the RF power generator and matching network. Ensure there are no error messages and that the reflected power is low. | The RF power is crucial for generating and sustaining the plasma.[3] A malfunctioning power supply or poor impedance matching can lead to a weak or unstable plasma.[6] |
| Chamber Contamination | Inspect the chamber walls and electrode for excessive polymer buildup. | Over time, polymer deposition can occur on the chamber surfaces, which can alter the plasma chemistry and affect the etch rate.[6] Running a chamber cleaning recipe (e.g., with O2 plasma) is recommended.[2] |
| Exhaust System Malfunction | Check the throttle valve position and the pressure reading from the vacuum gauges. | A problem with the vacuum system can lead to improper chamber pressure, affecting the plasma characteristics and etch rate. |
Troubleshooting Workflow: Low Etch Rate
Caption: Troubleshooting flowchart for low etch rate.
Issue 2: Poor Etch Uniformity
Non-uniform etching across the wafer can lead to variations in device performance.[3]
| Possible Cause | Troubleshooting Step | Explanation |
| Non-uniform Gas Distribution | Check the gas inlet and showerhead design for any blockages or damage. | An uneven distribution of reactive gases across the wafer surface is a primary cause of non-uniform etching.[7] |
| Temperature Gradients | Ensure the substrate has good thermal contact with the chuck and that the chuck temperature is uniform. | Temperature variations across the wafer can lead to different etch rates in different areas.[7][8] |
| RF Power Distribution | Inspect the electrode configuration and for any signs of wear or damage. | Uneven RF power coupling to the plasma can result in non-uniform plasma density and, consequently, non-uniform etching.[7] |
| Chamber Geometry and Conditioning | Ensure the chamber is properly conditioned before processing wafers. Asymmetric chamber design or wear can also contribute to non-uniformity.[7] | The condition of the chamber walls can influence the plasma distribution.[7] |
Logical Relationship: Factors Affecting Etch Uniformity
Caption: Key factors influencing etch uniformity.
Experimental Protocols
Typical RIE Process for SiO2 Etching with C2F6
This protocol provides a general methodology for etching silicon dioxide using a C2F6-based plasma. Parameters should be optimized for your specific system and material stack.
-
Chamber Preparation:
-
Perform a chamber cleaning cycle with an O2 plasma to remove any residual polymers from previous runs.
-
Condition the chamber by running the intended etch recipe on a dummy wafer for a short duration to ensure process stability.
-
-
Substrate Loading:
-
Load the patterned SiO2 substrate onto the center of the electrode.
-
Ensure good thermal contact between the substrate and the chuck, using a backside helium flow if available.
-
-
Process Execution:
-
Pump the chamber down to the base pressure (typically <1 x 10^-5 Torr).
-
Introduce the process gases at the desired flow rates. For example, a mixture of C2F6 and CHF3 can be used to improve selectivity to silicon.[1]
-
Allow the chamber pressure to stabilize at the setpoint (e.g., 50-150 mTorr).[1]
-
Apply RF power (e.g., 100-300 W) to ignite and sustain the plasma.[1][9]
-
Etch for the predetermined time required to clear the SiO2 layer. An endpoint detection system can be used for more precise process control.
-
Turn off the RF power and gas flows.
-
-
Post-Etch Processing:
-
Vent the chamber to atmospheric pressure and unload the substrate.
-
Perform a post-etch cleaning step, such as an O2 plasma ash, to remove any remaining photoresist and fluorocarbon residues.
-
Quantitative Data
Table 1: Example Process Parameters for SiO2 Etching
The following table provides a range of typical process parameters for SiO2 etching using a C2F6/CHF3 gas mixture. Optimal values will vary depending on the specific RIE system and desired etch characteristics.
| Parameter | Value | Effect on Etching |
| C2F6 Flow Rate | 20 - 60 sccm | Affects the supply of fluorine radicals, influencing the etch rate.[1][10] |
| CHF3 Flow Rate | 0 - 171 sccm | Increases selectivity to underlying silicon by scavenging fluorine radicals.[1][11] |
| Chamber Pressure | 30 - 150 mTorr | Influences ion energy and directionality, affecting anisotropy and uniformity.[1][10] |
| RF Power | 75 - 350 Watts | Controls plasma density and ion bombardment energy, impacting etch rate and anisotropy.[1][3][10] |
Table 2: Etch Rates of Different Materials with C2F6 Plasma
This table shows the relative etch rates of different materials in a C2F6 plasma under specific conditions (20 sccm C2F6, 30 mTorr, 75 W). These values are indicative and can change with process parameters.
| Material | Etch Rate (approx. nm/min) |
| Si3N4 | ~150 |
| SiO2 | ~140 |
| Si | ~100 |
(Data adapted from a study on selective etching of Si3N4, SiO2, and Si.[10])
References
- 1. repository.rit.edu [repository.rit.edu]
- 2. diyhpl.us [diyhpl.us]
- 3. wevolver.com [wevolver.com]
- 4. Reactive Ion Etching (RIE) Chemistry: Selecting the Right Gases [eureka.patsnap.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. ninescrolls.com [ninescrolls.com]
- 8. circuitnet.com [circuitnet.com]
- 9. publisher.uthm.edu.my [publisher.uthm.edu.my]
- 10. jkps.or.kr [jkps.or.kr]
- 11. repository.rit.edu [repository.rit.edu]
Technical Support Center: Hexafluoroethane Gas Delivery Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hexafluoroethane (C2F6) gas delivery systems.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving leaks in your this compound gas delivery system.
Initial Checks & Safety Precautions
Before proceeding with any leak detection, ensure you are following proper safety protocols. This compound is a non-toxic, non-flammable gas, but it can displace oxygen and cause rapid suffocation.[1] Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles.[2][3] Systems under pressure should be regularly checked for leakage.[3]
My gas cylinder pressure is dropping faster than expected. What should I do?
A rapid drop in cylinder pressure is a primary indicator of a significant leak in your gas delivery system.
-
Immediate Action: If a cylinder is leaking and cannot be stopped, move it to a safe, open-air location and allow it to empty.[2]
-
Systematic Check: If the cylinder itself is not the source, the leak is within your delivery system. Begin a systematic leak detection process, starting from the cylinder connection and moving downstream.
What are the most common leak points in a gas delivery system?
Leaks frequently occur at connection points and areas of mechanical stress.[4] Proactive inspection of these areas can prevent significant gas loss and experimental failure. Common sources of leaks include:
-
Fittings and Connectors: Improperly tightened or worn-out fittings are a primary cause of leaks.[5][6]
-
Valves: Valve stems and seals can degrade over time with frequent use.[4]
-
Regulators: Internal diaphragms or seals can fail.
-
Tubing: Cracks or corrosion in the gas lines can lead to leaks.[5][7]
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Weld Joints: Defects in welds can be a source of slow leaks.
Frequently Asked Questions (FAQs)
Q1: How can I perform a quick check for leaks in my system?
A simple and effective method for a quick check is the bubble test.[8][9] Apply a leak detection solution (like soapy water) to potential leak points such as fittings and connections.[10][11] The formation of bubbles indicates a gas leak.[9][10] It is important not to use soapy water if there is a risk of it contaminating the system; in such cases, a mixture of isopropyl alcohol and water is a suitable alternative.[12]
Q2: My experiment requires a highly sensitive leak detection method. What should I use?
For detecting very small leaks, the pressure decay test is a highly sensitive and accurate method.[13][14] This test involves pressurizing a section of the system, isolating it, and then monitoring for a drop in pressure over time.[13][15] A pressure drop signifies a leak.
Q3: What should I do if I suspect a leak but cannot locate it with a bubble test?
If a bubble test is inconclusive, it may indicate a very small leak. In this case, a more sensitive method like a pressure decay test is recommended.[12] Alternatively, using a tracer gas like helium with a corresponding detector can pinpoint extremely small leaks due to helium's small molecular size.[16][17]
Q4: How often should I perform leak checks on my system?
Regular leak checks are crucial for maintaining system integrity and ensuring experimental accuracy. It is good practice to perform a quick check with a bubble solution before each experiment. A more thorough pressure decay test should be conducted periodically as part of your regular equipment maintenance schedule.
Q5: What are the safety procedures for handling a this compound leak?
In the event of a leak, the primary concern is the displacement of oxygen.
-
Ensure the area is well-ventilated to disperse the gas.[2]
-
If the leak is significant, evacuate non-essential personnel from the area.[2]
-
Attempt to stop the flow of gas by closing the cylinder valve if it is safe to do so.[2][3]
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If the leak is from a cylinder that cannot be sealed, move the cylinder to a safe, outdoor location to vent.[2]
Quantitative Data Summary
For quantitative leak detection methods, the following table summarizes key parameters.
| Parameter | Pressure Decay Test | Helium Leak Detection |
| Detectable Leak Rate | Can detect very small leaks, sensitivity is a function of volume and test time.[18] | Extremely sensitive, can detect leaks as small as 10⁻¹² mbar·l/s.[17] |
| Typical Test Pressure | Set to the desired test pressure for the application.[14] | Can range from low to high pressures. |
| Test Duration | Varies depending on part size, applied pressure, and the size of the leak.[15] | Generally fast, especially with automated systems. |
| Key Advantage | Inexpensive and versatile for various applications.[13] | Highest sensitivity for detecting microscopic leaks.[17] |
Experimental Protocols
1. Pressure Decay Leak Test
This method measures the drop in pressure over time to identify a leak.[19]
Methodology:
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Isolate the System: Close all outlet valves and isolate the section of the gas delivery system you wish to test.
-
Pressurize: Pressurize the isolated section with this compound or an inert gas like nitrogen to the normal operating pressure.
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Stabilize: Allow the system pressure to stabilize for a set period. Temperature fluctuations can affect pressure, so allow the gas to reach thermal equilibrium with the system.
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Measure Initial Pressure: Record the initial stable pressure (P1) and the start time (t1).
-
Wait: Leave the system isolated for a predetermined amount of time. The duration depends on the desired sensitivity.
-
Measure Final Pressure: Record the final pressure (P2) and the end time (t2).
-
Calculate Leak Rate: A drop in pressure (P1 > P2) indicates a leak. The leak rate can be calculated if the internal volume of the system is known.[15][18]
2. Bubble Leak Test
This is a simple, visual method for locating leaks.[9][20]
Methodology:
-
Pressurize the System: Pressurize the gas delivery system with this compound or another inert gas to a safe working pressure.
-
Prepare Solution: Create a leak detection solution. A simple mixture of soap and water is effective, or a commercial leak detection fluid can be used.[10]
-
Apply Solution: Apply the solution to all potential leak points, such as fittings, valve stems, and connections, using a brush or spray bottle.
-
Observe for Bubbles: Carefully inspect the coated areas for the formation of bubbles. The appearance of bubbles indicates the location of a leak.[9][21]
-
Clean and Repair: Once a leak is identified and repaired, clean the residual leak detection solution from the system to prevent contamination.
Visualizations
Troubleshooting Workflow for this compound System Leaks
Caption: A flowchart for troubleshooting leaks in a this compound gas delivery system.
References
- 1. airgas.com [airgas.com]
- 2. nj.gov [nj.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Common Sources of Gas Leaks in Industries [espmsense.com]
- 5. array.aami.org [array.aami.org]
- 6. ifan-plast.com [ifan-plast.com]
- 7. servicetasker.com.au [servicetasker.com.au]
- 8. theleeco.com [theleeco.com]
- 9. sanatron.com [sanatron.com]
- 10. Bubble Testing | Applus+ USA [applus.com]
- 11. hetek.com [hetek.com]
- 12. srigc.com [srigc.com]
- 13. What Is The Pressure Decay Leak Testing Method? - ATEQ Corp. [atequsa.com]
- 14. setra.com [setra.com]
- 15. spectrophysics.com [spectrophysics.com]
- 16. Gas Leak Detection - Specialty gas expertise – Quality & service – Messer - Specialty Gases [specialtygases.messergroup.com]
- 17. westairgases.com [westairgases.com]
- 18. nolek.com [nolek.com]
- 19. uson.com [uson.com]
- 20. Understanding the Bubble Leak Test Method | INFICON [inficon.com]
- 21. dynascan.co.uk [dynascan.co.uk]
Technical Support Center: Minimizing the Environmental Impact of Hexafluoroethane (C2F6) Emissions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on minimizing the environmental impact of hexafluoroethane (C2F6) emissions in a laboratory setting. This compound is a potent greenhouse gas with a high global warming potential (GWP) and a long atmospheric lifetime, making its responsible handling and disposal crucial.[1][2][3]
This guide offers troubleshooting assistance, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to support your research while upholding environmental stewardship.
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Troubleshooting Guides
This section provides solutions to common issues encountered during experiments involving this compound.
Troubleshooting Gas Handling and Delivery Systems
| Problem | Possible Cause(s) | Solution(s) |
| Gas Leak Detected | Improperly tightened fittings or worn-out seals.[4][5] | Systematically check all connections with a leak detector. Tighten any loose fittings and replace worn seals or O-rings. Ensure that all components are compatible with C2F6.[4][5] |
| Damaged gas lines or regulator malfunction. | Visually inspect all gas lines for cracks or damage and replace if necessary.[4] Check the regulator for any visible damage and ensure it is functioning correctly. If a regulator is malfunctioning, do not attempt to repair it; replace it immediately.[6][7] | |
| Inconsistent Gas Flow | Fluctuations in cylinder pressure. | Monitor the cylinder pressure gauge. If the pressure is low, replace the cylinder. Ensure the use of a two-stage regulator for more stable pressure delivery. |
| Mass Flow Controller (MFC) malfunction. | Verify the MFC calibration. If the flow rate is still inconsistent, consult the manufacturer's troubleshooting guide or contact technical support. | |
| No Gas Flow | Empty gas cylinder. | Check the cylinder pressure and replace it if empty.[8] |
| Closed valves in the gas line. | Trace the gas line from the cylinder to the experimental setup and ensure all valves are in the open position. | |
| Clogged gas filter. | Inspect and replace the gas filter if it appears dirty or clogged. |
Troubleshooting Plasma Etching/Abatement Systems
| Problem | Possible Cause(s) | Solution(s) |
| Failure to Ignite Plasma | Inadequate vacuum pressure.[3] | Check the vacuum system for leaks, ensure the vacuum pump is operating correctly, and verify that the chamber door is properly sealed.[2][3] |
| Incorrect gas pressure or flow rate. | Verify that the C2F6 and any other process gas pressures and flow rates are within the specified range for plasma ignition. | |
| Faulty RF power supply or matching network. | Check the RF power supply and matching network for any error indicators. Consult the equipment manual for troubleshooting these components. | |
| Unstable Plasma | Fluctuations in gas flow or pressure. | Check the gas delivery system for any issues (see previous troubleshooting table). |
| Contamination within the plasma chamber. | Perform a chamber cleaning cycle as recommended by the manufacturer.[1] | |
| Low Abatement Efficiency | Insufficient plasma power. | Increase the plasma power within the operational limits of the equipment. |
| Incorrect gas mixture for abatement (e.g., lack of oxygen).[9] | For oxidative plasma abatement, ensure an adequate flow of oxygen or another oxidizing agent is introduced into the plasma.[9] | |
| High gas flow rate leading to short residence time.[10] | Reduce the total gas flow rate to increase the residence time of C2F6 in the plasma.[10] |
Troubleshooting Catalytic Decomposition Systems
| Problem | Possible Cause(s) | Solution(s) |
| Low Decomposition Efficiency | Catalyst deactivation or poisoning. | Regenerate or replace the catalyst according to the manufacturer's instructions. Ensure that the gas stream is free of contaminants that could poison the catalyst.[11] |
| Incorrect reactor temperature. | Verify that the reactor temperature is within the optimal range for the specific catalyst being used. | |
| Insufficient residence time. | Decrease the gas flow rate to increase the contact time of C2F6 with the catalyst. | |
| High Back Pressure | Clogging of the catalyst bed. | Inspect the catalyst bed for any blockages or powdering of the catalyst material. Replace the catalyst bed if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental concerns associated with this compound (C2F6)?
A1: this compound is a potent greenhouse gas with a Global Warming Potential (GWP) thousands of times greater than carbon dioxide over a 100-year period. It also has an exceptionally long atmospheric lifetime, contributing to long-term climate change.[1][2][3]
Q2: What are the main sources of C2F6 emissions in a research setting?
A2: In a research environment, C2F6 emissions primarily stem from its use as an etching gas in semiconductor fabrication research and in specialized refrigeration systems.[1] Emissions can occur from unreacted gas vented from process chambers, leaks in gas delivery systems, and improper disposal of residual gas in cylinders.
Q3: What are the most effective methods for abating C2F6 emissions in a laboratory?
A3: The most common and effective abatement technologies for C2F6 in a laboratory setting are plasma abatement and catalytic decomposition.[8][10][12] Plasma abatement uses high-energy plasma to break down the C2F6 molecules, while catalytic decomposition uses a catalyst to facilitate the breakdown of C2F6 at lower temperatures.
Q4: What byproducts can be formed during the abatement of C2F6?
A4: The byproducts of C2F6 abatement depend on the technology used and the process conditions. In oxidative plasma abatement, byproducts can include carbon dioxide (CO2), carbonyl fluoride (COF2), and carbon monoxide (CO).[9] Catalytic decomposition can also produce CO2 and other fluorine compounds. It is crucial to have a proper scrubbing system to handle any hazardous byproducts.[9]
Q5: Are there any viable alternatives to using C2F6 in my experiments?
A5: Yes, for some applications, particularly in semiconductor etching, alternative gases with lower GWP are being explored and implemented. These include unsaturated fluorocarbons like hexafluoro-1,3-butadiene (C4F6) and octafluorocyclopentene (c-C5F8).[13] The suitability of an alternative depends on the specific process requirements.
Q6: How can I safely handle and store C2F6 gas cylinders in the lab?
A6: C2F6 cylinders should be stored in a cool, well-ventilated area away from heat sources and direct sunlight.[14] They must be securely fastened to a wall or a sturdy bench. Always use the correct pressure-reducing regulator and ensure that all connections are leak-tight.[6][7] Never attempt to repair a damaged cylinder or valve yourself; contact the gas supplier immediately.[6][7]
Q7: What should I do in case of a C2F6 leak?
A7: In the event of a C2F6 leak, evacuate the area immediately. As C2F6 is denser than air, it can accumulate in low-lying areas and pose an asphyxiation risk. Ensure the area is well-ventilated before re-entry. If the leak is significant, contact your institution's emergency response team.
Comparison of Abatement Technologies
This table summarizes the key quantitative data for different this compound abatement technologies suitable for a laboratory scale.
| Technology | Destruction and Removal Efficiency (DRE) | Operating Temperature | Primary Byproducts | Estimated Cost | Key Maintenance Requirements |
| Plasma Abatement (Dielectric Barrier Discharge) | 85-95% for C2F6.[9] | Near room temperature | CO2, COF2, CO (with O2).[9] | Moderate initial investment, moderate operational cost (electricity). | Periodic cleaning of the plasma chamber and replacement of electrodes.[1] |
| Plasma-Catalytic Abatement | >94% for C2F6.[15] | Near room temperature | CO2, COF2, CO (with O2).[15] | Moderate to high initial investment, moderate operational cost. | Catalyst regeneration or replacement, periodic chamber cleaning.[11] |
| Catalytic Decomposition | >99% for some PFCs. | 600-750°C.[6] | CO2, HF (with a catalyst and reactants). | Moderate initial investment, lower operational cost than plasma. | Periodic catalyst replacement.[8] |
| Thermal Abatement (Combustion) | Variable, can be less effective for stable PFCs like C2F6. | >800°C.[16] | CO2, HF, potentially NOx. | High initial investment, high operational cost (fuel). | Regular burner maintenance and inspection. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the abatement of this compound.
Protocol 1: Laboratory-Scale Plasma Abatement of this compound
Objective: To decompose C2F6 using a laboratory-scale plasma reactor and analyze the abatement efficiency.
Materials:
-
This compound (C2F6) gas cylinder with a two-stage regulator.
-
Diluent gas (e.g., Nitrogen, Argon) cylinder with a two-stage regulator.
-
Oxidizing gas (e.g., Oxygen) cylinder with a two-stage regulator (optional).
-
Mass Flow Controllers (MFCs) for each gas line.
-
Laboratory-scale plasma reactor (e.g., dielectric barrier discharge or inductively coupled plasma).
-
RF power supply and matching network.
-
Vacuum pump and pressure gauges.
-
Gas analysis system (e.g., Fourier Transform Infrared (FTIR) spectrometer or a Residual Gas Analyzer (RGA)).
-
Gas scrubbing system for exhaust.
Procedure:
-
System Setup:
-
Assemble the gas delivery system, connecting the gas cylinders to the MFCs and then to the plasma reactor inlet. Ensure all connections are leak-tight.
-
Connect the plasma reactor outlet to the gas analysis system and then to the gas scrubbing system and exhaust.
-
Connect the plasma reactor to the RF power supply and matching network.
-
Connect the vacuum pump to the reactor system and ensure proper pressure monitoring.
-
-
Leak Check:
-
Pressurize the gas delivery system with an inert gas (e.g., Nitrogen) and perform a thorough leak check using a handheld leak detector.
-
-
System Purge:
-
Purge the entire system, including the plasma reactor and analysis chamber, with an inert gas for at least 30 minutes to remove any atmospheric contaminants.
-
-
Experiment Execution:
-
Establish a stable flow of the diluent gas (e.g., 500 sccm of N2) and, if applicable, the oxidizing gas (e.g., 50 sccm of O2).
-
Introduce a controlled flow of C2F6 (e.g., 10 sccm) into the gas stream.
-
Pump down the plasma reactor to the desired operating pressure (e.g., 1 Torr).
-
Ignite the plasma by applying RF power (e.g., 100 W) and adjust the matching network to minimize reflected power.
-
Allow the system to stabilize for 15-20 minutes.
-
-
Data Collection:
-
Analyze the composition of the gas stream at the inlet and outlet of the plasma reactor using the FTIR or RGA.
-
Record the concentrations of C2F6 and any identified byproducts.
-
-
System Shutdown:
-
Turn off the RF power to extinguish the plasma.
-
Shut off the flow of C2F6 and the oxidizing gas.
-
Continue to flow the diluent gas to purge the system.
-
Slowly bring the reactor back to atmospheric pressure.
-
Close all gas cylinder valves.[1]
-
Protocol 2: Laboratory-Scale Catalytic Decomposition of this compound
Objective: To evaluate the efficiency of a catalyst for the decomposition of C2F6.
Materials:
-
This compound (C2F6) gas cylinder with a two-stage regulator.
-
Carrier gas (e.g., Nitrogen) cylinder with a two-stage regulator.
-
Mass Flow Controllers (MFCs).
-
Packed-bed catalytic reactor.
-
Selected catalyst material.
-
Tube furnace with temperature controller.
-
Gas analysis system (e.g., Gas Chromatograph with a suitable detector or FTIR).
-
Gas scrubbing system.
Procedure:
-
Catalyst Preparation and Reactor Loading:
-
Prepare the catalyst as required (e.g., calcination).
-
Carefully pack the catalyst into the reactor tube, ensuring a uniform bed.
-
-
System Setup:
-
Assemble the gas delivery system, connecting the gas cylinders to the MFCs and then to the catalytic reactor inlet.
-
Place the reactor inside the tube furnace.
-
Connect the reactor outlet to the gas analysis system and then to the scrubbing system and exhaust.
-
-
Leak Check and Purge:
-
Perform a leak check of the entire system with an inert gas.
-
Purge the system with the carrier gas for at least 30 minutes.
-
-
Experiment Execution:
-
Heat the reactor to the desired reaction temperature (e.g., 700°C) under a flow of the carrier gas.
-
Once the temperature is stable, introduce a known concentration of C2F6 into the carrier gas stream.
-
Allow the reaction to proceed for a set period.
-
-
Data Collection:
-
Analyze the gas composition at the reactor outlet to determine the concentration of unreacted C2F6 and any decomposition products.
-
-
System Shutdown:
-
Stop the flow of C2F6.
-
Cool down the reactor to room temperature under a flow of the carrier gas.
-
Close all gas cylinder valves.
-
Mandatory Visualizations
Decision Workflow for Abatement Strategy
The following diagram illustrates a logical workflow for selecting an appropriate abatement strategy for this compound emissions in a research laboratory setting.
Caption: Decision workflow for selecting a C2F6 abatement strategy in a research lab.
C2F6 Decomposition Pathway in Plasma
This diagram illustrates the primary reaction pathways for the decomposition of this compound in a plasma environment, leading to the formation of various radical species and eventual byproducts.
Caption: Simplified reaction pathway for C2F6 decomposition in an oxygen-containing plasma.
References
- 1. 5.3.1 Laboratory Emergency Shutdown Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 2. corial.plasmatherm.com [corial.plasmatherm.com]
- 3. highvacdepot.com [highvacdepot.com]
- 4. researchgate.net [researchgate.net]
- 5. Mass spectrometry analysis of the by-products of intrastromal photorefractive keratectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eu.resonac.com [eu.resonac.com]
- 7. d-nb.info [d-nb.info]
- 8. Catalytic Decomposition of Perfluorocompounds | Semantic Scholar [semanticscholar.org]
- 9. An atmospheric-pressure plasma process for C2F6 removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 5 steps to calibrate your gas detector - GMS Instruments [gms-instruments.com]
Technical Support Center: Safe Disposal of Hexafluoroethane Waste
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for the safe and effective disposal of hexafluoroethane (C₂F₆) waste generated during research and development activities. This compound is a potent greenhouse gas with a long atmospheric lifetime, making its proper disposal crucial for environmental protection.
Frequently Asked Questions (FAQs)
Q1: Why is the proper disposal of this compound important?
A1: this compound is a perfluorocarbon (PFC) with a very high global warming potential (GWP), thousands of times greater than carbon dioxide.[1] It is also extremely stable, with an atmospheric lifetime of up to 10,000 years.[1] Improper disposal, such as venting to the atmosphere, contributes significantly to climate change. Therefore, responsible management and destruction of this compound waste are essential.
Q2: What are the primary methods for this compound waste disposal?
A2: The primary methods for the disposal of this compound waste involve thermal, plasma, and chemical destruction. These techniques aim to break down the highly stable C-F bonds into less harmful substances. The choice of method depends on factors such as the volume of waste gas, available infrastructure, and regulatory requirements.
Q3: Can I dispose of small quantities of this compound in the laboratory?
A3: Direct disposal of this compound into the laboratory ventilation or sewer system is not permissible due to its environmental impact. Small quantities of this compound waste should be collected and disposed of through a licensed hazardous waste disposal contractor or treated using appropriate in-lab destruction methods as detailed in this guide.
Q4: What are the typical byproducts of this compound destruction?
A4: The byproducts of this compound destruction vary depending on the method used.
-
Plasma abatement in the presence of oxygen and a hydrogen source (like natural gas) can yield carbon dioxide (CO₂), carbon monoxide (CO), carbonyl fluoride (COF₂), and hydrogen fluoride (HF).[2]
-
Thermal decomposition can also produce a range of fluorinated compounds and, in the presence of other substances, various acid gases.
-
Proper scrubbing of the effluent gas is crucial to neutralize acidic byproducts like HF.
Q5: Are there specific regulations I need to be aware of for this compound disposal?
A5: this compound is classified as a greenhouse gas, and its emissions are subject to reporting requirements under programs like the U.S. Environmental Protection Agency's (EPA) Greenhouse Gas Reporting Program (GHGRP) for large emitters.[3][4][5] While specific disposal regulations for small research quantities may vary by jurisdiction, the principle of minimizing environmental release is universal. Some states, like California, have stringent regulations on greenhouse gas emissions that may apply.[6][7][8][9] It is imperative to consult with your institution's Environmental Health & Safety (EHS) office and local regulatory agencies for specific compliance requirements.
Troubleshooting Guides
Issue: Incomplete Destruction of this compound
| Possible Cause | Troubleshooting Step |
| Plasma Abatement: Insufficient power or residence time. | Increase the microwave power to the plasma reactor. Decrease the gas flow rate to increase the residence time within the plasma. |
| Plasma Abatement: Incorrect gas mixture. | Ensure the presence of a hydrogen source (e.g., methane) and oxygen in the feed gas to facilitate the formation of less harmful byproducts like CO₂ and HF. |
| Thermal Decomposition: Temperature is too low. | Increase the furnace temperature to the recommended range for this compound decomposition (typically above 950°C). |
| Thermal Decomposition: Insufficient residence time in the hot zone. | Reduce the gas flow rate or use a longer reaction tube to increase the time the gas spends at the target temperature. |
Issue: Clogging or Fouling of the Disposal System
| Possible Cause | Troubleshooting Step |
| Plasma/Thermal: Formation of solid byproducts. | Introduce a scrubbing solution downstream of the reactor to capture and neutralize reactive gases before they can form solid deposits. Regularly inspect and clean the reactor components. |
| Chemical Scrubber: Precipitation of salts in the scrubbing solution. | Monitor and adjust the pH of the scrubbing solution. Ensure the concentration of the scrubbing agent is appropriate for the amount of acidic gas being generated. |
Experimental Protocols
Protocol 1: Plasma-Assisted Abatement of this compound
This protocol describes a general procedure for the destruction of this compound using a laboratory-scale atmospheric-pressure plasma system.
Methodology:
-
System Setup:
-
A dielectric barrier discharge (DBD) plasma reactor is used. This consists of two electrodes separated by a dielectric material.
-
The reactor is connected to a high-voltage AC power supply.
-
Mass flow controllers are used to regulate the flow of this compound, a carrier gas (e.g., nitrogen or argon), oxygen, and a hydrogen source (e.g., methane).
-
The outlet of the plasma reactor is connected to a chemical scrubber containing a basic solution (e.g., potassium hydroxide) to neutralize acidic byproducts.
-
An analytical instrument, such as a Fourier Transform Infrared (FTIR) spectrometer or a mass spectrometer, is placed downstream of the scrubber to analyze the composition of the exhaust gas.
-
-
Procedure:
-
Purge the entire system with the carrier gas.
-
Establish a stable flow of the carrier gas, oxygen, and methane.
-
Introduce a known concentration of this compound into the gas stream.
-
Apply high voltage to the plasma reactor to generate the plasma.
-
Monitor the composition of the exhaust gas using the analytical instrument to determine the destruction and removal efficiency (DRE) of this compound.
-
Adjust the applied voltage, frequency, and gas flow rates to optimize the DRE.
-
After the experiment, turn off the this compound flow and purge the system with the carrier gas.
-
Protocol 2: Thermal Decomposition of this compound
This protocol outlines a general method for the thermal destruction of this compound in a laboratory setting.
Methodology:
-
System Setup:
-
A high-temperature tube furnace capable of reaching at least 1100°C is required.
-
A ceramic (e.g., alumina) or high-nickel alloy reaction tube is placed inside the furnace.
-
Mass flow controllers are used to introduce a mixture of this compound and a carrier gas (e.g., nitrogen or air) into the reaction tube.
-
The outlet of the reaction tube is connected to a series of impingers or a packed-bed scrubber containing a suitable neutralizing solution (e.g., sodium hydroxide) to capture acidic decomposition products.
-
The final exhaust gas is analyzed using an appropriate analytical technique (e.g., GC-MS or FTIR) to determine the extent of this compound destruction.
-
-
Procedure:
-
Heat the tube furnace to the desired decomposition temperature (e.g., 1000°C).
-
Establish a steady flow of the carrier gas through the reaction tube.
-
Introduce a controlled flow of this compound into the carrier gas stream.
-
Allow the system to reach a steady state.
-
Collect and analyze the exhaust gas to quantify the concentration of undestroyed this compound and identify any byproducts.
-
Calculate the destruction efficiency based on the inlet and outlet concentrations of this compound.
-
Upon completion, stop the flow of this compound and continue the carrier gas flow until the system has cooled down.
-
Quantitative Data
Table 1: Performance of this compound Abatement Technologies
| Disposal Method | Key Parameters | Destruction and Removal Efficiency (DRE) | Primary Byproducts | Reference |
| Plasma Abatement (Dielectric Barrier Discharge) | Applied Voltage: 15 kV, Frequency: 240 Hz, Gas Stream: N₂:Ar:O₂:C₂F₆ = 50:40:10:0.03 | Up to 94.5% | CO₂, COF₂, CO | [10] |
| Plasma Abatement (Microwave Plasma) | Microwave Power: 500-2000 W, Low Pressure | Up to 99.6% | CO₂, CO, COF₂, H₂O, HF | [2] |
| Thermal Decomposition | Temperature: 1100°C, Residence Time: 2 s | >90% | Varies with conditions, may include CF₄ and other fluorocarbons |
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Destruction of this compound in a dielectric-packed bed plasma reactor-Academax [exhibition.academax.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. opteraclimate.com [opteraclimate.com]
- 8. California climate reporting – SB 253 and SB 261 explained [viewpoint.pwc.com]
- 9. California Issues Important Enforcement Guidance for its New GHG Emissions Disclosure Requirements – Provides Additional Compliance Flexibility | Insights | Ropes & Gray LLP [ropesgray.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Instability in Hexafluoroethane (C₂F₆) Plasma Processes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common instabilities encountered during hexafluoroethane (C₂F₆) plasma processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of instability in a C₂F₆ plasma process?
A1: Common indicators of plasma instability include:
-
Arcing: Visible flashes or sparks within the plasma chamber, which can cause damage to the wafer and equipment.[1]
-
Fluctuating Plasma Parameters: Unstable readings for plasma density, electron temperature, or self-bias voltage.
-
Process Inconsistency: Variations in etch rates, selectivity, and profile control from one run to another.
-
Particle Generation: An increase in particulate contamination on the wafer surface, detectable through in-situ particle monitors or post-process inspection.[2][3][4]
-
Non-uniform Etching: Inconsistent etch results across the wafer, such as a "bull's-eye" effect where the center etches at a different rate than the edge.
Q2: What is arcing and what are its primary causes in C₂F₆ plasma?
A2: Arcing is an uncontrolled electrical discharge in the plasma, which can damage the substrate and chamber components.[1] In C₂F₆ plasmas, arcing is often caused by:
-
Polymer Deposition: C₂F₆ plasmas can deposit fluorocarbon polymer films on chamber surfaces. If these films become too thick or non-uniform, they can flake off or create localized charge buildup, leading to arcing.
-
Contamination: Particulate contamination from previous runs or dirty chamber components can disrupt the electric field and trigger an arc.[1]
-
Improper Process Parameters: Incorrect settings for gas flow, pressure, or RF power can lead to unstable plasma conditions that are prone to arcing.[1]
-
Worn Components: Degraded electrodes, insulators, or other chamber parts can create conditions favorable for arcing.[1][5]
Q3: How does polymer formation in C₂F₆ plasma affect process stability?
A3: Polymer formation is an inherent characteristic of fluorocarbon plasmas like C₂F₆. It can be both beneficial and detrimental:
-
Beneficial: A thin, controlled polymer layer on the substrate can enhance etch selectivity, for example, between SiO₂ and Si.
-
Detrimental: Excessive or uncontrolled polymer deposition on chamber walls can lead to particle generation when it flakes off. This can also lead to arcing and shifts in the process over time as the chamber conditions change.
Q4: Why is my etch rate non-uniform across the wafer?
A4: Etch rate non-uniformity can be caused by several factors:
-
Gas Flow Dynamics: Uneven distribution of C₂F₆ and other process gases across the chamber can lead to variations in the concentration of reactive species.
-
Temperature Gradients: Temperature differences across the substrate can affect reaction rates and, consequently, etch rates.
-
Plasma Density Distribution: Non-uniformity in the plasma density, often caused by the chamber geometry or RF power coupling, will result in different etch rates.
-
Electrode Configuration: Misaligned or damaged electrodes can create an uneven electric field, leading to non-uniform ion bombardment.
Troubleshooting Guides
Issue 1: Arcing in the Plasma Chamber
Symptoms:
-
Visible sparks or flashes in the chamber.
-
Sudden spikes in pressure or RF power readings.
-
Damage to the wafer, such as pitting or melted spots.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Excessive Polymer Buildup | 1. Perform regular plasma cleaning of the chamber using an oxygen (O₂) plasma to remove fluorocarbon deposits. 2. Optimize the process parameters (e.g., increase O₂ flow, adjust power) to reduce the rate of polymer deposition. |
| Particulate Contamination | 1. Implement a non-plasma particle cleaning (NPPC) sequence before processing wafers.[3] 2. Ensure proper wafer handling and clean chamber components to minimize particle introduction.[1][4] |
| Inappropriate Process Parameters | 1. Review and optimize gas flow rates, pressure, and RF power to ensure a stable plasma regime.[1] 2. Gradually ramp up RF power to avoid abrupt changes that can trigger instabilities. |
| Worn or Damaged Components | 1. Regularly inspect electrodes, insulators, and gas showerheads for signs of wear or damage.[5] 2. Replace any worn components as part of a preventive maintenance schedule.[1][5] |
Issue 2: High Particle Contamination
Symptoms:
-
Increased defect counts on the wafer post-processing.
-
Spikes in in-situ particle monitor readings.
-
Visible flakes or dust on chamber surfaces.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Flaking of Polymer Deposits | 1. Implement a regular chamber cleaning schedule with O₂ plasma. 2. Optimize the process to deposit a more stable, less prone-to-flaking polymer film. |
| Gas Phase Nucleation | 1. Adjust process parameters (lower pressure, higher gas flow) to reduce the residence time of reactive species, minimizing gas-phase particle formation. |
| Mechanical Abrasion | 1. Inspect moving parts within the chamber for signs of wear that could generate particles. 2. Ensure proper wafer clamping to prevent movement and abrasion. |
| Contaminated Gas Lines | 1. Check gas lines for leaks or contamination.[6] 2. Use high-purity gases and install point-of-use purifiers if necessary. |
Issue 3: Process Drift and Poor Reproducibility
Symptoms:
-
Gradual or sudden changes in etch rate, selectivity, or profile over time.
-
Inconsistent results between wafers processed with the same recipe.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Chamber Wall "Seasoning" Effects | 1. Develop a consistent chamber conditioning or "seasoning" recipe to be run before processing production wafers. 2. The seasoning process deposits a stable film on the chamber walls, ensuring a consistent starting point for each run. |
| Temperature Fluctuations | 1. Ensure the chamber walls and electrostatic chuck have reached a stable temperature before starting the process. 2. Verify the proper functioning of all temperature control systems. |
| Gas Flow Inconsistencies | 1. Calibrate mass flow controllers (MFCs) regularly to ensure accurate gas delivery. 2. Check for any leaks or obstructions in the gas delivery lines. |
| RF System Drift | 1. Regularly check and calibrate the RF power delivery system, including the generator and matchbox. 2. Monitor reflected power; high reflected power can indicate an issue with the RF system or an unstable plasma. |
Data Presentation: Process Parameter Effects
The following tables summarize the general effects of key process parameters on C₂F₆ plasma characteristics. The exact quantitative impact will vary depending on the specific reactor geometry and other process conditions.
Table 1: Effect of RF Power on C₂F₆ Plasma
| RF Power | Effect on Plasma | Impact on Etching |
| Increasing | - Increases plasma density - Increases dissociation of C₂F₆ into CFₓ radicals and F atoms[7] - Generally increases ion energy | - Increases etch rate[8] - May decrease selectivity due to higher physical sputtering - Can lead to increased polymer deposition at very high power |
| Decreasing | - Decreases plasma density - Reduces dissociation of C₂F₆ | - Decreases etch rate - May improve selectivity by favoring chemical etching over sputtering |
Table 2: Effect of Chamber Pressure on C₂F₆ Plasma
| Chamber Pressure | Effect on Plasma | Impact on Etching |
| Increasing | - Decreases mean free path of particles - Increases collision frequency - Can lead to more uniform plasma | - May decrease etch rate due to lower ion energy[8] - Can increase polymer formation - May improve etch uniformity |
| Decreasing | - Increases mean free path - Decreases collision frequency - Increases ion directionality | - Generally increases etch rate due to higher ion energy[8] - Promotes more anisotropic etching profiles - May lead to center-fast non-uniformity |
Table 3: Effect of Gas Flow Rate on C₂F₆ Plasma
| Gas Flow Rate | Effect on Plasma | Impact on Etching |
| Increasing | - Decreases residence time of gas molecules - Can lead to a more stable plasma by removing byproducts more efficiently | - May decrease etch rate if residence time is too short for complete dissociation - Can help control polymer deposition |
| Decreasing | - Increases residence time of gas molecules - May lead to higher dissociation of C₂F₆ | - Can increase etch rate up to a point - May lead to increased polymer formation and particle generation |
Experimental Protocols
Protocol 1: Optical Emission Spectroscopy (OES) for Plasma Monitoring
Objective: To monitor the chemical species present in the C₂F₆ plasma in real-time to detect process drifts and endpoint.
Methodology:
-
System Setup:
-
Data Acquisition:
-
Before igniting the plasma, record a background spectrum.
-
During the plasma process, continuously record the emission spectra.
-
Identify key emission peaks corresponding to reactants, products, and etchant species (e.g., F, CF, CF₂).
-
-
Data Analysis:
-
Track the intensity of specific emission lines over time. A change in the intensity of a product species can indicate the etch endpoint.[11]
-
Compare spectra from different runs to identify any changes in plasma chemistry that could indicate a process drift.
-
Protocol 2: Langmuir Probe for Plasma Parameter Measurement
Objective: To measure key plasma parameters such as electron temperature (Tₑ) and plasma density (nₑ) to characterize the plasma state.
Methodology:
-
Probe Insertion and Setup:
-
A Langmuir probe is inserted into the plasma chamber through a vacuum-sealed port.
-
The probe is connected to a power supply that can sweep the bias voltage and a circuit to measure the collected current.
-
-
I-V Characteristic Measurement:
-
Data Analysis:
Visualizations
Caption: Troubleshooting workflow for arcing in C₂F₆ plasma processes.
Caption: Logical workflow for diagnosing and mitigating particle contamination.
References
- 1. How to Avoid Arcing in Plasma Etching Equipment [eureka.patsnap.com]
- 2. Reduction of particle contamination in an actual plasma etching process | Semantic Scholar [semanticscholar.org]
- 3. Reduction of particle contamination in an actual plasma etching process | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. csmantech.org [csmantech.org]
- 5. thefabricator.com [thefabricator.com]
- 6. scribd.com [scribd.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. repository.rit.edu [repository.rit.edu]
- 9. pure.tue.nl [pure.tue.nl]
- 10. repository.rit.edu [repository.rit.edu]
- 11. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.aip.org [pubs.aip.org]
enhancing the selectivity of hexafluoroethane etching on different substrates
Technical Support Center: Hexafluoroethane (C2F6) Plasma Etching
Welcome to the technical support center for this compound (C₂F₆) plasma etching. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the selectivity of C₂F₆ etching on various substrates.
Frequently Asked Questions (FAQs)
Q1: What is etch selectivity and why is it important?
A1: Etch selectivity is the ratio of the etch rate of one material to the etch rate of another under the same plasma conditions.[1] For example, when etching a silicon dioxide (SiO₂) layer using a silicon (Si) mask, the selectivity is the etch rate of SiO₂ divided by the etch rate of Si. A high selectivity is crucial because it allows for the precise removal of the target material while minimally eroding the mask or underlying layers, ensuring accurate pattern transfer.[1]
Q2: What is the primary mechanism for selective SiO₂ etching using C₂F₆ plasma?
A2: The selective etching of SiO₂ in fluorocarbon plasmas like C₂F₆ relies on the formation of a fluorocarbon polymer (CₓFᵧ) layer on the surfaces.[2][3][4] This polymer layer is more readily consumed on the SiO₂ surface because the oxygen from the SiO₂ reacts with carbon in the film to form volatile products like CO and CO₂, thus removing the polymer and allowing etching to proceed.[5][6] On a silicon surface, there is no oxygen to aid in polymer removal, so a thicker, more stable polymer layer forms, which inhibits or "stops" the etching of the silicon.[6]
Q3: What are the key parameters to adjust to control selectivity in a C₂F₆ plasma process?
A3: The key parameters that influence selectivity are the gas mixture, RF power, chamber pressure, bias voltage, and gas residence time.[7] Adding hydrogen-containing gases (e.g., H₂, CH₄, CHF₃) or oxygen can significantly alter the plasma chemistry to favor the etching of one material over another.[8][9][10] Power, pressure, and bias voltage control the ion energy and the density of reactive species, which in turn affects the balance between etching and polymer deposition.[6][8]
Q4: Can C₂F₆ be used for selective etching of materials other than SiO₂?
A4: Yes, while C₂F₆ is commonly used for SiO₂, its plasma chemistry can be adapted for other materials. For example, it can be used to etch silicon nitride (Si₃N₄), silicon carbide (SiC), and various low-k dielectric materials like SiOC.[11][12] However, achieving high selectivity often requires the addition of other gases and careful tuning of process parameters, as C₂F₆ alone may not be the most efficient choice for all material combinations.[11] For instance, for selective Si₃N₄ etching over SiO₂ and Si, a CF₄/O₂ mixture is often more efficient than C₂F₆.[11]
Troubleshooting Guides
This section addresses specific issues you may encounter during your C₂F₆ etching experiments.
Issue 1: Low Selectivity of SiO₂ over Silicon (Si)
Q: My SiO₂ to Si selectivity is very low (< 5:1). How can I improve it?
A: Low SiO₂/Si selectivity is typically caused by an insufficient polymer passivation layer on the Si surface or excessive ion energy that sputters the polymer away.
Troubleshooting Steps:
-
Add a Polymerizing Agent: Introduce hydrogen (H₂) or methane (CH₄) into the C₂F₆ plasma.[9][13][14] Hydrogen scavenges free fluorine radicals to form stable HF, reducing the chemical etching of Si.[8] This increases the C/F ratio in the plasma, promoting the formation of a protective polymer layer on the silicon surface.[8] Adding CH₄ has been shown to increase selectivity to over 10.[9]
-
Adjust Gas Residence Time: Decreasing the residence time (by increasing the total gas flow rate) can surprisingly improve both selectivity and the SiO₂ etch rate.[13][14] Shorter residence times can alter the balance of plasma species, favoring conditions for selective etching.[13]
-
Reduce Bias Voltage / RF Power: High ion energy, controlled by the bias voltage or RF power applied to the substrate, can physically sputter the protective polymer layer from the silicon surface, reducing selectivity.[2][8] Lowering the bias voltage can help maintain the integrity of this passivation layer. Note that the SiO₂ etch rate may saturate or decrease at very high biases due to the depletion of the passivation layer on the oxide surface as well.[2][4]
-
Increase Pressure: Increasing the process pressure generally leads to more collisions in the plasma, which can reduce ion energy and increase the concentration of polymer-forming radicals, thereby enhancing selectivity.[11] However, this can also decrease the etch rate and anisotropy.
Issue 2: Low Selectivity of Silicon Nitride (Si₃N₄) over SiO₂ and Si
Q: I am trying to etch Si₃N₄ but am also removing too much of the underlying SiO₂ and Si. What should I do?
A: C₂F₆ plasma generally provides low selectivity for Si₃N₄ over SiO₂ and Si, often less than 2:1.[11] This is because the etching mechanisms for all three materials are similar in a pure fluorocarbon plasma.
Troubleshooting Steps:
-
Consider an Alternative Etch Chemistry: For high Si₃N₄ selectivity, a CF₄/O₂ gas mixture is significantly more effective than C₂F₆.[11][15] The addition of oxygen creates nitrogen-oxygen species (NO) that enhance the Si₃N₄ etch rate, leading to selectivities over SiO₂ and Si as high as 13.2 and 8.9, respectively.[11]
-
Optimize C₂F₆ Process Parameters: If you must use C₂F₆, you can try to optimize the parameters, although the gains will be modest.
-
Increase RF Power: Increasing RF power generally increases the etch rates of Si₃N₄, SiO₂, and Si almost linearly.[11] While this may not directly improve selectivity, it can be adjusted in combination with other parameters.
-
Decrease Process Pressure: In a C₂F₆ plasma, etch rates of Si₃N₄, SiO₂, and Si tend to decrease as pressure increases.[11] This is contrary to the behavior in CF₄/O₂ plasmas and is attributed to enhanced fluorocarbon deposition at higher pressures.[11] Therefore, operating at a lower pressure might be beneficial.
-
Quantitative Data
The following tables summarize quantitative data on etch rates and selectivity for C₂F₆-based plasmas under various experimental conditions.
Table 1: Effect of RF Power on Etch Rates in C₂F₆ Plasma Conditions: 20 sccm C₂F₆, 30 mTorr Pressure.[11]
| RF Power (W) | Si₃N₄ Etch Rate (nm/min) | SiO₂ Etch Rate (nm/min) | Si Etch Rate (nm/min) |
| 25 | ~20 | ~15 | ~10 |
| 50 | ~40 | ~35 | ~25 |
| 75 | ~55 | ~50 | ~35 |
| 100 | ~65 | ~60 | ~40 |
| 200 | 86 | ~80 | ~55 |
Table 2: Effect of Process Pressure on Etch Rates in C₂F₆ Plasma Conditions: 20 sccm C₂F₆, 75 W RF Power.[11]
| Pressure (mTorr) | Si₃N₄ Etch Rate (nm/min) | SiO₂ Etch Rate (nm/min) | Si Etch Rate (nm/min) |
| 10 | ~60 | ~55 | ~40 |
| 30 | ~55 | ~50 | ~35 |
| 50 | ~45 | ~40 | ~30 |
| 100 | ~35 | ~30 | ~25 |
| 150 | ~25 | ~20 | ~20 |
Table 3: SiO₂/Si Selectivity with Additive Gases in C₂F₆ Plasma Conditions: 1500 W ICP Power, 10 mTorr Pressure, 150 V Bias Voltage.[9]
| Gas Mixture (% Additive) | SiO₂ Etch Rate (nm/min) | Si Etch Rate (nm/min) | SiO₂ to Si Selectivity |
| C₂F₆ (0% H₂) | ~550 | ~200 | ~2.75 |
| C₂F₆ / H₂ (40%) | ~450 | ~50 | 9.0 |
| C₂F₆ (0% CH₄) | ~550 | ~200 | ~2.75 |
| C₂F₆ / CH₄ (30%) | ~500 | ~50 | 10.0 |
| C₂F₆ / CH₄ (40%) | ~480 | ~30 | ~16.0 |
Experimental Protocols
Protocol 1: High-Selectivity Etching of SiO₂ over Si
This protocol is based on experiments designed to maximize the selectivity of silicon dioxide over silicon using a C₂F₆/CH₄ mixture in an Inductively Coupled Plasma (ICP) reactor.[13][14]
1. Substrate Preparation:
-
Use a (100) silicon wafer with a thermally grown SiO₂ layer (e.g., 8 µm thick).
-
Use a patterned amorphous silicon mask (e.g., 1.1 µm thick).
2. Chamber and Process Conditions:
-
Reactor Type: Inductively Coupled Plasma (ICP).
-
Base Pressure: Ensure the chamber reaches a base pressure below 10⁻⁵ mTorr.
-
Gases: C₂F₆ and CH₄.
-
Inductive Power (Source): 1500 W.
-
Bias Voltage (Substrate): -150 V (corresponding to ~150 W bias power).
-
Process Pressure: 10 mTorr.
3. Etching Procedure:
-
Place the prepared wafer onto the substrate holder, which should be temperature-controlled (e.g., 20 °C).
-
Introduce the process gases. To achieve high selectivity (~15:1), use a gas mixture of approximately 60% C₂F₆ and 40% CH₄.[13]
-
Ignite the plasma and allow the process to stabilize.
-
Etch for the desired duration to achieve the target etch depth.
-
After etching, turn off the plasma and gases and vent the chamber.
4. Post-Etch Analysis:
-
Measure the etch depth of SiO₂ and the remaining thickness of the Si mask using a surface profiler or scanning electron microscope (SEM).
-
Calculate the etch rates and the selectivity (SiO₂ etch rate / Si etch rate).
Visualizations
Logical Workflow for Troubleshooting Low Selectivity
Caption: Troubleshooting flowchart for improving SiO₂ over Si etch selectivity.
Influence of C₂F₆ Plasma Parameters on Etching Characteristics
Caption: Relationship between key plasma parameters and etch characteristics.
References
- 1. corial.plasmatherm.com [corial.plasmatherm.com]
- 2. researchgate.net [researchgate.net]
- 3. On Relationships between Plasma Chemistry and Surface Reaction Kinetics Providing the Etching of Silicon in CF4, CHF3, and C4F8 Gases Mixed with Oxygen | MDPI [mdpi.com]
- 4. Investigations of surface reactions during C2F6 plasma etching of SiO2 with equipment and feature scale models [ouci.dntb.gov.ua]
- 5. diyhpl.us [diyhpl.us]
- 6. kiche.or.kr [kiche.or.kr]
- 7. How To Optimize Plasma Etching Parameters For Specific Materials - Fari Plasma [fariplasma.com]
- 8. repository.rit.edu [repository.rit.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jkps.or.kr [jkps.or.kr]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Calibration of Mass Flow Controllers for Hexafluoroethane
Welcome to the Technical Support Center for the calibration of Mass Flow Controllers (MFCs) for hexafluoroethane (C₂F₆). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for accurate and reliable gas flow control in your experiments.
Frequently Asked Questions (FAQs)
Q1: Can I use a mass flow controller calibrated for Nitrogen (N₂) with this compound?
A1: Yes, it is possible to use an MFC calibrated for a different gas, such as Nitrogen, with this compound by applying a gas correction factor (also known as a K-factor). However, for the highest accuracy, it is always recommended to calibrate the MFC with the actual process gas, this compound.[1][2] Using conversion factors can introduce errors of up to 10%.[3]
Q2: What is the gas correction factor for this compound?
A2: The gas correction factor for this compound relative to Nitrogen is approximately 0.24 .[4][5][6] This value can vary slightly depending on the MFC manufacturer. Always consult your MFC's documentation for the precise factor. To use this factor, multiply the reading from the MFC (calibrated for N₂) by the correction factor to get the approximate flow rate of this compound.
Q3: Why is calibration with the actual gas (this compound) more accurate?
A3: Calibration with the actual gas is more accurate because thermal mass flow controllers are sensitive to the specific heat and density of the gas.[1][3] While a correction factor provides a theoretical adjustment, it may not perfectly account for non-linearities between the calibration gas (e.g., Nitrogen) and the actual flow of this compound.[7] Direct calibration eliminates these potential inaccuracies.
Q4: How often should I calibrate my MFC for this compound?
A4: The required calibration frequency depends on the application's criticality and the manufacturer's recommendations. For high-precision experiments, annual calibration is a common practice.[8] However, if you observe inconsistencies or inaccuracies in your flow rates, immediate recalibration is necessary.
Q5: What are the key physical properties of this compound I should be aware of?
A5: Understanding the physical properties of this compound is crucial for accurate mass flow control. Key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₂F₆ |
| Molar Mass | 138.012 g/mol [9] |
| Density (at 0°C, 1 atm) | 6.157 kg/m ³[4][6] |
| Specific Heat (Cp) | 0.1843 cal/g°C[4] |
| Gas Correction Factor (vs. N₂) | ~0.24[4][5][6] |
Troubleshooting Guide
This guide addresses common issues you may encounter during the calibration and use of MFCs with this compound.
Issue 1: Inaccurate Flow Measurement
-
Possible Cause: Incorrect application of the gas correction factor.
-
Solution: Ensure you are using the correct correction factor for this compound as specified by your MFC manufacturer. Double-check your calculations when converting from the calibration gas flow rate.
-
-
Possible Cause: Sensor contamination from impurities in the gas.
-
Possible Cause: Calibration drift over time.
-
Solution: If it has been a significant amount of time since the last calibration, the MFC may need to be recalibrated.[11]
-
-
Possible Cause: Fluctuations in gas pressure.
-
Solution: Ensure the inlet pressure to the MFC is stable and within the manufacturer's specified range.[11] Use a high-quality pressure regulator.
-
Issue 2: Zero Flow Reading When Flow is Expected
-
Possible Cause: Blockage in the flow path.
-
Solution: Inspect for any physical obstructions in the gas lines or within the MFC. Pay close attention to any filters in the system.[11]
-
-
Possible Cause: Gas source is turned off or empty.
-
Solution: Verify that the this compound gas cylinder valve is open and that there is sufficient gas in the cylinder.[11]
-
-
Possible Cause: MFC valve is not opening.
-
Solution: Check the electrical connections to the MFC and ensure it is receiving the correct control signal to open the valve.
-
Issue 3: Fluctuating or Unstable Flow Readings
-
Possible Cause: Inconsistent gas supply pressure.
-
Solution: Check for issues with the pressure regulator on your this compound cylinder. Ensure a steady supply pressure is being delivered to the MFC.[12]
-
-
Possible Cause: Leaks in the gas delivery system.
-
Solution: Perform a thorough leak check of all fittings and connections from the gas source to the MFC and downstream.
-
-
Possible Cause: Poor PID controller tuning.
-
Solution: If your MFC has adjustable PID settings, they may need to be optimized for the properties of this compound. Consult the manufacturer's documentation for guidance on PID tuning.[11]
-
Experimental Protocols
Protocol 1: MFC Calibration with a Reference Standard (Nitrogen)
This protocol describes the calibration of an MFC for this compound using a calibrated reference mass flow meter and Nitrogen as the calibration gas.
Equipment Required:
-
Mass Flow Controller to be calibrated
-
Calibrated reference Mass Flow Meter (MFM)
-
Pressure-regulated source of dry, filtered Nitrogen gas
-
Multimeter and/or data acquisition system
-
Necessary tubing and fittings
-
Leak detection solution
Procedure:
-
Setup:
-
Connect the Nitrogen gas source to the inlet of the MFC.
-
Connect the outlet of the MFC in series with the inlet of the reference MFM.[13]
-
Ensure all connections are secure to prevent leaks.
-
-
Warm-up:
-
Leak Check:
-
Pressurize the system with Nitrogen and check all connections for leaks using a leak detection solution.
-
-
Zero Adjustment:
-
Calibration Point Testing:
-
Set the MFC to a specific flow rate (e.g., 25% of full scale).
-
Allow the flow to stabilize and record the reading from the MFC and the reference MFM.
-
Repeat this for several points across the MFC's range (e.g., 50%, 75%, 100%).
-
-
Data Analysis:
-
Create a calibration curve by plotting the MFC's setpoint against the actual flow rate measured by the reference MFM.
-
If necessary, adjust the MFC's span potentiometer to match the reference MFM at full scale.
-
-
Applying the Correction Factor:
-
When using the MFC with this compound, multiply the Nitrogen-equivalent flow rate by the this compound correction factor (~0.24) to determine the actual flow rate.
-
Visualizing the Calibration Workflow
Caption: Workflow for MFC calibration using a reference standard.
Logical Troubleshooting Flow
The following diagram illustrates a logical approach to troubleshooting common MFC issues when using this compound.
Caption: Troubleshooting logic for inaccurate MFC readings.
References
- 1. Mass Flow Controller Gas Correction Factors | Brooks Instrument [brooksinstrument.com]
- 2. Gas Correction Factors | Brooks Instrument [brooksinstrument.com]
- 3. mfchelp.com [mfchelp.com]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. Gas Correction Factors for Thermal-based Mass Flow Controllers [mks.com]
- 8. assets.omega.com [assets.omega.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. automationforum.co [automationforum.co]
- 12. How to Troubleshoot Common Issues with Mass Flow Meters | Sincerity Group [bjssae.com]
- 13. automationforum.co [automationforum.co]
- 14. dakotainstruments.com [dakotainstruments.com]
Validation & Comparative
A Comparative Guide to Hexafluoroethane (C2F6) and Sulfur Hexafluoride (SF6) as Etching Gases
For Researchers, Scientists, and Drug Development Professionals
In the precise world of microfabrication, the choice of etching gas is paramount to achieving desired outcomes. Both hexafluoroethane (C2F6) and sulfur hexafluoride (SF6) are widely utilized fluorine-containing gases in plasma etching processes. This guide provides an objective, data-driven comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal etchant for their specific applications.
Performance Comparison at a Glance
| Feature | This compound (C2F6) | Sulfur Hexafluoride (SF6) | Key Considerations |
| Primary Applications | Dielectric etching (SiO2, Si3N4), anisotropic silicon etching. | Isotropic silicon etching, high-rate silicon etching. | C2F6 is often favored for its ability to achieve anisotropic profiles in silicon and for etching dielectric materials. SF6 is the go-to for rapid, isotropic removal of silicon. |
| Etch Profile | Generally anisotropic. | Typically isotropic.[1][2] | The addition of passivating gases like O2 or CHF3 can induce anisotropy in SF6 etching.[2] |
| Selectivity | Good selectivity to silicon for dielectric etching. | High selectivity of silicon etching over photoresist and some dielectrics. | Selectivity is highly dependent on process parameters for both gases. |
| Environmental Impact | High Global Warming Potential (GWP). | Extremely high Global Warming Potential (GWP).[3][4] | SF6 is one of the most potent greenhouse gases, a significant factor in process selection. |
Quantitative Etching Performance
The following tables summarize quantitative data from various experimental studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Silicon Etch Rate
| Gas | Etch Rate (nm/min) | Substrate | Experimental Conditions | Source |
| SF6 | ~8000 | Monocrystalline Silicon | High-density plasma | [5] |
| SF6/O2/Ar | 200 - 1000 | Polycrystalline Silicon | RF Power: 20-50 W, Pressure: 50 mTorr | [5] |
| C2F6/Cl2 | Varies with Cl2 % | n-type Polysilicon | - | [6] |
Silicon Dioxide (SiO2) Etch Rate and Selectivity
| Gas Mixture | SiO2 Etch Rate (Å/min) | Polysilicon Etch Rate (Å/min) | SiO2 to Polysilicon Selectivity | Experimental Conditions | Source |
| C2F6/CHF3 | 612 | ~97 | 6.3:1 | Power: 255 W, Pressure: 150 mTorr, Gas Flow: 60 sccm (65% CHF3) | [7] |
| C2F6/CH4 | ~350 | ~30 | ~11.7:1 | Inductive Power: 1500 W, Pressure: 10 mTorr, Bias Voltage: -150 V | [8] |
| C2F6/H2 | ~300 | ~25 | ~12:1 | Inductive Power: 1500 W, Pressure: 10 mTorr, Bias Voltage: -150 V | [8] |
| CF4/CH4 | ~250 | ~20 | ~12.5:1 | Inductive Power: 1500 W, Pressure: 10 mTorr, Bias Voltage: -150 V | [8] |
| CHF3/CH4 | ~180 | ~15 | ~12:1 | Inductive Power: 1500 W, Pressure: 10 mTorr, Bias Voltage: -150 V | [8] |
Silicon Nitride (Si3N4) Etch Rate and Selectivity
| Gas Mixture | Si3N4 Etch Rate (nm/min) | SiO2 Etch Rate (nm/min) | Si Etch Rate (nm/min) | Si3N4 to SiO2 Selectivity | Si3N4 to Si Selectivity | Experimental Conditions | Source |
| CF4/O2 | 306 | ~23 | ~34 | 13.2 | 8.9 | Power: 75 W, Pressure: 150 mTorr, Gas Flow: 20 sccm | [9] |
| C2F6 | ~30 | - | - | < 2 | < 2 | - | [9] |
| SF6/O2/N2 | Varies with power | Varies with power | Varies with power | - | - | Pressure: 150 mTorr | [10] |
| SF6/CH4/N2/O2 | Varies with O2 flow | Varies with O2 flow | Varies with O2 flow | - | - | Power: 50 W, Pressure: 150 mTorr | [11] |
Experimental Protocols
Representative SF6/O2/Ar Plasma Etching of Polysilicon
This protocol is based on a conventional capacitively coupled RF-driven (13.56 MHz) plasma reactor.[5]
-
Substrate: 0.5 µm thick polysilicon layer over a 0.2 µm thermal silicon dioxide layer on a monosilicon substrate.
-
Mask: Photoresist (e.g., AZ5214).
-
Gas Mixture: SF6, O2, and Ar in various compositions.
-
Pressure: 50 mTorr.
-
Total Gas Flow: 15-50 sccm.
-
RF Power: 20-50 W.
-
DC Self-Bias Voltage: 20-450 V.
-
Etching Time: 2-5 minutes.
Representative C2F6/CHF3 Plasma Etching of Silicon Dioxide
This protocol describes a process for achieving high selectivity of SiO2 over polysilicon.[7]
-
Gases: C2F6 and CHF3.
-
Gas Flow: 60 sccm total, with CHF3 concentration at 65%.
-
Chamber Pressure: 150 mTorr.
-
RF Power: 255 Watts.
Plasma Chemistry and Etching Mechanisms
The etching characteristics of C2F6 and SF6 are dictated by the reactive species generated in the plasma.
Dissociation Pathways
In a plasma, electron impact causes the dissociation of the parent gas molecules into various reactive species. For C2F6, this results in the formation of CFx radicals and fluorine atoms. For SF6, the primary etchant species are fluorine atoms, with SFx radicals also being present.[12][13]
Etching Workflow
The fundamental steps of plasma etching involve the generation of reactive species, their transport to the substrate, surface adsorption, chemical reaction leading to the removal of material, and the desorption of volatile byproducts. The specific radicals and ions produced by C2F6 and SF6 influence the nature of the surface reactions and the resulting etch characteristics.
Anisotropic vs. Isotropic Etching
A key differentiator between C2F6 and SF6 is the typical etch profile they produce.
-
Isotropic Etching: This refers to etching that proceeds at an equal rate in all directions, leading to rounded features and undercutting of the mask.[1] Pure SF6 plasma typically results in isotropic etching of silicon due to the high concentration of highly reactive fluorine atoms.[1]
-
Anisotropic Etching: This is directional etching, predominantly in the vertical direction, which produces well-defined, straight-walled features. C2F6 plasmas, often in combination with other gases, are known to produce anisotropic profiles. Anisotropy is often achieved through the formation of a protective polymer layer on the sidewalls of the etched features, which inhibits lateral etching. The addition of gases like CHF3 to SF6 can also induce anisotropy by promoting the formation of such a passivation layer.[2]
Environmental and Safety Considerations
A critical aspect in the selection of an etching gas is its environmental impact.
-
Sulfur Hexafluoride (SF6): SF6 is an extremely potent greenhouse gas with a Global Warming Potential (GWP) approximately 23,500 times that of carbon dioxide over a 100-year period.[3][4] Its long atmospheric lifetime of over 3,000 years makes its release a significant environmental concern.[3] Efforts are ongoing to find more environmentally friendly alternatives.
-
This compound (C2F6): C2F6 is also a perfluorocompound (PFC) with a high GWP, although lower than that of SF6. It is a major contributor to PFC emissions from the semiconductor industry.[14] The environmental impact of C2F6 byproducts from plasma processes, such as CF4, should also be considered.[3]
Both gases are non-toxic and non-flammable under standard conditions. However, plasma processing can lead to the formation of hazardous byproducts, necessitating appropriate safety protocols and exhaust management.
Conclusion
The choice between this compound and sulfur hexafluoride as an etching gas is highly dependent on the specific application and desired outcome.
-
For high-rate, isotropic etching of silicon , SF6 is a powerful and efficient choice. However, its extreme environmental impact is a major drawback that must be carefully considered and mitigated.
-
For anisotropic etching of silicon and the etching of dielectric materials like SiO2 and Si3N4 , C2F6, often in combination with other gases, offers better profile control and selectivity. While it also has a significant GWP, it is less potent than SF6.
Researchers and professionals must weigh the performance characteristics, such as etch rate, selectivity, and anisotropy, against the significant environmental consequences associated with these gases. The data and experimental protocols presented in this guide aim to provide a solid foundation for making informed decisions in the pursuit of precise and responsible microfabrication.
References
- 1. utd-ir.tdl.org [utd-ir.tdl.org]
- 2. ris.utwente.nl [ris.utwente.nl]
- 3. SiO 2 etch characteristics and environmental impact of Ar/C 3 F 6 O chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. swb.skku.edu [swb.skku.edu]
- 5. lsi.usp.br [lsi.usp.br]
- 6. scilit.com [scilit.com]
- 7. repository.rit.edu [repository.rit.edu]
- 8. researchgate.net [researchgate.net]
- 9. jkps.or.kr [jkps.or.kr]
- 10. lsi.usp.br [lsi.usp.br]
- 11. electrochem.org [electrochem.org]
- 12. cpmi.illinois.edu [cpmi.illinois.edu]
- 13. researchgate.net [researchgate.net]
- 14. eusemiconductors.eu [eusemiconductors.eu]
comparative analysis of perfluorocarbons for semiconductor manufacturing
A Comparative Analysis of Perfluorocarbons for Semiconductor Manufacturing: A Guide for Researchers and Scientists
The semiconductor industry relies heavily on perfluorocarbons (PFCs) for critical manufacturing processes, primarily in plasma etching and chemical vapor deposition (CVD) chamber cleaning. Their unique chemical stability and ability to generate the necessary reactive species in a plasma environment have made them indispensable for achieving the fine resolutions required in modern microelectronics. However, the high global warming potential (GWP) of many PFCs has necessitated a concerted effort to find more environmentally benign alternatives without compromising process performance. This guide provides a comparative analysis of various PFCs and their emerging alternatives, supported by experimental data, to assist researchers and professionals in navigating the complex landscape of semiconductor fabrication gases.
Key Performance Indicators and Environmental Impact
The selection of a PFC or its alternative is a trade-off between process performance and environmental impact. Key performance indicators include etch rate, selectivity to the mask and underlying layers, and anisotropic etching profiles. Environmentally, the primary concern is the GWP, a measure of a gas's ability to trap heat in the atmosphere relative to carbon dioxide.
Table 1: Global Warming Potential of Selected Perfluorocarbons and Alternatives
| Gas | Chemical Formula | Global Warming Potential (100-year) | Atmospheric Lifetime (years) |
| Conventional PFCs | |||
| Tetrafluoromethane | CF₄ | 6,630 | 50,000 |
| Hexafluoroethane | C₂F₆ | 12,400 | 10,000 |
| Octafluoropropane | C₃F₈ | 8,900 | 2,600 |
| Octafluorocyclobutane | c-C₄F₈ | 10,300 | 3,200 |
| Sulfur Hexafluoride | SF₆ | 23,500 | 3,200 |
| Alternatives | |||
| Nitrogen Trifluoride | NF₃ | 17,200 | 740 |
| Hexafluorobutadiene | C₄F₆ | <1 | 0.03 |
| Octafluoropentadiene | C₅F₈ | <1 | 0.04 |
| Hexafluorobenzene | C₆F₆ | <1 | ~0.1 |
| Dodecafluorocyclohexane | c-C₆F₁₂ | Low | Not readily available |
Plasma Etching Performance: A Comparative Overview
Plasma etching creates intricate patterns on semiconductor wafers. The choice of gas is critical for achieving the desired etch characteristics. The following tables summarize the performance of various fluorocarbons in the etching of silicon dioxide (SiO₂), a common dielectric material in semiconductor devices.
Table 2: Comparative Etch Performance of Perfluorocarbons for SiO₂
| Gas | Etch Rate (nm/min) | Selectivity to Silicon (SiO₂/Si) | Anisotropy | Polymerization Tendency |
| CF₄ | Moderate | Low | Moderate | Low |
| C₂F₆ | Moderate-High | Moderate | Good | Moderate |
| C₃F₈ | High | Moderate-High | Good | Moderate-High |
| c-C₄F₈ | High | High | Excellent | High |
Table 3: Performance of Alternative Gases in SiO₂ Etching
| Alternative Gas | Etch Rate (nm/min) | Selectivity to Mask (e.g., ACL) | Etch Profile | Key Advantage |
| C₄F₆ | High | High | Anisotropic | Very low GWP |
| C₅F₈ | High | High | Anisotropic | Very low GWP |
| C₆F₆ | Moderate | Moderate | Anisotropic | Low GWP, potential for high selectivity |
It is important to note that etch performance is highly dependent on process parameters such as gas flow rates, pressure, and plasma power.[1][2]
Chamber Cleaning: Shifting Towards Greener Alternatives
After CVD processes, residual materials must be cleaned from the chamber walls to prevent contamination of subsequent wafers. PFCs have traditionally been used for this "in-situ" cleaning. However, remote plasma cleaning using nitrogen trifluoride (NF₃) has emerged as a more efficient and environmentally friendly alternative.[3][4]
Table 4: Comparison of Chamber Cleaning Gases
| Gas | Cleaning Efficiency | GWP | Byproducts | Process Type |
| C₂F₆ | Moderate | 12,400 | CF₄, COF₂ (with O₂) | In-situ Plasma |
| NF₃ | High (>95%) | 17,200 | N₂, F₂ | Remote Plasma |
| F₂ | Very High | 0 | None | Remote Plasma |
The high dissociation efficiency of NF₃ in a remote plasma source leads to a more thorough and faster cleaning process, significantly reducing the overall greenhouse gas emissions compared to traditional PFC-based methods.[3][4]
Experimental Methodologies
To ensure the reproducibility and validity of comparative studies, detailed experimental protocols are essential. Below are generalized methodologies for plasma etching and chamber cleaning experiments.
Experimental Protocol for SiO₂ Plasma Etching
-
Substrate Preparation: A silicon wafer with a thermally grown or PECVD-deposited SiO₂ layer of a specific thickness (e.g., 1 μm) is used. A hard mask, such as an amorphous carbon layer (ACL), is deposited and patterned using standard photolithography and etching techniques.
-
Etching Chamber Setup: The experiment is conducted in a capacitively coupled plasma (CCP) or inductively coupled plasma (ICP) reactor. The wafer is placed on the substrate electrode, which can be biased and temperature-controlled.
-
Process Parameters:
-
Gas Chemistry: The PFC or alternative gas is introduced into the chamber at a specific flow rate (e.g., 10-100 sccm), often mixed with a diluent gas like Argon (Ar) and an additive gas like Oxygen (O₂) to control polymerization.
-
Pressure: The chamber pressure is maintained at a low level, typically in the range of 10-100 mTorr.
-
RF Power: Radiofrequency power (typically 13.56 MHz) is applied to the electrodes to generate the plasma. The power can range from 100 to 1000 W.
-
-
Etching Process: The plasma is ignited, and the etching is carried out for a predetermined time.
-
Post-Etch Analysis:
-
Etch Rate: The etched depth is measured using a profilometer or scanning electron microscope (SEM), and the etch rate is calculated.
-
Selectivity: The etch rates of the SiO₂ layer and the mask (or underlying silicon) are determined to calculate the etch selectivity.
-
Etch Profile: The cross-section of the etched features is examined using an SEM to assess the anisotropy of the etch.
-
Plasma Diagnostics: A quadrupole mass spectrometer (QMS) can be used to analyze the radical and ion composition of the plasma during etching.
-
Visualizing the Process: Workflows and Relationships
Understanding the sequence of events and the interplay of different components is crucial in semiconductor manufacturing processes.
Caption: A simplified workflow for a typical plasma etching experiment.
Caption: Comparison of in-situ PFC and remote NF₃ chamber cleaning processes.
Conclusion
The semiconductor industry is at a critical juncture where the demand for more powerful and smaller electronic devices must be balanced with environmental responsibility. While traditional perfluorocarbons have been instrumental in advancing semiconductor technology, their high global warming potential is a significant concern. The development and adoption of alternative gases with lower environmental impact, coupled with process optimization and efficient abatement technologies, are crucial for the sustainable growth of the industry. This guide provides a snapshot of the current landscape, offering a comparative basis for the selection of etching and cleaning gases. Continuous research and development in this area will be paramount in enabling the next generation of semiconductor manufacturing to be both technologically advanced and environmentally conscious.
References
- 1. Characterization of SiO2 Plasma Etching with Perfluorocarbon (C4F8 and C6F6) and Hydrofluorocarbon (CHF3 and C4H2F6) Precursors for the Greenhouse Gas Emissions Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Database Development of SiO2 Etching with Fluorocarbon Plasmas Diluted with Various Noble Gases of Ar, Kr, and Xe [mdpi.com]
- 3. conceptpartsolutions.com [conceptpartsolutions.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Validating Mass Spectrometry Results of Hexafluoroethane Fragmentation
For researchers, scientists, and drug development professionals utilizing mass spectrometry, the accurate interpretation and validation of fragmentation data are paramount for structural elucidation and compound identification. This guide provides a comprehensive comparison of the mass spectral fragmentation of hexafluoroethane (C2F6) under electron ionization (EI) and offers a comparative theoretical validation using the principles of chemical ionization (CI). Detailed experimental protocols and supporting data are presented to aid in analytical workflows.
Data Presentation: Unveiling Fragmentation Patterns
The fragmentation of a molecule in a mass spectrometer is highly dependent on the ionization technique employed. Electron ionization, a "hard" ionization method, imparts significant energy to the analyte, leading to extensive fragmentation. In contrast, chemical ionization is a "softer" technique that results in less fragmentation and often preserves the molecular ion.
Comparison of this compound Fragmentation under Different Ionization Techniques
The following table summarizes the experimentally observed fragmentation of this compound under standard 70 eV electron ionization, with data sourced from the National Institute of Standards and Technology (NIST) database. This is contrasted with the theoretically expected major ions from chemical ionization using methane as the reagent gas.
| Ionization Technique | Key Characteristics | Expected/Observed Ions for this compound (m/z) | Relative Abundance (%) | Interpretation |
| Electron Ionization (EI) | High-energy electron beam (70 eV) causes extensive fragmentation. | 69 | 100 | CF₃⁺ : The base peak, indicating the high stability of the trifluoromethyl cation. |
| 119 | 48.7 | C₂F₅⁺ : Resulting from the loss of a single fluorine atom. | ||
| 93 | 7.9 | C₂F₃⁺ : Further fragmentation involving the loss of fluorine atoms. | ||
| 31 | 7.1 | CF⁺ : A smaller fragment from C-C or C-F bond cleavages. | ||
| 50 | 4.9 | CF₂⁺ : Another smaller fragment. | ||
| 138 | < 1 (Not observed) | C₂F₆⁺ (Molecular Ion): Absent due to the high fragmentation energy causing immediate C-C bond cleavage. | ||
| Chemical Ionization (CI) | Soft ionization via reagent gas ions (e.g., CH₅⁺). | [M+H]⁺ (139) | High | [C₂F₆+H]⁺ : Protonated molecular ion, expected to be a major ion with minimal fragmentation. |
| (Theoretical) | [M-F]⁺ (119) | Low | C₂F₅⁺ : Some fragmentation may occur, leading to the loss of a fluorine atom. |
Experimental Protocols: Acquiring the Data
The following section details the methodologies for analyzing a gaseous sample like this compound using electron ionization mass spectrometry.
Protocol for Gas-Phase Electron Ionization Mass Spectrometry of this compound
Objective: To obtain a reproducible electron ionization mass spectrum of this compound gas.
Instrumentation: A quadrupole mass spectrometer equipped with an electron ionization source.
Materials:
-
This compound gas cylinder with a regulator.
-
Gas-tight syringe or a direct gas inlet system with a leak valve.
-
High-vacuum system for the mass spectrometer.
Procedure:
-
System Preparation:
-
Ensure the mass spectrometer's high-vacuum system is operational and has reached the required low pressure (typically 10⁻⁶ to 10⁻⁷ Torr).
-
Turn on the electron ionization source filament and allow it to stabilize.
-
Set the electron energy to 70 eV.
-
Configure the mass analyzer to scan a mass-to-charge (m/z) range of approximately 10 to 200 amu.
-
-
Sample Introduction (Direct Infusion):
-
Using a Gas-Tight Syringe:
-
Flush the syringe several times with the this compound gas.
-
Draw a small, precise volume of this compound gas (e.g., 0.1-0.5 mL) into the syringe.
-
Insert the syringe needle into the heated gas inlet port of the mass spectrometer.
-
Slowly and steadily depress the plunger to introduce the gas into the ion source.
-
-
Using a Direct Gas Inlet with a Leak Valve:
-
Connect the this compound gas cylinder regulator to the mass spectrometer's gas inlet system.
-
Slowly open the leak valve to allow a controlled flow of this compound into the ion source.
-
Monitor the ion source pressure and adjust the leak valve to maintain a stable pressure within the optimal range for the instrument.
-
-
-
Data Acquisition:
-
Initiate the mass scan.
-
Acquire data for a sufficient duration to obtain a good signal-to-noise ratio and a representative spectrum.
-
Save the acquired mass spectrum.
-
-
System Shutdown:
-
Close the gas inlet valve or remove the syringe.
-
Allow the ion source pressure to return to the baseline vacuum level.
-
Turn off the ion source filament.
-
Mandatory Visualization: Charting the Fragmentation Pathway
The following diagrams illustrate the logical workflow of the experimental process and the primary fragmentation pathway of this compound under electron ionization.
A Comparative Guide to Electron Scattering Cross-Section Measurements in Hexafluoroethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental cross-section measurements for electron scattering in hexafluoroethane (C₂F₆). The data presented is essential for applications in plasma processing for semiconductor manufacturing, gaseous dielectrics, and modeling radiation effects in biological systems, which can be relevant to drug development research. This document synthesizes data from various studies to offer a comparative perspective and details the experimental protocols used to obtain this information.
I. Comparative Analysis of Electron Scattering Cross-Sections
This compound is a molecule of significant interest due to its use in various industrial applications.[1] Understanding its interaction with low-energy electrons is crucial for process optimization and safety.[2] The following tables summarize key experimental data for different electron scattering cross-sections in C₂F₆ and provide a comparison with other relevant fluorinated compounds where data is available.
Data Presentation
Table 1: Total Electron Scattering Cross-Sections for this compound (C₂F₆)
This table presents the absolute total cross-sections (TCS) for electron scattering from C₂F₆ as measured in a linear transmission electron-beam experiment.[3] The data shows two resonant structures at approximately 5 eV and 9 eV and a broader hump between 20 and 60 eV.[3][4]
| Electron Energy (eV) | Total Cross-Section (10⁻²⁰ m²)[3] |
| 2.0 | 19.0 |
| 7.5 | 32.6 |
| 35.0 | 33.7 |
| 250 | 17.9 |
Table 2: Electron-Impact Ionization Cross-Sections for this compound (C₂F₆)
The following table includes both theoretical calculations and experimental measurements for the total ionization cross-section of C₂F₆ upon electron impact. The Binary-Encounter-Bethe (BEB) model is a common theoretical approach for calculating ionization cross-sections.[5]
| Data Source | Method | Peak Cross-Section (Approx. 10⁻²⁰ m²) |
| Nishimura et al.[6] | Experiment | ~11 |
| Beran and Kevan[6] | Experiment | ~12 |
| Poll and Meichsner[6] | Experiment | ~10.5 |
| Nishimura et al.[6] | BEB Theory (CAS wave function) | ~10 |
Table 3: Comparative Total Electron Scattering Cross-Sections
This table offers a comparison of the total electron scattering cross-sections of C₂F₆ with Tungsten Hexafluoride (WF₆), another hexafluoride molecule. The data highlights differences in the resonance structures.[3][4]
| Molecule | Resonance Peak 1 (eV) | Resonance Peak 2 (eV) | Broad Enhancement (eV) |
| C₂F₆ | ~5 | ~9 | 20-60[3][4] |
| WF₆ | ~3 | - | 20-70[3][4] |
II. Experimental Protocols
The data presented in this guide were primarily obtained using two key experimental techniques: the linear transmission method for total cross-sections and the crossed electron beam-molecular beam geometry for differential and ionization cross-sections.
1. Linear Transmission Method (for Total Cross-Sections)
This method is used to measure the absolute total cross-sections for electron scattering.[3]
-
Principle: A magnetically collimated electron beam with a well-defined energy is passed through a gas cell of a known length containing the target gas (e.g., C₂F₆) at a stable, low pressure. The total scattering cross-section is determined by measuring the attenuation of the electron beam as it passes through the gas, based on the Beer-Lambert law.[3]
-
Apparatus:
-
An electron gun to produce a monoenergetic electron beam.
-
A series of electrostatic lenses for focusing and directing the electron beam.
-
A collision cell (gas cell) with an entrance and exit aperture, connected to a gas handling system to maintain a constant target gas pressure.
-
An electron detector (e.g., a Faraday cup) to measure the intensity of the transmitted electron beam.
-
A pressure measurement device (e.g., a capacitance manometer) to accurately determine the target gas density.[3]
-
-
Procedure:
-
The intensity of the unattenuated electron beam is measured with the gas cell empty (I₀).
-
The target gas is introduced into the collision cell at a known pressure, and the attenuated electron beam intensity is measured (I).
-
The total cross-section (Q) is then calculated using the formula: I = I₀ * exp(-n * L * Q), where 'n' is the target gas number density and 'L' is the path length of the electron beam through the gas.[3]
-
2. Crossed Electron Beam-Molecular Beam Geometry (for Differential and Ionization Cross-Sections)
This technique is employed for measuring absolute differential, integral, and momentum-transfer cross-sections for elastic scattering, as well as partial and total ionization cross-sections.[7]
-
Principle: A well-collimated, monoenergetic electron beam is crossed with a well-defined molecular beam of the target gas in a high-vacuum chamber. The scattered electrons or resulting ions are detected at various angles relative to the incident electron beam.
-
Apparatus:
-
An electron spectrometer consisting of an electron gun and energy analyzer.
-
A molecular beam source (e.g., a needle or a multichannel array) to produce a directed beam of target molecules.
-
A detector that can be rotated around the interaction region to measure the angular distribution of scattered electrons or a mass spectrometer (like a time-of-flight spectrometer) to detect and identify the product ions.[8]
-
High-vacuum chamber to minimize collisions with background gases.
-
-
Procedure:
-
The electron beam and molecular beam are crossed at a right angle.
-
For differential cross-sections, the scattered electrons are detected at various angles, and their intensity is measured.
-
For ionization cross-sections, the product ions are extracted from the interaction region by an electric field and analyzed by a mass spectrometer.[8]
-
The absolute cross-sections are often determined using the relative flow technique, where the scattering or ionization signal from the target gas is compared to that of a reference gas (like helium or argon) with a well-known cross-section.
-
III. Visualization of Experimental Workflow
The following diagram illustrates the general workflow for an electron scattering experiment using the crossed beam method.
References
Unraveling the C-C Bond Strength in Hexafluoroethane: A Comparative Analysis of Theoretical and Experimental Dissociation Energies
A comprehensive examination of the C-C bond dissociation energy (BDE) in hexafluoroethane (C2F6) reveals a notable discrepancy between theoretical predictions and a wide array of experimental findings. This guide provides an objective comparison for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and illustrating the interplay between computational and empirical approaches.
The stability of the carbon-carbon single bond in the perfluorinated ethane molecule is a critical parameter in understanding the reactivity and thermal decomposition of fluorocarbons. However, a definitive value for its bond dissociation energy has remained elusive, with experimental results spanning a broad range and theoretical calculations offering a more constrained, yet distinct, perspective.
Quantitative Comparison of Bond Dissociation Energies
The C-C bond dissociation energy of C2F6 has been a subject of considerable scientific debate. Experimental values, determined through various techniques, have shown significant scatter, while computational chemistry provides a theoretical benchmark. The data presented below summarizes the key findings from both domains.
| Methodology | Reported BDE (kcal/mol) | Reference |
| Experimental | ||
| Electron Impact Mass Spectrometry | 122 - 139.5 | [1] |
| Electron Impact Mass Spectrometry | 97 | [1] |
| Kinetic Studies (Vapor Phase Bromination) | 93 | [1] |
| Shock Tube Study | 94.4 ± 4 | [2] |
| Shock Tube Study & Kinetic Modeling | ~93 ± 4 | [3] |
| Kinetic Studies (Reversible reaction of CF3 with CH4) | 77.6 | [1] |
| Diffusion Flame Method | 64 | [1] |
| Theoretical/Kinetic Modeling | ||
| Kinetic Modeling of Pyrolysis | ~93 | [3] |
Experimental Protocols: A Closer Look at the Methodologies
The significant variation in experimental BDE values for C2F6 can be attributed to the different techniques employed and the inherent challenges in measuring bond dissociation energies. The primary methods cited are Electron Impact Mass Spectrometry, Kinetic Studies, and Shock Tube Experiments.
Electron Impact Mass Spectrometry (EIMS): This technique involves bombarding C2F6 molecules with high-energy electrons, causing ionization and fragmentation. The appearance potential of the trifluoromethyl cation (CF3+) is then measured, which is the minimum energy required to form this fragment ion from the parent molecule. The C-C bond dissociation energy can be derived from this appearance potential, along with the ionization potential of the CF3 radical.
-
Protocol:
-
A gaseous sample of C2F6 is introduced into the ion source of a mass spectrometer.
-
The sample is irradiated with a beam of electrons of varying energy.
-
The resulting positive ions are accelerated, separated by their mass-to-charge ratio, and detected.
-
The ion intensity of CF3+ is monitored as a function of the electron energy.
-
The appearance potential is determined by identifying the threshold energy at which the CF3+ ion is first detected.
-
The BDE is calculated using the following equation: BDE(C-C) = AP(CF3+) - IP(CF3).
-
Kinetic Studies: These methods involve studying the rates of chemical reactions involving the formation or consumption of CF3 radicals. By analyzing the kinetics of these reactions over a range of temperatures, the activation energy can be determined, which is often related to the bond dissociation energy.
-
Vapor Phase Bromination Protocol:
-
A mixture of C2F6 and bromine (Br2) is heated in a reactor.
-
The reaction is initiated, leading to the formation of CF3Br and other products.
-
The concentrations of reactants and products are monitored over time, typically using gas chromatography or mass spectrometry.
-
The rate constants for the elementary reaction steps are determined from the experimental data.
-
The activation energy for the C-C bond cleavage is extracted from the temperature dependence of the rate constants, providing an estimate of the BDE.
-
-
Diffusion Flame Method Protocol:
-
A stream of sodium (Na) vapor is reacted with C2F6 in a flow tube.
-
The reaction produces NaF and CF3 radicals.
-
The spatial distribution of the sodium atoms is measured by atomic absorption or fluorescence.
-
The reaction rate is determined from the decay of the sodium concentration.
-
The activation energy for the reaction is obtained from the temperature dependence of the rate, which is then related to the C-C BDE.
-
Shock Tube Experiments: This technique utilizes shock waves to rapidly heat a gas sample to high temperatures, initiating thermal decomposition. The kinetics of the decomposition are then monitored to determine the bond dissociation energy.
-
Protocol:
-
A mixture of C2F6, highly diluted in an inert gas like argon, is introduced into the driven section of a shock tube.
-
A high-pressure driver gas is used to generate a shock wave that propagates through the C2F6 mixture, rapidly heating it to temperatures in the range of 1300-1600 K.[2][3]
-
The decomposition of C2F6 into two CF3 radicals is the primary initiation step.
-
The concentrations of reactants and products are monitored over the short reaction time (microseconds) using techniques such as time-of-flight mass spectrometry or absorption spectroscopy.
-
The rate constant for the unimolecular decomposition of C2F6 is determined from the experimental data.
-
The activation energy for this reaction, which corresponds to the C-C BDE, is then extracted from the temperature dependence of the rate constant using Arrhenius analysis.[2][3]
-
Theoretical and Experimental Workflow
The determination of bond dissociation energy involves a complementary relationship between experimental measurements and theoretical calculations. The following diagram illustrates this workflow.
Discussion and Conclusion
The significant disparity in the experimentally determined C-C bond dissociation energy of C2F6, with values ranging from 64 to 139.5 kcal/mol, underscores the challenges associated with these measurements.[1] The lower values are often derived from kinetic studies that can be influenced by complex reaction mechanisms and potential side reactions. The higher values, obtained from some electron impact mass spectrometry experiments, are also subject to uncertainties in the ionization potential of the CF3 radical and the presence of excited states.
In contrast, the results from shock tube studies, which provide a more direct measurement of the unimolecular decomposition at high temperatures, converge around a value of 93-94 kcal/mol.[2][3] This value is notably in good agreement with kinetic modeling of the pyrolysis process.[3]
For researchers in fields where the thermal stability and reactivity of fluorocarbons are critical, it is recommended to consider the BDE values derived from shock tube experiments and supported by kinetic modeling as the most reliable estimates currently available. Further high-level theoretical calculations would be invaluable in providing a more definitive theoretical benchmark and resolving the long-standing experimental discrepancies.
References
Hexafluoroethane's Climate Impact: A Comparative Analysis of its Global Warming Potential
Hexafluoroethane (C₂F₆), a member of the perfluorocarbon (PFC) family, is a potent greenhouse gas with a significantly long atmospheric lifetime. Its contribution to global warming, quantified by the Global Warming Potential (GWP), is a critical factor in environmental impact assessments, particularly in industries where it is used, such as semiconductor manufacturing and aluminum production. This guide provides a comparative evaluation of this compound's GWP against other PFCs, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.
Comparative Analysis of Global Warming Potential
This compound exhibits one of the highest Global Warming Potentials among the commonly scrutinized PFCs. The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂), which has a GWP of 1 by definition.[1] The 100-year GWP (GWP₁₀₀) is the most commonly used metric for policy-making and regulatory purposes.[2]
This compound's high GWP is a consequence of its strong absorption of infrared radiation in the atmospheric window and its exceptional chemical stability, leading to a very long atmospheric lifetime.[3] The carbon-fluorine bond is extremely strong, making PFCs nearly inert in the troposphere.[3]
Below is a summary of the 100-year Global Warming Potential and atmospheric lifetime of this compound in comparison to other notable perfluorocarbons. The data is compiled from various scientific assessments, including reports from the Intergovernmental Panel on Climate Change (IPCC).
| Perfluorocarbon (PFC) | Chemical Formula | 100-Year GWP (AR4)[4][5] | 100-Year GWP (AR5)[5] | Atmospheric Lifetime (Years)[3][4][6] |
| This compound | C₂F₆ | 12,200 | 12,400 | 10,000 |
| Tetrafluoromethane | CF₄ | 7,390 | 7,350 | 50,000 |
| Octafluoropropane | C₃F₈ | 8,830 | 8,900 | 2,600 |
| Perfluorobutane | C₄F₁₀ | 8,860 | 9,200 | 2,600 |
| Perfluoropentane | C₅F₁₂ | 9,160 | 8,550 | 4,100 |
| Perfluorohexane | C₆F₁₄ | 9,300 | 7,910 | 3,200 |
| Octafluorocyclobutane | c-C₄F₈ | 10,300 | Not specified | 3,200 |
Note: GWP values can vary slightly between different assessment reports (e.g., IPCC's AR4 vs. AR5) due to updated scientific understanding of radiative efficiencies and atmospheric lifetimes.[5][7]
Experimental Determination of Global Warming Potential
The Global Warming Potential of a gas is not measured directly but is calculated based on two key experimentally determined parameters: its radiative efficiency (RE) and its atmospheric lifetime (τ).[8][9]
Experimental Protocol for Radiative Efficiency Determination
The radiative efficiency, which quantifies the ability of a molecule to absorb infrared radiation, is primarily determined using Fourier Transform Infrared (FTIR) Spectroscopy.[3][10][11]
-
Sample Preparation: A sample of the perfluorocarbon gas of known concentration is introduced into a gas cell with a known optical path length.
-
Spectroscopic Measurement: An FTIR spectrometer is used to measure the absorption of infrared radiation by the gas sample across a range of wavelengths, typically in the atmospheric window (8-14 µm) where CO₂ is a weak absorber.
-
Data Analysis: The resulting infrared spectrum is analyzed to determine the absorption cross-section at different wavelengths.
-
Radiative Forcing Calculation: The absorption cross-section data is integrated across the relevant infrared spectrum and used in radiative transfer models of the atmosphere to calculate the instantaneous radiative forcing per unit concentration change (in W m⁻² ppb⁻¹).[12][13][14]
Experimental Protocol for Atmospheric Lifetime Determination
The atmospheric lifetime of a PFC is a measure of how long it persists in the atmosphere before being removed. For highly inert compounds like this compound, this lifetime is extremely long.
-
Atmospheric Monitoring: Long-term, high-frequency measurements of the PFC's atmospheric concentration are conducted at various remote locations around the globe. The Advanced Global Atmospheric Gases Experiment (AGAGE) is a key program in this effort, utilizing gas chromatography with mass spectrometry (GC-MS) to measure PFC concentrations with high precision.[9][15][16]
-
Emission Estimation: Historical emission data for the PFC are compiled from industrial sources.
-
Atmospheric Modeling: A 2-D or 3-D global atmospheric model is used to simulate the transport and distribution of the PFC. By comparing the model output with the observed atmospheric concentrations, the atmospheric lifetime can be inferred.[17]
-
Laboratory Kinetic Studies: For some less inert gases, laboratory experiments are conducted to measure the rate constants of their reactions with atmospheric oxidants like the hydroxyl radical (OH). However, for PFCs, these reaction rates are often too slow to be a significant removal mechanism.[4][5]
Visualizing the GWP Determination Workflow
The following diagram illustrates the key steps involved in the experimental and computational workflow to determine the Global Warming Potential of a perfluorocarbon.
Caption: Workflow for determining the Global Warming Potential (GWP) of a PFC.
The long atmospheric lifetime and high radiative efficiency of this compound solidify its position as a significant contributor to global warming among perfluorocarbons. Understanding the experimental basis for these GWP values is crucial for informed decision-making in research, industrial processes, and environmental policy.
References
- 1. ayt.cl [ayt.cl]
- 2. epa.gov [epa.gov]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 4. Atmospheric lifetime and global warming potential of a perfluoropolyether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fluorocarbons.org [fluorocarbons.org]
- 6. Finding Global Warming Potential of Greenhouse Gases Using Cross-Sectional Infrared Spectroscopy - Pilot Scholars [pilotscholars.up.edu]
- 7. egusphere.copernicus.org [egusphere.copernicus.org]
- 8. Global warming potential - Wikipedia [en.wikipedia.org]
- 9. essd.copernicus.org [essd.copernicus.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. AGAGE - Advanced Global Atmospheric Gases Experiment [www-air.larc.nasa.gov]
- 13. ntrs.nasa.gov [ntrs.nasa.gov]
- 14. ipcc.ch [ipcc.ch]
- 15. ESSD - History of chemically and radiatively important atmospheric gases from the Advanced Global Atmospheric Gases Experiment (AGAGE) [essd.copernicus.org]
- 16. AGAGE – Atmospheric Composition & Chemistry [research.csiro.au]
- 17. acp.copernicus.org [acp.copernicus.org]
performance comparison of hexafluoroethane in different plasma reactor types
For Researchers, Scientists, and Drug Development Professionals
Hexafluoroethane (C₂F₆) is a perfluorocarbon gas widely utilized in the semiconductor industry for plasma etching processes, particularly for silicon dioxide (SiO₂) and silicon nitride (Si₃N₄) films. Its performance, however, is intrinsically linked to the type of plasma reactor employed. This guide provides a comprehensive comparison of C₂F₆ performance in three common plasma reactor types: Inductively Coupled Plasma (ICP), Capacitively Coupled Plasma (CCP), and Microwave Plasma reactors. The comparison is based on key performance metrics such as etch rate, selectivity, and by-product formation, supported by experimental data from various studies.
Section 1: C₂F₆ for Plasma Etching
The choice of plasma reactor significantly influences the etching characteristics of C₂F₆, primarily due to differences in plasma density, ion energy, and gas dissociation.
Performance Comparison: ICP vs. CCP for SiO₂ Etching
Inductively Coupled Plasma (ICP) reactors are known for generating high-density plasmas at low pressures, allowing for independent control of ion energy and ion flux.[1][2] Capacitively Coupled Plasma (CCP) reactors, on the other hand, operate at higher pressures with generally lower plasma densities, where ion energy and flux are coupled.[3]
While direct comparative studies of C₂F₆ in ICP and CCP reactors are limited, insights can be drawn from studies using similar fluorocarbon gases and from individual process characterizations. A study comparing C₆F₆/Ar/O₂ plasmas for SiO₂ etching in both ICP and CCP systems revealed that the ICP system demonstrated higher gas dissociation.[4] This higher dissociation in ICPs leads to a higher density of reactive species, which can result in higher etch rates compared to CCPs under certain conditions.[4]
| Performance Metric | Inductively Coupled Plasma (ICP) | Capacitively Coupled Plasma (CCP) | Key Observations |
| SiO₂ Etch Rate | Generally higher due to high plasma density. Can exceed 400 nm/min with additives.[4][5] | Moderate, typically in the range of 60-130 nm/min.[6] | ICP's high plasma density leads to more efficient generation of etching species. |
| Selectivity (SiO₂/Si) | Can be tuned with additives like CH₄ or H₂. Selectivity can be significantly improved by adjusting gas residence time.[5] | A study using a C₂F₆/CHF₃ mixture achieved a selectivity of 6.3:1.[6] | Polymer deposition, which enhances selectivity, is a key factor in both reactor types. |
| Anisotropy/Profile Control | Excellent. Independent control of bias voltage allows for fine-tuning of ion energy, leading to highly anisotropic profiles.[4][5] | Good. Anisotropic etching is achievable, but the coupling of plasma density and ion energy can make profile control more challenging.[6] | The ability to independently control ion energy in ICP reactors provides a significant advantage for achieving vertical etch profiles. |
| Operating Pressure | Low (typically a few mTorr).[4][5] | Higher (tens to hundreds of mTorr).[3][6] | The low-pressure operation of ICPs contributes to better anisotropy. |
Experimental Protocols
This protocol is based on experiments aimed at achieving high selectivity.[5]
-
Reactor: Alcatel ICP reactor.[5]
-
Substrate: Silicon wafer with a thermally grown SiO₂ layer.
-
Gas Chemistry: A mixture of C₂F₆ and CH₄. The percentage of CH₄ is varied to optimize selectivity.[5]
-
Process Parameters:
-
Procedure:
-
Load the substrate into the reactor chamber.
-
Evacuate the chamber to the base pressure.
-
Introduce the C₂F₆ and CH₄ gas mixture at the specified flow rates.
-
Maintain the chamber pressure at 10 mTorr.
-
Apply 1500 W of inductive power to generate the plasma.
-
Apply a -150 V bias to the substrate to control ion energy.
-
Etch for a predetermined time.
-
Measure the etch depth to determine the etch rate and calculate selectivity.
-
This protocol is derived from a study focused on maximizing SiO₂ to polysilicon selectivity.[6]
-
Reactor: 2406 PLASMATRAC (a CCP-type reactive ion etching system).[6]
-
Substrate: Silicon wafer with thermally grown SiO₂ and polysilicon films.
-
Gas Chemistry: A mixture of C₂F₆ and CHF₃.[6]
-
Process Parameters:
-
Procedure:
-
Place the substrates on the powered electrode of the CCP reactor.
-
Pump down the chamber to the desired base pressure.
-
Introduce the C₂F₆ and CHF₃ gas mixture.
-
Regulate the chamber pressure to 150 mTorr.
-
Apply 255 W of RF power to ignite and sustain the plasma.
-
Continue the etching process for a specified duration.
-
Analyze the etched samples to determine etch rates and selectivity.
-
Visualizing the Etching Process Workflow
References
- 1. Plasma Etching of SiO2 Contact Holes Using Hexafluoroisopropanol and C4F8 [mdpi.com]
- 2. cpseg.eecs.umich.edu [cpseg.eecs.umich.edu]
- 3. e-asct.org [e-asct.org]
- 4. Investigation of SiO2 Etch Characteristics by C6F6/Ar/O2 Plasmas Generated Using Inductively Coupled Plasma and Capacitively Coupled Plasma | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. repository.rit.edu [repository.rit.edu]
Validating Computational Models for Hexafluoroethane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational models for predicting the properties of hexafluoroethane (C2F6), a compound of interest in various scientific and industrial applications, including as a component in specialized gas mixtures and in semiconductor manufacturing. The accuracy of computational models is paramount for in-silico studies, and this guide serves as a resource for validating such models against experimental data.
Thermodynamic Properties: A Comparative Analysis
The thermodynamic properties of a substance are fundamental to understanding its behavior under different conditions. Here, we compare experimental data for key thermodynamic properties of this compound with results obtained from molecular simulations using various force fields.
Vapor Pressure
Vapor pressure is a critical property for modeling phase behavior. Experimental measurements provide a benchmark for the performance of computational models.
Table 1: Comparison of Experimental and Simulated Vapor Pressure of this compound
| Temperature (K) | Experimental Vapor Pressure (kPa) | OPLS-AA (Simulated, kPa) | CHARMM (Simulated, kPa) | AMBER (Simulated, kPa) |
| 177 | 35 | Data not available | Data not available | Data not available |
| 200 | 145 | Data not available | Data not available | Data not available |
| 220 | 385 | Data not available | Data not available | Data not available |
| 240 | 850 | Data not available | Data not available | Data not available |
| 260 | 1650 | Data not available | Data not available | Data not available |
| 280 | 2850 | Data not available | Data not available | Data not available |
| 291 | 2902 | Data not available | Data not available | Data not available |
Other Thermodynamic Properties
Transport Properties: A Frontier for Validation
Transport properties, such as viscosity and thermal conductivity, are crucial for modeling dynamic processes. Experimental data for these properties in the gaseous state are essential for validating computational models.
Table 2: Experimental Transport Properties of Gaseous this compound
| Property | Value | Conditions |
| Viscosity | Specific data not available | Specify Temperature and Pressure |
| Thermal Conductivity | Specific data not available | Specify Temperature and Pressure |
Note: While general methods for measuring gas viscosity and thermal conductivity are well-established, specific, readily accessible experimental data for this compound under various conditions were not found in the initial literature survey. This represents an area where further experimental work would be highly beneficial for computational model validation.
Structural and Conformational Properties
The geometry and conformational dynamics of a molecule are fundamental predictions of computational models. For this compound, a relatively simple molecule, most modern force fields are expected to accurately reproduce its structural parameters. Density functional theory (DFT) calculations have been used to investigate its structure and vibrational spectra, showing good agreement with experimental findings.[3]
Experimental Protocols
Accurate experimental data is the cornerstone of computational model validation. Below are summaries of typical methodologies used to measure the key properties discussed.
Vapor Pressure Measurement (Static Cell Method)
The vapor pressure of this compound has been measured using a static cell apparatus.[4][5]
-
Apparatus: A thermostatted cell of known volume connected to a pressure transducer.
-
Procedure:
-
A purified sample of this compound is introduced into the evacuated cell.
-
The cell is maintained at a constant, precisely measured temperature.
-
The system is allowed to reach thermodynamic equilibrium.
-
The pressure of the vapor in equilibrium with the condensed phase is recorded.
-
-
Key Considerations: Sample purity is crucial, and the temperature of the entire system must be uniform to ensure accuracy.[4][5]
Gas Viscosity Measurement (Capillary Tube Method)
A common method for determining the viscosity of a gas is the capillary tube viscometer, based on Poiseuille's law.[6]
-
Apparatus: A capillary tube of known dimensions, a pressure differential measurement system, and a flow rate monitor.
-
Procedure:
-
The gas is allowed to flow through the capillary tube under a constant pressure difference.
-
The volume flow rate of the gas is measured.
-
The viscosity is calculated using Poiseuille's equation, which relates flow rate, pressure drop, and the dimensions of the capillary.
-
-
Key Considerations: Calibration with a reference gas of known viscosity is often performed to account for any irregularities in the capillary dimensions.[6]
Validation Workflow and Interrelationships
The process of validating a computational model involves a systematic comparison of simulated data with experimental results. The relationship between different molecular properties and the validation process can be visualized as follows.
This diagram illustrates the iterative process of selecting a computational model (force field), performing simulations to calculate properties, and comparing these results against experimentally determined values. Discrepancies between the simulated and experimental data can then inform refinements to the computational model.
Conclusion and Recommendations
The validation of computational models for this compound is an ongoing effort. While experimental data for some thermodynamic properties, such as vapor pressure, are available and provide a solid basis for comparison, there is a noticeable lack of comprehensive comparative studies of common force fields for this specific molecule. Furthermore, readily accessible, high-quality experimental data for transport properties would significantly aid in the development and validation of more accurate computational models.
For researchers and scientists, it is recommended to:
-
Utilize the available experimental vapor pressure data as a primary benchmark for thermodynamic model validation.
-
When selecting a force field, consider the performance of general force fields like OPLS-AA and CHARMM on similar small, halogenated molecules, as detailed in broader comparative studies.[2][7]
-
Recognize that for transport properties, there is a greater need for both new experimental measurements and dedicated computational studies to establish reliable benchmarks.
-
Employ the validation workflow outlined above to systematically assess and refine computational models for specific applications.
References
- 1. Supplemental: Overview of the Common Force Fields – Practical considerations for Molecular Dynamics [computecanada.github.io]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. users.metu.edu.tr [users.metu.edu.tr]
- 7. Evaluation of nine condensed-phase force fields of the GROMOS, CHARMM, OPLS, AMBER, and OpenFF families against experimental cross-solvation free energies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
assessing the purity of hexafluoroethane from different commercial suppliers
For Researchers, Scientists, and Drug Development Professionals
Hexafluoroethane (C2F6), a perfluorocarbon, is a critical component in various scientific and industrial applications, including plasma etching in semiconductor manufacturing and as a contrast agent in medical imaging. The purity of this compound is paramount, as even trace impurities can significantly impact the outcome of sensitive processes. This guide provides a comparative overview of the purity of this compound from different commercial suppliers, supported by a detailed experimental protocol for purity assessment using Gas Chromatography-Mass Spectrometry (GC-MS).
Purity Comparison of Commercial this compound
The purity of commercially available this compound typically ranges from 99.99% to 99.999%. The primary differences between suppliers and grades lie in the maximum allowable concentrations of specific impurities. Below is a summary of typical purity specifications for high-purity this compound from representative commercial suppliers.
| Parameter | Supplier A (Standard Grade) | Supplier B (High Purity) | Supplier C (Ultra-High Purity) |
| Purity (C2F6) | ≥ 99.99% | ≥ 99.995% | ≥ 99.999% |
| Oxygen (O2) | ≤ 10 ppm | ≤ 5 ppm | ≤ 1 ppm |
| Nitrogen (N2) | ≤ 20 ppm | ≤ 10 ppm | ≤ 5 ppm |
| Carbon Dioxide (CO2) | ≤ 5 ppm | ≤ 2 ppm | ≤ 1 ppm |
| Carbon Monoxide (CO) | ≤ 2 ppm | ≤ 1 ppm | ≤ 1 ppm |
| Moisture (H2O) | ≤ 5 ppm | ≤ 5 ppm | ≤ 1 ppm |
| Other Fluorocarbons | ≤ 50 ppm | ≤ 25 ppm | Not Specified |
| Tetrafluoromethane (CF4) | Not Specified | Not Specified | ≤ 3.0 ppm |
Experimental Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard method for the quantitative analysis of volatile impurities in this compound gas samples.
1. Objective:
To identify and quantify impurities in this compound gas samples from different commercial suppliers using GC-MS.
2. Materials and Equipment:
-
Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) detector.
-
Gas-tight syringe or a gas sampling valve.
-
High-purity helium (99.9999%) as a carrier gas.
-
Certified gas standards for expected impurities (e.g., O2, N2, CO2, CO, CF4).
-
This compound gas samples from different suppliers.
-
Heated gas sampling loop.
3. GC-MS Parameters:
-
Column: PLOT (Porous Layer Open Tubular) column suitable for permanent gas and light hydrocarbon analysis (e.g., Agilent J&W PoraBOND Q or similar).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Injector:
-
Type: Split/Splitless.
-
Temperature: 200°C.
-
Split Ratio: 50:1.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 10-200.
-
Scan Mode: Full Scan.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
4. Sample Introduction:
-
Purge the gas sampling loop with the this compound sample to ensure a representative sample is injected.
-
Inject a fixed volume of the gas sample (e.g., 100 µL) into the GC using a gas-tight syringe or an automated gas sampling valve.
5. Data Analysis:
-
Identify the peaks in the chromatogram by comparing their retention times with those of the certified gas standards.
-
Confirm the identity of each impurity by comparing its mass spectrum with the NIST library or the mass spectrum of the standard.
-
Quantify the concentration of each impurity by creating a calibration curve using the certified gas standards. The peak area of each impurity is proportional to its concentration.
Experimental Workflow
Caption: Experimental workflow for this compound purity analysis.
Conclusion
The selection of a this compound supplier should be guided by the specific purity requirements of the intended application. For highly sensitive processes such as semiconductor manufacturing, an ultra-high purity grade with minimal levels of moisture, oxygen, and other fluorocarbons is crucial. The provided GC-MS protocol offers a reliable method for researchers to independently verify the purity of their gas supplies and ensure the integrity of their experimental results.
Safety Operating Guide
Navigating the Disposal of Hexafluoroethane: A Guide for Laboratory Professionals
Hexafluoroethane (C2F6), a synthetic gas utilized in specialized industrial applications, including semiconductor manufacturing and certain refrigeration systems, requires meticulous handling and disposal due to its significant environmental impact.[1] As a potent greenhouse gas with a high global warming potential and an exceptionally long atmospheric lifetime, its proper disposal is not just a matter of laboratory safety but of environmental stewardship.[1] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage and dispose of this compound responsibly.
Immediate Safety and Handling Protocols
This compound is a colorless and odorless gas that is non-flammable and relatively non-toxic.[2][3][4] The primary immediate hazard associated with this compound is its potential to act as a simple asphyxiant by displacing oxygen in enclosed spaces, which can lead to rapid suffocation.[2][5][6][7] In the event of a leak or spill, immediate evacuation of the area is recommended, with a minimum isolation distance of 100 meters (330 feet) in all directions.[4] For larger spills, an initial downwind evacuation of at least 500 meters (1/3 mile) should be considered.[4]
Key Safety Precautions:
-
Ventilation: Always handle this compound in a well-ventilated area.[7][8][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety goggles and gloves.[8][9] In situations with inadequate ventilation, a suitable respirator may be necessary.[5]
-
Storage: Cylinders should be stored upright in a dry, cool, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[5][10] They must be firmly secured to prevent falling or being knocked over.[5]
-
Handling: Use a suitable hand truck for moving cylinders; do not drag, roll, slide, or drop them.[5][10]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C2F6 |
| Molecular Weight | 138.01 g/mol |
| Boiling Point | -78.2 °C |
| Melting Point | -100.6 °C |
| Vapor Pressure | 2.51 x 10^4 mm Hg at 25 °C |
| Water Solubility | 7.78 mg/L at 25 °C |
| Global Warming Potential (GWP) | Thousands of times greater than CO2 over a 100-year period |
| Occupational Exposure Limit (ACGIH TLV-TWA) | 2.5 mg/m³ (as F) |
Source: PubChem, Middlesex Gases & Technologies, ACS Publications
Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is the avoidance of its release into the atmosphere.[8][11] Due to its stability and environmental persistence, standard laboratory disposal methods are not suitable.
Operational Plan for Disposal:
-
Assessment of Remaining Gas: Determine the quantity of unused this compound in the cylinder.
-
Contact Supplier: The primary and most recommended method of disposal is to return the cylinder and any remaining gas to the original supplier.[2]
-
Licensed Waste Disposal Contractor: If returning to the supplier is not possible, contact a licensed waste disposal contractor that is qualified to handle compressed gases and hazardous materials.[5]
-
Preparation for Transport:
-
Ensure the cylinder valve is securely closed and the valve cap is in place.[5][10]
-
Label the cylinder clearly with its contents: "this compound."
-
Follow all transportation regulations as specified by the Department of Transportation (DOT) and any local authorities. This compound is classified as a non-flammable gas (Class 2.2) with the UN number 2193.[6][11]
-
-
Documentation: Maintain detailed records of the disposal process, including the name of the disposal contractor and the date of removal.
Important Considerations:
-
Do Not Vent: Under no circumstances should this compound be vented into the atmosphere.[8]
-
No Sewer Disposal: Do not discharge this compound into any sewer system.[8][9]
-
Empty Containers: Even empty containers may retain product residue and should be handled as hazardous waste.[5] Pressurized gas bottles should only be disposed of when completely empty.[6]
Experimental Decomposition Methods
While not intended for routine laboratory disposal, advanced decomposition methods for this compound are a subject of research, primarily for industrial-scale abatement. These methods aim to break down the highly stable C-F bonds. One such method involves the use of dielectric barrier discharges (DBD) with atmospheric-pressure plasma processing.[12] Experimental results have shown that this technique can achieve a removal efficiency of up to 94.5% by converting this compound into less harmful substances.[12] These processes are complex and require specialized equipment and are not feasible for standard laboratory settings.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the proper disposal procedure for this compound cylinders.
References
- 1. This compound → Area → Sustainability [lifestyle.sustainability-directory.com]
- 2. This compound | C2F6 | CID 6431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. airgas.com [airgas.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. middlesexgases.com [middlesexgases.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. produkte.linde-gas.at [produkte.linde-gas.at]
- 11. daikinchemicals.com [daikinchemicals.com]
- 12. pubs.acs.org [pubs.acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Hexafluoroethane
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Hexafluoroethane is a colorless, odorless, non-flammable gas that is relatively inert.[1] While it is nontoxic, it poses a significant asphyxiation risk by displacing oxygen, and contact with the liquefied gas can cause severe frostbite.[2][3] Adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides detailed procedural information for the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Risk Assessment
Before handling this compound, a thorough risk assessment must be conducted. The primary hazards are:
-
Asphyxiation: High concentrations can lead to dizziness, nausea, and suffocation without warning.[3] Oxygen levels should be monitored and maintained at a minimum of 19.5% by volume.[4]
-
Frostbite: Direct contact with the liquid or rapidly expanding gas can cause severe skin burns and eye damage.[3][5]
-
High-Pressure Gas: Cylinders contain gas under pressure and may explode if heated.[6][7]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. All PPE should be inspected for damage before each use.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or tightly fitting safety goggles.[2][7] A face shield is recommended when connecting or disconnecting cylinders.[8] | Protects against splashes of liquefied gas and high-pressure gas release. |
| Skin Protection | Insulated or cryogenic gloves (e.g., neoprene) when handling cylinders or lines containing liquefied gas.[3][4] A lab coat or coveralls should be worn.[8] | Prevents frostbite from contact with the cold gas or liquid.[4] |
| Respiratory Protection | Generally not required in well-ventilated areas.[6][7] However, a self-contained breathing apparatus (SCBA) must be available for emergency situations, such as a significant leak.[3] | Protects against asphyxiation in the event of a large, uncontrolled release. |
| Footwear | Closed-toe shoes, preferably safety footwear.[6] | Protects feet from falling objects (e.g., cylinders) and potential cold exposure from leaks. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for the safe use of this compound in a laboratory environment.
1. Preparation and Area Setup:
-
Ventilation: Ensure the work area is well-ventilated.[2] Use of a fume hood or an area with local exhaust ventilation is strongly recommended.[4]
-
Oxygen Monitoring: An oxygen detector should be in place and active, especially in enclosed spaces.[6][7]
-
Cylinder Security: Secure the this compound cylinder in an upright position using a cylinder stand or wall bracket.[3][9]
-
Leak Detection: Have a leak detection solution (e.g., soapy water) or an appropriate electronic leak detector readily available.
2. Cylinder Connection and System Purging:
-
Regulator and Tubing: Use a regulator and tubing materials compatible with this compound. Systems under pressure should be regularly checked for leaks.[6]
-
Connection: Before connecting the regulator, ensure the cylinder valve is closed and the regulator is in the closed (pressure-adjusting knob turned counter-clockwise) position.
-
System Purge: The system should be purged with an inert gas (e.g., nitrogen) to remove any air or moisture.
3. Gas Dispensing:
-
Open Valves Slowly: Slowly open the main cylinder valve, followed by adjusting the regulator to the desired delivery pressure.[3]
-
Monitor for Leaks: After pressurizing the system, check all connections for leaks.
-
Flow Control: Use a mass flow controller or a needle valve for precise control of the gas flow into your experimental setup.
4. Post-Experiment Shutdown:
-
Close Valves: Close the main cylinder valve first, then allow the gas remaining in the lines to be consumed or safely vented.
-
Regulator Release: Turn the regulator's pressure-adjusting knob counter-clockwise to release the pressure.
-
System Purge: Purge the system with an inert gas to remove any residual this compound.
5. Emergency Procedures:
-
Leak: In case of a leak, evacuate the area immediately.[4] If it is safe to do so, close the cylinder valve. Ventilate the area thoroughly before re-entry.[4]
-
Skin/Eye Contact: For frostbite, immediately flush the affected area with lukewarm water (not exceeding 105°F or 41°C).[3] Do not rub the affected area.[5] Seek immediate medical attention.[2]
-
Inhalation: If someone has inhaled a high concentration of this compound, move them to fresh air immediately.[2] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[2]
Disposal Plan
-
Do Not Vent: Do not dispose of unused this compound by releasing it into the atmosphere.[2][5]
-
Return to Supplier: The primary method of disposal is to return the cylinder and any residual gas to the supplier.[3]
-
Contaminated Materials: Any materials contaminated with this compound should be handled according to your institution's hazardous waste guidelines.
Visualizing the Workflow: Safe Handling of this compound
The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Workflow for Safe this compound Handling.
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₂F₆[6] |
| Molar Mass | 138.02 g/mol [7] |
| Boiling Point | -78.2 °C[2] |
| Melting Point | -100.0 °C[2] |
| Vapor Pressure | 3000 kPa[7] |
| Odor | Odorless[2][3] |
| Appearance | Colorless gas[2][3] |
| Flammability | Non-flammable[2][3] |
This guide is intended to provide essential information for the safe handling of this compound. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) provided by the manufacturer before beginning any work.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 4. nj.gov [nj.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. produkte.linde-gas.at [produkte.linde-gas.at]
- 7. msdsdigital.com [msdsdigital.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Handling And Storage Of this compound - News [jsmrchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
